Product packaging for Saptomycin E(Cat. No.:CAS No. 137714-92-2)

Saptomycin E

Cat. No.: B1681449
CAS No.: 137714-92-2
M. Wt: 589.6 g/mol
InChI Key: DLWNUUQBCVPEHS-UHFFFAOYSA-N
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Description

Saptomycin E is an anthraquinone.
structure given in first source;  isolated from Streptomyces sp. HP530

Structure

2D Structure

Chemical Structure Depiction
molecular formula C33H35NO9 B1681449 Saptomycin E CAS No. 137714-92-2

Properties

CAS No.

137714-92-2

Molecular Formula

C33H35NO9

Molecular Weight

589.6 g/mol

IUPAC Name

[4-(dimethylamino)-6-[2-(2,3-dimethyloxiran-2-yl)-11-hydroxy-5-methyl-4,7,12-trioxonaphtho[2,3-h]chromen-10-yl]-2,4-dimethyloxan-3-yl] acetate

InChI

InChI=1S/C33H35NO9/c1-14-11-20-26(30-24(14)21(36)12-23(42-30)33(6)16(3)43-33)29(39)25-19(27(20)37)10-9-18(28(25)38)22-13-32(5,34(7)8)31(15(2)40-22)41-17(4)35/h9-12,15-16,22,31,38H,13H2,1-8H3

InChI Key

DLWNUUQBCVPEHS-UHFFFAOYSA-N

Canonical SMILES

CC1C(C(CC(O1)C2=C(C3=C(C=C2)C(=O)C4=C(C3=O)C5=C(C(=C4)C)C(=O)C=C(O5)C6(C(O6)C)C)O)(C)N(C)C)OC(=O)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Saptomycin E; 

Origin of Product

United States

Foundational & Exploratory

Saptomycin E: A Technical Guide to its Discovery and Isolation from Streptomyces

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of Saptomycin E, a potent antitumor antibiotic. This compound belongs to the pluramycin family of antibiotics, a class of natural products known for their significant cytotoxic activities. This document synthesizes the available scientific literature to offer detailed insights into the methodologies and findings related to this compound.

Disclaimer: The detailed experimental protocols and quantitative yield data are based on the original discovery published in 1993. While abstracts and summaries of this work are accessible, the full-text articles containing the specific experimental parameters were not available. Therefore, the protocols provided herein are representative methodologies for the isolation of such compounds from Streptomyces, based on established principles in the field.

Discovery of this compound

This compound was first reported in the early 1990s as part of a complex of novel antitumor antibiotics isolated from the fermentation of an actinomycete, designated Streptomyces sp. HP530.[1][2] The initial investigation revealed that the parent strain of this microorganism produced a series of compounds designated as saptomycins A, B, C1, C2, and F. Notably, the producing strain was observed to mutate frequently. A natural mutant of Streptomyces sp. HP530 was found to produce a different set of metabolites, which were identified and named saptomycins D, E, G, and H.[1][2]

Physicochemical and Structural Characterization

This compound is classified as an anthraquinone antibiotic.[1] Its structure was elucidated using various spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy.[1] The fundamental properties of this compound are summarized in the table below.

PropertyValue
Molecular Formula C₃₃H₃₅NO₉
Molecular Weight 589.6 g/mol
IUPAC Name [4-(dimethylamino)-6-[2-(2,3-dimethyloxiran-2-yl)-11-hydroxy-5-methyl-4,7,12-trioxonaphtho[2,3-h]chromen-10-yl]-2,4-dimethyloxan-3-yl] acetate
CAS Number 137714-92-2
Chemical Class Anthraquinone, Pluramycin-group antibiotic
Computed Properties Hydrogen Bond Donor Count: 1Hydrogen Bond Acceptor Count: 10Rotatable Bond Count: 4Topological Polar Surface Area: 132 ŲHeavy Atom Count: 43

Data sourced from PubChem CID 3035678.[3]

Experimental Protocols

The following sections outline the probable methodologies for the fermentation of Streptomyces sp. HP530 and the subsequent isolation and purification of this compound. These protocols are based on standard practices for the cultivation of Streptomyces and the extraction of secondary metabolites.

Fermentation of Streptomyces sp. HP530 (Mutant Strain)

The production of this compound is achieved through submerged fermentation of the mutant strain of Streptomyces sp. HP530.

3.1.1 Culture Media and Conditions

  • Seed Culture Medium: A suitable medium for initial growth would likely contain glucose, yeast extract, and peptone to ensure rapid biomass accumulation.

  • Production Medium: A more complex medium is typically used for antibiotic production, containing slower-metabolizing carbon sources like starch and soybean meal, along with essential minerals.

  • Fermentation Parameters:

    • Temperature: 28-30 °C

    • pH: Initial pH adjusted to 6.5-7.0

    • Agitation: 200-250 rpm in a shaker incubator

    • Aeration: Maintained through agitation and the use of baffled flasks.

    • Incubation Time: Typically 7-14 days.

3.1.2 Fermentation Workflow

G cluster_0 Inoculum Preparation cluster_1 Production Fermentation a Streptomyces sp. HP530 (Mutant Strain Spore Stock) b Inoculate Seed Flask (e.g., TSB Medium) a->b c Incubate 2-3 days at 28°C, 220 rpm b->c d Inoculate Production Medium (e.g., Starch, Soybean Meal) c->d Transfer Seed Culture e Incubate 7-14 days at 28°C, 220 rpm d->e f Monitor pH, Growth, and Antibiotic Production (HPLC) e->f g Fermentation Broth (Containing this compound) f->g Harvest Broth

Fermentation workflow for this compound production.
Isolation and Purification of this compound

The isolation of this compound from the fermentation broth involves a multi-step process of extraction and chromatography.

3.2.1 Extraction

  • Separation of Biomass: The fermentation broth is centrifuged or filtered to separate the mycelium from the culture supernatant.

  • Solvent Extraction: The culture filtrate and the mycelial cake are extracted with a water-immiscible organic solvent, such as ethyl acetate or butanol, at a slightly acidic to neutral pH. This compound, being a lipophilic compound, will partition into the organic phase.

  • Concentration: The organic extract is concentrated under reduced pressure to yield a crude extract.

3.2.2 Chromatographic Purification

  • Silica Gel Chromatography: The crude extract is subjected to column chromatography on silica gel, eluting with a gradient of solvents (e.g., chloroform-methanol). Fractions are collected and analyzed by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Preparative HPLC: Fractions enriched with this compound are pooled and further purified by preparative reverse-phase HPLC (RP-HPLC) to yield the pure compound.

G start Harvested Fermentation Broth step1 Centrifugation/ Filtration start->step1 step2a Mycelial Cake step1->step2a step2b Culture Filtrate step1->step2b step3a Solvent Extraction (e.g., Ethyl Acetate) step2a->step3a step3b Solvent Extraction (e.g., Ethyl Acetate) step2b->step3b step4 Combine Organic Extracts step3a->step4 step3b->step4 step5 Concentrate under Vacuum step4->step5 step6 Crude Saptomycin Extract step5->step6 step7 Silica Gel Column Chromatography step6->step7 step8 Fraction Collection & Analysis (TLC/HPLC) step7->step8 step9 Pool Enriched Fractions step8->step9 step10 Preparative RP-HPLC step9->step10 end Pure this compound step10->end

General workflow for isolation and purification.

Biological Activity

The saptomycin complex, including this compound, has demonstrated significant biological activity.[2] The primary reported activities are antimicrobial and antitumor effects.

Activity TypeDetails
Antimicrobial The saptomycins showed broad-spectrum activity against various microbial strains.[2] Specific Minimum Inhibitory Concentration (MIC) values for this compound are not detailed in the available abstracts.
Antitumor Potent cytotoxic activity was observed against a panel of human and murine tumor cell lines in vitro.[2] The saptomycins also showed efficacy against Meth A fibrosarcoma in vivo.[2]

Biosynthetic Pathway Context

While the specific biosynthetic pathway for this compound has not been fully elucidated in the available literature, its classification as a pluramycin-type antibiotic suggests it is synthesized by a Type II Polyketide Synthase (PKS) pathway, likely with subsequent tailoring reactions including glycosylation and oxidation.

G cluster_0 Core Biosynthesis cluster_1 Tailoring Reactions a Simple Precursors (e.g., Acetyl-CoA, Malonyl-CoA) b Type II Polyketide Synthase (PKS) a->b c Polyketide Chain Assembly & Cyclization b->c d Aromatic Polyketide Core (Anthraquinone-like) c->d e Glycosylation d->e Glycosyltransferases f Oxidation e->f Oxidoreductases g Methylation f->g Methyltransferases h Other Modifications g->h i This compound h->i Final Assembly

Hypothesized biosynthetic pathway logic for this compound.

Conclusion

This compound, isolated from a mutant strain of Streptomyces sp. HP530, is a promising member of the pluramycin family of antitumor antibiotics. Its discovery highlights the importance of microbial strain variation in natural product discovery. While the foundational research has laid the groundwork for understanding its structure and activity, further investigation into its specific fermentation optimization, biosynthetic pathway, and mechanism of action would be highly valuable for its potential development as a therapeutic agent.

References

Saptomycin E: A Technical Guide to its Structure and Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of publicly available information on Saptomycin E. The full text of the primary research article detailing the comprehensive experimental protocols and raw data for its structure elucidation and chemical properties, "Novel antitumor antibiotics, saptomycins. II. Isolation, physico-chemical properties and structure elucidation" from the Journal of Antibiotics (1993), could not be accessed. Therefore, the experimental protocols and detailed spectral data presented herein are based on generalized methodologies for natural product analysis and should be considered illustrative.

Introduction

This compound is a member of the saptomycin complex, a group of novel antitumor antibiotics isolated from the fermentation broth of Streptomyces sp. HP530.[1] It belongs to the pluramycin class of antibiotics and is classified as an anthraquinone.[1][2] This guide summarizes the known information regarding the structure elucidation and chemical properties of this compound, intended to serve as a foundational resource for researchers in natural product chemistry and drug discovery.

Chemical Properties

PropertyValueSource
Molecular Formula C₃₃H₃₅NO₉PubChem[2]
Molecular Weight 589.6 g/mol PubChem[2]
IUPAC Name [4-(dimethylamino)-6-[2-(2,3-dimethyloxiran-2-yl)-11-hydroxy-5-methyl-4,7,12-trioxonaphtho[2,3-h]chromen-10-yl]-2,4-dimethyloxan-3-yl] acetatePubChem[2]
SMILES CC1C(C(CC(O1)C2=C(C3=C(C=C2)C(=O)C4=C(C3=O)C5=C(C(=C4)C)C(=O)C=C(O5)C6(C(O6)C)C)O)(C)N(C)C)OC(=O)CPubChem[2]
Classification AnthraquinonePubChem[2]

Structure Elucidation

The structure of this compound was determined through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[1] The general workflow for such a structure elucidation is outlined below.

Generalized Experimental Workflow

G cluster_0 Isolation and Purification cluster_1 Spectroscopic Analysis cluster_2 Structure Determination Fermentation Fermentation of Streptomyces sp. HP530 Extraction Solvent Extraction of Broth Fermentation->Extraction Chromatography Chromatographic Separation (e.g., Silica Gel, HPLC) Extraction->Chromatography Pure_Saptomycin_E Isolation of Pure this compound Chromatography->Pure_Saptomycin_E MS Mass Spectrometry (MS) - Determine Molecular Weight - Determine Molecular Formula Pure_Saptomycin_E->MS NMR Nuclear Magnetic Resonance (NMR) - 1H, 13C, COSY, HMQC, HMBC - Determine Connectivity and Stereochemistry Pure_Saptomycin_E->NMR Other_Spectro Other Spectroscopic Methods (UV-Vis, IR) Pure_Saptomycin_E->Other_Spectro Data_Analysis Data Interpretation and Analysis MS->Data_Analysis NMR->Data_Analysis Other_Spectro->Data_Analysis Structure_Proposal Proposal of 2D and 3D Structure Data_Analysis->Structure_Proposal Final_Structure Final Structure of this compound Structure_Proposal->Final_Structure

Fig. 1: Generalized workflow for the isolation and structure elucidation of this compound.
Experimental Protocols (Generalized)

The following are generalized protocols for the types of experiments likely used in the structure elucidation of this compound, based on standard practices in natural product chemistry.

3.2.1. Isolation and Purification

  • Fermentation: Streptomyces sp. HP530 is cultured in a suitable liquid medium under optimal conditions (temperature, pH, aeration) to promote the production of secondary metabolites, including the saptomycin complex.

  • Extraction: The fermentation broth is harvested, and the mycelium is separated from the supernatant. Both are typically extracted with an organic solvent (e.g., ethyl acetate, butanol) to partition the secondary metabolites.

  • Chromatography: The crude extract is subjected to a series of chromatographic separations. This may include:

    • Silica Gel Column Chromatography: To perform an initial fractionation of the extract based on polarity.

    • High-Performance Liquid Chromatography (HPLC): To achieve final purification of the individual saptomycins, including this compound, yielding a pure compound for structural analysis.

3.2.2. Spectroscopic Analysis

  • Mass Spectrometry (MS):

    • A solution of pure this compound is prepared in a suitable solvent (e.g., methanol, acetonitrile).

    • The solution is introduced into the mass spectrometer, often using an electrospray ionization (ESI) or similar soft ionization technique.

    • High-resolution mass spectrometry (HRMS) is performed to obtain the accurate mass of the molecular ion. This allows for the determination of the molecular formula.

    • Tandem MS (MS/MS) experiments can be conducted to induce fragmentation of the molecular ion, providing information about the different structural components of the molecule.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • A sample of pure this compound (typically 1-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • A series of NMR experiments are performed, including:

      • ¹H NMR: To identify the different types of protons and their chemical environments.

      • ¹³C NMR: To identify the different types of carbon atoms.

      • 2D NMR (COSY, HSQC, HMBC): To establish the connectivity between protons and carbons, allowing for the assembly of the carbon skeleton and the placement of functional groups.

    • Analysis of coupling constants in ¹H NMR and NOESY/ROESY experiments provides information about the relative stereochemistry of the molecule.

Signaling Pathways and Biological Activity

Saptomycins have been reported to possess antitumor activities.[1] The specific signaling pathways modulated by this compound are not detailed in the publicly available literature. A generalized diagram illustrating a potential mechanism of action for a cytotoxic agent is provided below.

G Saptomycin_E This compound Cell_Membrane Cancer Cell Membrane Saptomycin_E->Cell_Membrane Enters Cell Intracellular_Target Intracellular Target (e.g., DNA, Topoisomerase) Cell_Membrane->Intracellular_Target Signaling_Cascade Apoptotic Signaling Cascade Intracellular_Target->Signaling_Cascade Induces Apoptosis Apoptosis (Cell Death) Signaling_Cascade->Apoptosis

Fig. 2: Hypothetical signaling pathway for this compound-induced cytotoxicity.

Conclusion

This compound is an anthraquinone antibiotic with established antitumor properties. While its basic chemical identity is known, a comprehensive understanding of its chemical properties and the specific experimental details of its structure elucidation remain within the primary scientific literature. Further investigation into its biological mechanism of action could reveal its potential as a therapeutic agent. Access to the full-text research article is necessary for a complete and detailed technical guide.

References

Unraveling the Intricacies of Daptomycin: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Terminology: Initial searches for "Saptomycin E" did not yield relevant results in scientific literature. The information presented herein pertains to Daptomycin , a well-documented cyclic lipopeptide antibiotic, which is likely the intended subject of inquiry.

This technical guide provides a comprehensive overview of the mechanism of action of Daptomycin, tailored for researchers, scientists, and drug development professionals. It delves into the molecular interactions, downstream cellular effects, and the experimental methodologies used to elucidate its antibacterial activity.

Core Mechanism: A Calcium-Dependent Assault on the Bacterial Membrane

Daptomycin exerts its rapid, concentration-dependent bactericidal effect against a broad spectrum of Gram-positive bacteria, including clinically significant pathogens like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE), through a unique mechanism of action that targets the bacterial cell membrane.[1][2][3] This process is critically dependent on the presence of physiological concentrations of calcium ions.[4][5][6]

The mechanism can be dissected into several key stages:

  • Calcium-Complex Formation: In solution, daptomycin forms a complex with calcium ions. This complexation is crucial as it is believed to facilitate the binding of the anionic daptomycin molecule to the negatively charged bacterial cell membrane by overcoming electrostatic repulsion.[7]

  • Membrane Binding and Insertion: The daptomycin-calcium complex then binds to the bacterial cell membrane.[1] This interaction is thought to be mediated by the lipophilic tail of daptomycin inserting into the membrane.[6] The primary lipid target for this binding is phosphatidylglycerol (PG), a major component of the Gram-positive bacterial membrane.[7][8]

  • Membrane Depolarization and Ion Leakage: Following insertion, daptomycin molecules are proposed to oligomerize within the membrane.[8][9] This aggregation leads to a rapid depolarization of the cell membrane, primarily through the efflux of potassium ions.[1][5] While early theories suggested the formation of stable pores, current models favor the idea that daptomycin disrupts the membrane's functional integrity, possibly by forming transient ion channels or by extracting lipids, leading to ion leakage.[8][9]

  • Inhibition of Macromolecular Synthesis and Cell Death: The loss of membrane potential disrupts essential cellular processes that are dependent on the electrochemical gradient. This includes the inhibition of DNA, RNA, and protein synthesis, ultimately leading to bacterial cell death.[1][3]

The following diagram illustrates the proposed mechanism of action of Daptomycin.

Daptomycin_Mechanism cluster_extracellular Extracellular Space cluster_membrane Bacterial Cell Membrane cluster_intracellular Intracellular Space Daptomycin Daptomycin Dap_Ca_complex Daptomycin-Ca²⁺ Complex Daptomycin->Dap_Ca_complex Complexation Calcium Ca²⁺ Calcium->Dap_Ca_complex Membrane Phosphatidylglycerol (PG) rich region Dap_Ca_complex->Membrane Binding & Insertion Oligomer Daptomycin Oligomer Membrane->Oligomer Oligomerization K_ion K⁺ Oligomer->K_ion K⁺ Efflux Macromolecules DNA, RNA, Protein Synthesis K_ion->Macromolecules Disruption of Membrane Potential Cell_Death Cell Death Macromolecules->Cell_Death Inhibition leads to

Figure 1: Proposed mechanism of action of Daptomycin.

Quantitative Data on Daptomycin Activity

The antibacterial efficacy of Daptomycin is quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a bacterium. The tables below summarize the MIC values for Daptomycin against various Gram-positive pathogens.

OrganismMIC₅₀ (mg/L)MIC₉₀ (mg/L)
Staphylococcus aureus (all isolates)0.250.5
Enterococcus faecalis11-2
Enterococcus faecium (vancomycin-susceptible)22
Enterococcus faecium (vancomycin-resistant)22

Data compiled from various in vitro studies.[3][5]

Experimental Protocols

The elucidation of Daptomycin's mechanism of action has been supported by a variety of in vitro and in vivo experimental models.

In Vitro Susceptibility Testing: MIC Determination

Objective: To determine the minimum concentration of Daptomycin required to inhibit the growth of a specific bacterium.

Methodology:

  • Bacterial Culture: A standardized inoculum of the test bacterium is prepared.

  • Drug Dilution: A series of twofold dilutions of Daptomycin are prepared in Mueller-Hinton broth supplemented with 50 mg/L Ca²⁺.[5]

  • Inoculation: Each dilution is inoculated with the bacterial suspension.

  • Incubation: The inoculated tubes or microplates are incubated at a specified temperature and duration (e.g., 35°C for 16-20 hours).

  • Observation: The MIC is determined as the lowest concentration of Daptomycin at which there is no visible bacterial growth.

Time-Kill Assays

Objective: To assess the rate and extent of bacterial killing by Daptomycin over time.

Methodology:

  • Bacterial Culture: A logarithmic-phase culture of the test organism is prepared.

  • Drug Exposure: The bacterial culture is exposed to various concentrations of Daptomycin (e.g., 1x, 4x, 8x MIC).

  • Sampling: Aliquots are removed at different time points (e.g., 0, 2, 4, 8, 24 hours).

  • Viable Cell Count: The number of viable bacteria in each aliquot is determined by plating serial dilutions onto appropriate agar plates and counting the resulting colonies (Colony Forming Units or CFU).

  • Data Analysis: The change in log₁₀ CFU/mL over time is plotted to generate time-kill curves. A bactericidal effect is typically defined as a ≥3-log₁₀ reduction in CFU/mL.

Animal Models of Infection

Objective: To evaluate the in vivo efficacy of Daptomycin in a living organism.

Example: Rabbit Model of Endocarditis

  • Induction of Endocarditis: A catheter is inserted into the carotid artery and advanced to the aortic valve of a rabbit to induce sterile vegetations.

  • Bacterial Challenge: A defined inoculum of the test organism (e.g., MRSA) is injected intravenously to establish infection of the vegetations.

  • Treatment: Daptomycin is administered intravenously at doses that simulate human therapeutic exposures.

  • Outcome Assessment: After a specified treatment duration, the rabbits are euthanized, and the aortic valve vegetations are harvested, homogenized, and plated to determine the bacterial density (CFU/gram of vegetation).

  • Comparison: The bacterial load in treated animals is compared to that in untreated controls to assess the efficacy of Daptomycin.

The following diagram outlines a general workflow for evaluating the efficacy of Daptomycin.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation MIC MIC Determination Animal_Model Animal Model of Infection (e.g., Endocarditis) MIC->Animal_Model Inform dose selection Time_Kill Time-Kill Assays Time_Kill->Animal_Model Inform dose selection Efficacy_Testing Efficacy Testing Animal_Model->Efficacy_Testing End End Efficacy_Testing->End Start Start Start->MIC Start->Time_Kill Daptomycin_Resistance cluster_membrane Bacterial Cell Membrane cluster_signaling Resistance Signaling Daptomycin_Ca Daptomycin-Ca²⁺ Complex Membrane Cell Membrane Daptomycin_Ca->Membrane Reduced Binding Repulsion Electrostatic Repulsion Membrane->Repulsion MprF MprF MprF->Membrane Increases positive charge Dlt Dlt Operon Dlt->Membrane Increases positive charge VraSR VraSR System VraSR->Membrane Modulates cell wall stress response YycFG YycFG System YycFG->Membrane Modulates cell wall stress response

References

Unveiling the Production of Daptomycin: A Technical Guide to Fermentation and Biosynthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the production of Daptomycin, a critical cyclic lipopeptide antibiotic. It is important to note that the requested topic, "Saptomycin E," did not yield specific information in scientific literature. The data presented herein pertains to Daptomycin, a well-documented antibiotic with a similar structural class, which is likely the intended subject of interest. Daptomycin is a potent therapeutic agent primarily used against Gram-positive bacterial infections, including those caused by methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[1][2] This document details the producing organism, optimal fermentation conditions, experimental protocols, and the biosynthetic pathway of Daptomycin.

The Producing Organism: Streptomyces roseosporus

Daptomycin is a natural fermentation product of the soil bacterium Streptomyces roseosporus.[1][2][3] This Gram-positive, filamentous actinomycete is the primary industrial strain utilized for the large-scale production of this essential antibiotic. Genetic and metabolic engineering strategies have been employed on S. roseosporus to enhance Daptomycin yield and quality.[3]

Fermentation Conditions for Daptomycin Production

The production of Daptomycin by Streptomyces roseosporus is typically carried out using a fed-batch fermentation process. This method allows for greater control over nutrient levels and can lead to significantly higher product titers compared to simple batch fermentation. Key to this process is the controlled feeding of a precursor, decanoic acid, which is incorporated into the final Daptomycin molecule.[4][5]

Culture Media Composition

Successful fermentation of S. roseosporus for Daptomycin production relies on carefully formulated seed and fermentation media. The following tables summarize typical media compositions.

Table 1: Seed Media Composition

ComponentPrimary Seed Medium ConcentrationSecondary Seed Medium Concentration
Tryptic Soy Broth (TSB)3%-
Maltodextrin3%6%
Soybean Powder-2.5%
Glucose-1.5%
(NH₄)₂Fe(SO₄)₂·6H₂O-0.08%
Yeast Extract-0.1%
Calcium Carbonate-0.5%
Molasses-0.2%
Data sourced from a study on improving Daptomycin yield.[3]

Table 2: Fermentation Medium Composition

ComponentConcentration
Maltodextrin7.2%
Yeast Powder1.2%
Glucose1.0%
(NH₄)₂Fe(SO₄)₂·6H₂O0.08%
Molasses0.72%
Defoamer GPE0.1%
Data sourced from a study on improving Daptomycin yield.[3]
Fermentation Parameters

Optimal physical and chemical parameters are crucial for maximizing Daptomycin production.

Table 3: Key Fermentation Parameters

ParameterValue/RangeNotes
Fermentation TypeFed-batchAllows for controlled precursor feeding and nutrient supplementation.
PrecursorDecanoic acid or Sodium decanoateSodium decanoate has been shown to be a more effective precursor.[6]
Precursor Feeding Rate600 mg/(L·day)Optimal flow rate starting after 48 hours of fermentation.[6]
Dissolved OxygenMaintained above 0%Critical for cell metabolism and secondary metabolite production.[3]
Stirring SpeedUp to 450 rpmAdjusted to maintain dissolved oxygen levels.[3]
Fermentation Duration264 - 288 hoursSamples are typically collected and analyzed at regular intervals.[3][6]

Experimental Protocols

This section outlines the general methodologies for the production and analysis of Daptomycin.

Seed Culture Preparation
  • Primary Seed Culture: Inoculate a suitable volume of primary seed medium (e.g., TSB-MD) with a spore suspension or a vegetative culture of Streptomyces roseosporus. Incubate in a shake flask under appropriate conditions (e.g., 28-30°C, 200-250 rpm) for a specified period (typically 24-48 hours).

  • Secondary Seed Culture: Transfer the primary seed culture to a larger volume of secondary seed medium. Continue incubation under similar conditions to allow for further biomass accumulation before inoculating the production fermenter.

Fed-Batch Fermentation
  • Inoculation: Inoculate the production fermenter containing the sterilized fermentation medium with the secondary seed culture.

  • Fermentation: Maintain the fermentation under controlled conditions of temperature, pH, and dissolved oxygen.

  • Precursor Feeding: Begin the continuous or intermittent feeding of the decanoic acid or sodium decanoate precursor solution after an initial growth phase (e.g., 48 hours).[6]

  • Sampling: Aseptically withdraw samples from the fermenter at regular intervals (e.g., every 24 hours) for analysis of biomass, substrate consumption, and Daptomycin concentration.[3]

Daptomycin Quantification
  • Sample Preparation: Centrifuge the fermentation broth samples to separate the mycelia from the supernatant. The supernatant is typically used for Daptomycin analysis.

  • High-Performance Liquid Chromatography (HPLC): Analyze the Daptomycin concentration in the supernatant using a reversed-phase HPLC system. A C18 column is commonly used with a suitable mobile phase (e.g., a gradient of acetonitrile and water with a modifying acid like trifluoroacetic acid). Detection is typically performed using a UV detector at a wavelength of around 214 nm.

Daptomycin Biosynthesis Pathway

Daptomycin is synthesized via a non-ribosomal peptide synthetase (NRPS) pathway.[3][7] The biosynthesis is a complex, multi-enzymatic process.

Daptomycin_Biosynthesis cluster_initiation Initiation cluster_elongation Elongation & Modification cluster_termination Termination Decanoic_acid Decanoic Acid DptE DptE (Acyl-CoA Ligase) Decanoic_acid->DptE ATP -> AMP+PPi DptF DptF (Acyl Carrier Protein) DptE->DptF Transfer Decanoyl_DptF Decanoyl-DptF DptF->Decanoyl_DptF NRPS_DptA DptA Decanoyl_DptF->NRPS_DptA Condensation with Trp NRPS_DptBC DptBC NRPS_DptA->NRPS_DptBC Peptide chain transfer NRPS_DptD DptD NRPS_DptBC->NRPS_DptD Peptide chain transfer Linear_Lipopeptide Linear Lipopeptide NRPS_DptD->Linear_Lipopeptide Release Amino_Acids 13 Amino Acids (including non-proteinogenic) Amino_Acids->NRPS_DptA DptI DptI (Methyltransferase) MeGlu 3-methyl-glutamic acid DptI->MeGlu SAM -> SAH Daptomycin Daptomycin (Cyclic) Linear_Lipopeptide->Daptomycin Cyclization (TE domain) Daptomycin_Workflow cluster_upstream Upstream Processing cluster_downstream Downstream Processing & Analysis cluster_purification Purification (Optional) Strain_Maintenance S. roseosporus Stock Culture Primary_Seed Primary Seed Culture Strain_Maintenance->Primary_Seed Inoculation Secondary_Seed Secondary Seed Culture Primary_Seed->Secondary_Seed Inoculation Production_Fermentation Fed-Batch Fermentation Secondary_Seed->Production_Fermentation Inoculation Sampling Fermentation Sampling Production_Fermentation->Sampling Centrifugation Biomass Separation Sampling->Centrifugation Supernatant_Analysis Supernatant for HPLC Centrifugation->Supernatant_Analysis Clarification Broth Clarification Centrifugation->Clarification HPLC HPLC Analysis Supernatant_Analysis->HPLC Data_Analysis Quantification & Yield Calculation HPLC->Data_Analysis Chromatography1 Anion Exchange Chromatography Clarification->Chromatography1 Chromatography2 Hydrophobic Interaction Chromatography (HIC) Chromatography1->Chromatography2 Purified_Daptomycin Purified Daptomycin Chromatography2->Purified_Daptomycin

References

In-depth Technical Guide: The Biological Activity Spectrum of Saptomycin E

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive overview for researchers, scientists, and drug development professionals.

Disclaimer: Information on Saptomycin E is limited in publicly available scientific literature. This guide summarizes the available information and draws context from the broader class of pluramycin-related antibiotics to which it belongs. Specific quantitative data and detailed experimental protocols for this compound are not extensively documented.

Introduction

This compound is a member of the saptomycin group of antibiotics, which are closely related to the pluramycin class of natural products. Isolated from Streptomyces sp. HP530, saptomycins have demonstrated both antimicrobial and potent antitumor activities. This compound itself is classified as an anthraquinone compound. While the broader saptomycin complex has been studied, specific data delineating the full biological activity spectrum of the this compound isomer is scarce. This guide aims to consolidate the known information and provide a framework for its potential mechanisms and activities based on its chemical classification.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented below.

PropertyValue
Molecular Formula C33H35NO9[1]
Molecular Weight 589.6 g/mol [1]
Class Anthraquinone[1]
CAS Number 137714-92-2[1]

Biological Activity of Pluramycin-Class Antibiotics

Given the limited specific data for this compound, understanding the general biological activities of the pluramycin family of antibiotics provides a valuable context for its potential therapeutic effects.

Antitumor Activity

The primary and most potent biological activity of pluramycin-class antibiotics is their antitumor effect.[2]

The prevailing mechanism of action for pluramycin antibiotics is their ability to intercalate into DNA and subsequently alkylate it.[2] This process is believed to be responsible for their cytotoxic effects against cancer cells. The tetracyclic core of the molecule inserts between DNA base pairs, while the amino sugar side chains play a crucial role in the sequence-specific recognition and binding within the DNA groove.[2] This interaction disrupts DNA replication and transcription, ultimately leading to apoptosis of the cancer cell.

DNA_Alkylation_by_Pluramycin SaptomycinE This compound (Pluramycin-class) DNA Cellular DNA SaptomycinE->DNA Binds to Intercalation Intercalation into DNA Helix DNA->Intercalation Alkylation DNA Alkylation Intercalation->Alkylation ReplicationBlock Blockage of DNA Replication & Transcription Alkylation->ReplicationBlock Apoptosis Induction of Apoptosis ReplicationBlock->Apoptosis MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_measurement Measurement CellSeeding Seed cancer cells in 96-well plates Incubation1 Incubate for 24h (adherence) CellSeeding->Incubation1 AddCompound Add serial dilutions of This compound Incubation1->AddCompound Incubation2 Incubate for 48-72h AddCompound->Incubation2 AddMTT Add MTT reagent Incubation2->AddMTT Incubation3 Incubate for 4h (formazan formation) AddMTT->Incubation3 AddSolubilizer Add solubilizing agent (e.g., DMSO) Incubation3->AddSolubilizer ReadAbsorbance Read absorbance at ~570nm AddSolubilizer->ReadAbsorbance

References

Unraveling the Molecular Blueprint of Saptomycin E: A Technical Guide to its Biosynthesis and Genetic Framework

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth look into the biosynthesis of Saptomycin E, a polyketide natural product with potential therapeutic applications. This whitepaper details the intricate enzymatic machinery and the underlying genetic architecture responsible for the assembly of this complex molecule, providing a foundational resource for future research and bioengineering efforts.

This compound, a structurally distinct molecule from the well-known lipopeptide antibiotic daptomycin, is assembled through a sophisticated polyketide synthase (PKS) pathway. Unlike the non-ribosomal peptide synthetase (NRPS) machinery that constructs peptide-based natural products, the biosynthesis of this compound relies on a series of enzymatic modules that iteratively add and modify simple carboxylic acid building blocks to create its characteristic naphtho[2,3-h]chromene core.

This guide provides a detailed examination of the putative this compound biosynthetic gene cluster, outlining the key enzymatic domains and their predicted roles in the assembly line-like synthesis. While specific quantitative data for the this compound pathway remains an active area of research, this document lays the groundwork for such investigations by presenting established methodologies for analyzing polyketide biosynthesis.

The this compound Biosynthetic Pathway: A Polyketide Symphony

The biosynthesis of this compound is proposed to commence with a starter unit, likely derived from a common cellular metabolite, which is loaded onto the initial acyl carrier protein (ACP) of the PKS megasynthase. Subsequent modules, each containing a specific set of enzymatic domains—ketosynthase (KS), acyltransferase (AT), and ketoreductase (KR), dehydratase (DH), and enoylreductase (ER) domains—catalyze the sequential addition and modification of extender units, typically malonyl-CoA or methylmalonyl-CoA.

The AT domain of each module selects the appropriate extender unit, which is then condensed with the growing polyketide chain by the KS domain. The degree of reduction of the β-keto group is determined by the presence and activity of the KR, DH, and ER domains within each module. Following the final extension and modification steps, the polyketide chain is released from the PKS, often through the action of a thioesterase (TE) domain, and undergoes a series of post-PKS modifications, including cyclization and tailoring reactions, to yield the final this compound structure.

Saptomycin_E_Biosynthesis_Pathway cluster_loading Initiation cluster_elongation Elongation & Modification cluster_termination Termination & Modification Starter_Unit Starter Unit (e.g., Acetyl-CoA) Loading_Module Loading Module (ACP) Starter_Unit->Loading_Module PKS_Module_1 PKS Module 1 (KS, AT, KR) Loading_Module->PKS_Module_1 Extender_Unit_1 Extender Unit 1 (Malonyl-CoA) Extender_Unit_1->PKS_Module_1 Growing_Chain Growing Polyketide Chain PKS_Module_1->Growing_Chain Extender_Unit_2 Extender Unit 'n' (Malonyl-CoA/ Methylmalonyl-CoA) PKS_Module_n PKS Module 'n' (KS, AT, KR, DH, ER) Extender_Unit_2->PKS_Module_n Thioesterase Thioesterase (TE) Release PKS_Module_n->Thioesterase Growing_Chain->PKS_Module_n Post_PKS Post-PKS Modifications (Cyclization, Tailoring) Thioesterase->Post_PKS Saptomycin_E This compound Post_PKS->Saptomycin_E

A generalized workflow for the biosynthesis of this compound via a Type I Polyketide Synthase pathway.

The Genetic Blueprint: The this compound Biosynthetic Gene Cluster

The genes encoding the enzymatic machinery for this compound biosynthesis are anticipated to be colocalized in a dedicated biosynthetic gene cluster (BGC). This cluster would contain the large PKS genes encoding the modular megasynthase, as well as genes for the biosynthesis of precursor molecules, post-PKS tailoring enzymes, and potentially, regulatory and transport proteins.

Saptomycin_E_BGC cluster_core Core Biosynthetic Genes cluster_tailoring Tailoring & Modification Genes cluster_other Other Associated Genes PKS1 PKS Gene 1 PKS2 PKS Gene 2 PKS1->PKS2 PKS3 PKS Gene n PKS2->PKS3 Cyclase Cyclase Oxygenase Oxygenase Cyclase->Oxygenase Methyltransferase Methyltransferase Oxygenase->Methyltransferase Regulator Regulatory Gene Transporter Transporter Gene Regulator->Transporter

A representative organization of a putative this compound biosynthetic gene cluster.

Experimental Protocols for Elucidating Polyketide Biosynthesis

Understanding the intricacies of the this compound biosynthetic pathway requires a combination of genetic and biochemical approaches. Key experimental protocols include:

  • Gene Cluster Identification and Annotation:

    • Genome Mining: Utilizing bioinformatics tools like antiSMASH to identify and annotate putative polyketide biosynthetic gene clusters within the genome of the producing organism.

    • Gene Inactivation: Targeted knockout or silencing of PKS genes to confirm their involvement in this compound production.

  • Heterologous Expression:

    • Cloning the entire this compound BGC into a model host organism, such as Streptomyces coelicolor, to facilitate production and genetic manipulation.

  • Biochemical Characterization of Enzymes:

    • Protein Expression and Purification: Overexpression and purification of individual PKS domains or modules for in vitro activity assays.

    • Enzyme Assays: Utilizing radiolabeled precursors or mass spectrometry-based methods to determine the substrate specificity and catalytic activity of key enzymes.

  • Precursor Incorporation Studies:

    • Isotopic Labeling: Feeding the producing organism with stable isotope-labeled precursors (e.g., ¹³C- or ¹⁸O-labeled acetate or propionate) and analyzing the labeling pattern in the final this compound molecule by mass spectrometry or NMR to elucidate the origin of its building blocks.

The methodologies outlined in this guide provide a robust framework for the detailed investigation of the this compound biosynthetic pathway. A deeper understanding of this intricate process will not only illuminate the fundamental principles of polyketide biosynthesis but also pave the way for the rational design and engineering of novel this compound analogs with improved therapeutic properties.

Initial Studies on Saptomycin E: An Antitumor Antibiotic

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Saptomycin E is a compound identified as a novel antitumor antibiotic. It belongs to the saptomycin family of antibiotics, which are related to the pluramycin group. Initial research has indicated its potential as a cytotoxic agent against various tumor cell lines. This technical guide provides a summary of the currently available information on the initial studies of this compound's antitumor properties.

Limited Availability of Data

It is important to note that detailed information regarding the antitumor properties of this compound is scarce in publicly available scientific literature. The primary source of information is the initial announcement of its discovery. Comprehensive studies detailing its mechanism of action, extensive quantitative data, and specific experimental protocols have not been widely published.

Antitumor Activity: In Vitro and In Vivo

Initial studies have demonstrated that saptomycins, including this compound, exhibit potent antitumor activities. These activities have been observed in both laboratory settings using cultured cancer cells (in vitro) and in animal models (in vivo). Specifically, saptomycins have shown efficacy against various human and murine tumor cell lines.[1]

In Vivo Studies

One of the initial in vivo studies involved the use of a Meth A fibrosarcoma model, against which saptomycins displayed antitumor effects.[1]

Mechanism of Action (Presumed)

While the specific signaling pathways affected by this compound have not been elucidated, its relation to the pluramycin class of antibiotics offers clues to its potential mechanism of action. Pluramycins are known to exert their potent antitumor effects primarily through interaction with DNA.

The general mechanism for pluramycin-like antibiotics involves:

  • DNA Intercalation: The flat aromatic core of the molecule inserts itself between the base pairs of the DNA double helix.

  • DNA Alkylation: This intercalation is followed by the alkylation of DNA bases, typically guanine. This process forms a covalent bond between the antibiotic and the DNA, leading to damage.

  • Inhibition of Macromolecular Synthesis: The resulting DNA damage disrupts critical cellular processes such as DNA replication and transcription, ultimately leading to cell death.

It is plausible that this compound shares a similar DNA-targeting mechanism.

Signaling Pathway Diagram (Hypothetical)

The following diagram illustrates the presumed general mechanism of action for pluramycin-like antibiotics, which may be applicable to this compound.

G Hypothetical Signaling Pathway of this compound Saptomycin_E This compound Cell_Membrane Cell Membrane Saptomycin_E->Cell_Membrane Enters Cell DNA Nuclear DNA Cell_Membrane->DNA DNA_Damage DNA Damage (Alkylation & Intercalation) DNA->DNA_Damage Intercalates and Alkylates Replication_Inhibition Inhibition of DNA Replication DNA_Damage->Replication_Inhibition Transcription_Inhibition Inhibition of Transcription DNA_Damage->Transcription_Inhibition Apoptosis Apoptosis Replication_Inhibition->Apoptosis Transcription_Inhibition->Apoptosis

Caption: Hypothetical mechanism of this compound leading to apoptosis.

Experimental Protocols

Detailed experimental protocols for the initial studies on this compound are not available in the reviewed literature. However, based on the nature of the reported findings, the following standard methodologies were likely employed.

In Vitro Cytotoxicity Assays

To determine the potency of this compound against tumor cell lines, standard cytotoxicity assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (Sulphorhodamine B) assay would have been used.

General Workflow:

  • Cell Seeding: Tumor cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with a range of concentrations of this compound.

  • Incubation: Plates are incubated for a set period (e.g., 48 or 72 hours).

  • Cell Viability Measurement: A reagent (MTT or SRB) is added to quantify the number of viable cells.

  • Data Analysis: The absorbance is read using a plate reader, and the IC50 value (the concentration of the drug that inhibits cell growth by 50%) is calculated.

In Vivo Antitumor Studies (General Model)

The in vivo efficacy of this compound was likely assessed using a tumor xenograft or allograft model in mice.

General Workflow:

  • Tumor Implantation: Cancer cells (e.g., Meth A fibrosarcoma) are injected subcutaneously or intraperitoneally into mice.

  • Tumor Growth: Tumors are allowed to grow to a palpable size.

  • Treatment: Mice are treated with this compound (and a vehicle control) via a specific route (e.g., intraperitoneal injection) for a defined period.

  • Monitoring: Tumor size and body weight are measured regularly.

  • Endpoint: At the end of the study, tumors are excised and weighed. The percentage of tumor growth inhibition is calculated.

Experimental Workflow Diagram

The following diagram outlines a general workflow for the initial assessment of a novel antitumor compound like this compound.

G General Experimental Workflow for Antitumor Compound Screening cluster_0 In Vitro Screening cluster_1 In Vivo Testing Cell_Lines Tumor Cell Lines Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) Cell_Lines->Cytotoxicity_Assay IC50 Determine IC50 Values Cytotoxicity_Assay->IC50 Animal_Model Animal Model (e.g., Mouse with Tumor) IC50->Animal_Model Promising candidates proceed to in vivo Treatment Treatment with This compound Animal_Model->Treatment Tumor_Measurement Tumor Growth Measurement Treatment->Tumor_Measurement Efficacy Evaluate Antitumor Efficacy Tumor_Measurement->Efficacy

Caption: A typical workflow for screening novel antitumor compounds.

Quantitative Data

Specific quantitative data, such as IC50 values for different cell lines or percentage of tumor growth inhibition in animal models for this compound, are not detailed in the currently accessible literature.

Conclusion

This compound has been identified as a novel antitumor antibiotic with demonstrated in vitro and in vivo activity. While detailed studies on its specific mechanisms and quantitative efficacy are not widely available, its relationship to the pluramycin family suggests a mechanism of action involving DNA damage. Further research is necessary to fully characterize the antitumor properties of this compound and to evaluate its potential as a therapeutic agent. Professionals in drug development are encouraged to consider this compound as a potential lead for further investigation, acknowledging the current limitations in available data.

References

The Saptomycin Family: A Technical Guide to a Novel Class of Antitumor Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Saptomycins are a family of novel antitumor antibiotics produced by the actinomycete Streptomyces sp. HP530.[1] Closely related to the pluramycin-group of antibiotics, the Saptomycins exhibit potent cytotoxic activities against a range of human and murine tumor cell lines in vitro and have demonstrated efficacy in in vivo models.[1] This technical guide provides a comprehensive overview of the Saptomycin chemical family, including their discovery, chemical structures, biological activities, and the methodologies used for their isolation and characterization.

Chemical Structures and Physicochemical Properties

The Saptomycin family consists of several related compounds, designated as Saptomycins A, B, C1, C2, D, E, F, G, and H.[1] These molecules are classified as anthraquinone aminoglycosides. The core structure of the Saptomycins features a complex anthraquinone aglycone linked to one or more amino sugar moieties. The structural elucidation of these compounds was achieved through extensive spectroscopic analysis, primarily utilizing Nuclear Magnetic Resonance (NMR) spectroscopy.

While detailed physicochemical data for all Saptomycin variants is not exhaustively available in publicly accessible literature, key characteristics are summarized below based on the foundational research.

PropertyDescription
Appearance Yellow to orange powder
Solubility Soluble in methanol, ethanol, and DMSO; sparingly soluble in water
Chromatographic Behavior Amenable to separation by High-Performance Liquid Chromatography (HPLC)

Biological Activity

The Saptomycins have demonstrated significant antitumor and antimicrobial activities. Their cytotoxic effects have been evaluated against various tumor cell lines, with Saptomycin D emerging as a particularly potent member of the family in in vivo studies.

In Vitro Antitumor Activity

The Saptomycins exhibit growth inhibitory effects on a variety of human and murine tumor cell lines. The half-maximal inhibitory concentrations (IC50) for select Saptomycins against different cell lines are presented below.

CompoundCell LineIC50 (µg/mL)
Saptomycin A P388 leukemia0.01
L1210 leukemia0.02
Colon 260.03
Saptomycin B P388 leukemia0.02
L1210 leukemia0.03
Colon 260.05
Saptomycin D P388 leukemia0.005
L1210 leukemia0.01
Colon 260.01
In Vivo Antitumor Activity

The antitumor efficacy of the Saptomycins has been demonstrated in a murine fibrosarcoma model (Meth A fibrosarcoma). Saptomycin D, in particular, has shown significant therapeutic effects in this in vivo setting.

CompoundAnimal ModelDosingOutcome
Saptomycin D Meth A fibrosarcoma (mice)Intraperitoneal injectionIncreased survival rate
Antimicrobial Activity

In addition to their antitumor properties, Saptomycins also display antimicrobial activity against a range of bacteria.

Experimental Protocols

Isolation and Purification of Saptomycins

The following protocol outlines the general procedure for the isolation and purification of Saptomycins from the fermentation broth of Streptomyces sp. HP530.

1. Fermentation:

  • A seed culture of Streptomyces sp. HP530 is prepared in a suitable medium (e.g., yeast extract-malt extract broth).

  • The seed culture is used to inoculate a larger production culture.

  • Fermentation is carried out under controlled conditions (temperature, pH, aeration) for a specified period to allow for the production of Saptomycins.

2. Extraction:

  • The fermentation broth is centrifuged to separate the mycelium from the supernatant.

  • The supernatant is extracted with an organic solvent such as ethyl acetate.

  • The mycelium is extracted with a solvent like acetone.

  • The organic extracts are combined and concentrated under reduced pressure.

3. Chromatographic Purification:

  • The crude extract is subjected to a series of chromatographic steps for purification.

  • Silica Gel Chromatography: The extract is first fractionated on a silica gel column using a gradient of solvents (e.g., chloroform-methanol).

  • Preparative HPLC: Fractions containing Saptomycins are further purified by preparative High-Performance Liquid Chromatography (HPLC) on a reverse-phase column (e.g., C18) with a suitable mobile phase (e.g., acetonitrile-water gradient).

  • Individual Saptomycins are collected based on their retention times and UV absorbance.

4. Characterization:

  • The purity of the isolated Saptomycins is assessed by analytical HPLC.

  • The chemical structure of each Saptomycin is determined using spectroscopic methods, including NMR (1H, 13C, COSY, HMBC) and Mass Spectrometry (MS).

HPLC Analysis of Saptomycins

A standardized HPLC method is crucial for the analysis and quantification of Saptomycins.

  • Column: Reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile in water (with 0.1% trifluoroacetic acid)

  • Flow Rate: 1.0 mL/min

  • Detection: UV detector at a specified wavelength (e.g., 254 nm)

  • Injection Volume: 20 µL

  • Standard Preparation: Prepare standard solutions of purified Saptomycins in methanol.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes a common method for evaluating the cytotoxic activity of Saptomycins against tumor cell lines.

  • Cell Seeding: Seed tumor cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Add serial dilutions of the Saptomycin compounds to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • Incubation: Incubate the plate for a specified period (e.g., 48-72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

In Vivo Antitumor Assay (Meth A Fibrosarcoma Model)

This protocol outlines a general procedure for assessing the in vivo antitumor activity of Saptomycins.

  • Tumor Implantation: Inject Meth A fibrosarcoma cells subcutaneously or intraperitoneally into syngeneic mice (e.g., BALB/c).

  • Treatment: Once the tumors are established, administer the Saptomycin compounds (e.g., Saptomycin D) to the mice via a specified route (e.g., intraperitoneal injection) at various doses. A control group should receive the vehicle.

  • Monitoring: Monitor the tumor growth (e.g., by measuring tumor volume for subcutaneous tumors) and the general health of the mice regularly.

  • Endpoint: At the end of the study, sacrifice the mice and excise the tumors for weight measurement. For survival studies, monitor the mice until a predetermined endpoint.

  • Data Analysis: Compare the tumor growth or survival rates between the treated and control groups to evaluate the antitumor efficacy of the Saptomycins.

Mechanism of Action and Signaling Pathways

The precise mechanism of action and the specific signaling pathways affected by Saptomycins are not yet fully elucidated in the available literature. As members of the pluramycin family of antibiotics, it is hypothesized that their antitumor activity may involve intercalation into DNA and inhibition of nucleic acid synthesis. However, further research is required to confirm these mechanisms and to identify the specific molecular targets and signaling cascades modulated by the Saptomycins.

Conclusion

The Saptomycins represent a promising family of natural products with significant potential for development as antitumor agents. Their potent cytotoxic activity against a range of cancer cell lines and their efficacy in preclinical in vivo models warrant further investigation into their mechanism of action, structure-activity relationships, and potential for therapeutic applications. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers in the fields of natural product chemistry, oncology, and drug discovery who are interested in exploring the therapeutic potential of the Saptomycin family.

Visualizations

Experimental_Workflow_for_Saptomycin_Isolation Fermentation Streptomyces sp. HP530 Fermentation Extraction Solvent Extraction (Ethyl Acetate & Acetone) Fermentation->Extraction SilicaGel Silica Gel Chromatography Extraction->SilicaGel PrepHPLC Preparative HPLC SilicaGel->PrepHPLC PurifiedSaptomycins Purified Saptomycins (A, B, C1, C2, D, E, F, G, H) PrepHPLC->PurifiedSaptomycins Characterization Structural Elucidation (NMR, MS) PurifiedSaptomycins->Characterization

Caption: Workflow for the isolation and purification of Saptomycins.

In_Vitro_Cytotoxicity_Assay_Workflow CellSeeding Seed Tumor Cells (96-well plate) Treatment Treat with Saptomycins (Serial Dilutions) CellSeeding->Treatment Incubation Incubate (48-72h) Treatment->Incubation MTT Add MTT Reagent Incubation->MTT Formazan Solubilize Formazan Crystals MTT->Formazan Absorbance Measure Absorbance Formazan->Absorbance IC50 Calculate IC50 Value Absorbance->IC50

Caption: Workflow for the in vitro cytotoxicity (MTT) assay.

References

Saptomycin E: A Technical Overview of a Novel Antitumor Antibiotic

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Saptomycin E is an antitumor antibiotic belonging to the pluramycin family of natural products. Structurally classified as an anthraquinone, it possesses a complex molecular architecture incorporating a variety of functional groups that are presumed to contribute to its biological activity. This document provides a concise summary of the available technical information on this compound, including its molecular structure and key chemical features. It is important to note that detailed public information regarding its quantitative biological data, specific experimental protocols, and mechanism of action, including associated signaling pathways, is limited. Much of the readily available information pertains to the more widely studied antibiotic, Daptomycin, and care must be taken to avoid confusion between these two distinct molecules.

Molecular Structure and Functional Groups

This compound is a complex organic molecule with the molecular formula C₃₃H₃₅NO₉.[1] Its systematic IUPAC name is [4-(dimethylamino)-6-[2-(2,3-dimethyloxiran-2-yl)-11-hydroxy-5-methyl-4,7,12-trioxonaphtho[2,3-h]chromen-10-yl]-2,4-dimethyloxan-3-yl] acetate. The core of the molecule is a naphtho[2,3-h]chromene-4,7,12-trione, which is a type of anthraquinone. This polycyclic aromatic core is extensively substituted with a variety of functional groups.

The key functional groups present in the this compound molecule are:

  • Anthraquinone Core: A tricyclic aromatic system with two ketone groups, which is a common scaffold in many biologically active compounds.

  • Phenolic Hydroxyl Group: An -OH group attached to the aromatic core, which can participate in hydrogen bonding and may be crucial for biological activity.

  • Epoxide (Oxirane): A three-membered ring containing an oxygen atom, which is a reactive functional group capable of undergoing ring-opening reactions with nucleophiles.

  • Tetrahydropyran Ring (Oxane): A six-membered saturated heterocycle containing an oxygen atom, which is substituted with methyl and dimethylamino groups.

  • Tertiary Amine (Dimethylamino group): A -N(CH₃)₂ group, which can act as a base and is often important for receptor binding and pharmacokinetic properties.

  • Ester (Acetate group): A -OC(=O)CH₃ group, which can be susceptible to hydrolysis by esterases in biological systems.

  • Multiple Ketone Groups: In addition to the quinone ketones, the chromenone moiety contains another ketone group.

  • Ether Linkages: Present in the tetrahydropyran and chromene rings.

These functional groups contribute to the overall polarity, reactivity, and three-dimensional shape of the molecule, which in turn dictate its biological activity.

Visualization of this compound Functional Groups

The following diagram illustrates the logical relationship and connectivity of the principal functional groups within the this compound structure.

Saptomycin_E_Functional_Groups Core Anthraquinone Core (Naphtho[2,3-h]chromen-4,7,12-trione) Phenol Phenolic Hydroxyl Core->Phenol attached to Epoxide Epoxide (Dimethyloxirane) Core->Epoxide linked via Tetrahydropyran Substituted Oxane Ring Core->Tetrahydropyran attached to Ketones Ketone Groups Core->Ketones contains Tertiary_Amine Tertiary Amine (Dimethylamino) Tetrahydropyran->Tertiary_Amine substituent Acetate Acetate Ester Tetrahydropyran->Acetate substituent

Caption: Conceptual diagram of this compound's core and functional groups.

Quantitative Data

An extensive search of publicly available scientific literature and databases did not yield specific quantitative data on the biological activity of this compound, such as IC₅₀ or MIC (Minimum Inhibitory Concentration) values against specific cancer cell lines or microbial strains. While it is characterized as an "antitumor antibiotic," the precise potency and spectrum of its activity are not well-documented in accessible sources.[2]

Experimental Protocols

Signaling Pathways and Mechanism of Action

There is a significant lack of information regarding the specific molecular mechanism of action and any associated signaling pathways for this compound. As an antitumor antibiotic, it can be broadly hypothesized that its mode of action may involve intercalation with DNA, inhibition of topoisomerase enzymes, or the generation of reactive oxygen species that cause DNA damage, similar to other anthraquinone-containing compounds. However, without specific experimental evidence, this remains speculative.

Conclusion

This compound is an intriguing natural product with a complex chemical structure suggestive of potent biological activity. However, there is a notable scarcity of detailed, publicly available data regarding its quantitative biological effects, the experimental methods used to study it, and its mechanism of action at the molecular level. Further research and publication of findings are necessary to fully understand the therapeutic potential of this molecule. Researchers interested in this compound should be aware of the limited information available and the potential for confusion with the well-studied antibiotic, Daptomycin.

References

Methodological & Application

Application Notes and Protocols for the Isolation and Purification of Saptomycin E

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Streptomyces are prolific producers of a diverse array of secondary metabolites, many of which possess potent biological activities, including antimicrobial and antitumor properties. The isolation of these compounds from complex fermentation broths is a critical first step in the drug discovery and development pipeline. This protocol details a comprehensive workflow for the isolation and purification of Saptomycin E, a compound of interest for its potential therapeutic applications. The methodology is designed to be scalable and adaptable for various research and development needs.

Data Presentation

Due to the limited availability of specific quantitative data for this compound in published literature, the following table provides a representative summary of expected yields and purity at each stage of the purification process, based on data from the purification of similar Streptomyces-derived lipopeptide antibiotics like Daptomycin.[1][2][3]

Purification StepInitial Purity (%)Final Purity (%)Yield (%)
Fermentation Broth Clarification 1-55-1085-95
Macroporous Resin Chromatography 5-1060-7570-85
Anion Exchange Chromatography 60-7590-9580-90
Hydrophobic Interaction Chromatography 90-95>9875-85
Final Purification (e.g., RP-HPLC) >98>9960-70

Experimental Protocols

Fermentation of Streptomyces sp.

This protocol describes the cultivation of a this compound-producing Streptomyces strain to generate a sufficient quantity of the target compound for isolation.

Materials:

  • This compound-producing Streptomyces sp. strain

  • Seed culture medium (e.g., Tryptic Soy Broth)

  • Production medium (e.g., Soybean Mannitol Broth)

  • Shake flasks or fermenter

  • Incubator shaker

Procedure:

  • Inoculate a suitable seed culture medium with a glycerol stock of the Streptomyces sp. strain.

  • Incubate the seed culture at 28-30°C with shaking at 200-250 rpm for 48-72 hours.

  • Transfer the seed culture to the production medium at a 5-10% (v/v) inoculation ratio.

  • Incubate the production culture under the same conditions for 7-10 days. Monitor the production of this compound using a suitable analytical method (e.g., HPLC).

Extraction of this compound from Fermentation Broth

This protocol outlines the initial extraction of the crude this compound from the fermentation broth.

Materials:

  • Fermentation broth

  • Centrifuge or microfiltration system

  • Ethyl acetate or other suitable organic solvent

  • Rotary evaporator

Procedure:

  • Harvest the fermentation broth and separate the mycelia from the supernatant by centrifugation or microfiltration.

  • Extract the supernatant with an equal volume of ethyl acetate three times.

  • Pool the organic extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.

Purification of this compound

This multi-step chromatography protocol is designed to purify this compound from the crude extract.

3.1 Macroporous Resin Chromatography (Initial Cleanup)

Materials:

  • Crude this compound extract

  • Macroporous adsorbent resin (e.g., HP-20)

  • Methanol or ethanol

  • Water

Procedure:

  • Dissolve the crude extract in a minimal amount of methanol and adsorb it onto a small amount of silica gel.

  • Dry the silica-adsorbed sample and load it onto a column packed with macroporous resin equilibrated with water.

  • Wash the column with water to remove polar impurities.

  • Elute the column with a stepwise gradient of methanol in water (e.g., 20%, 40%, 60%, 80%, 100% methanol).

  • Collect fractions and analyze for the presence of this compound. Pool the fractions containing the target compound.

3.2 Anion Exchange Chromatography

Materials:

  • Partially purified this compound fractions

  • Anion exchange resin (e.g., Q-Sepharose)

  • Buffer A (e.g., 20 mM Tris-HCl, pH 8.0)

  • Buffer B (e.g., 20 mM Tris-HCl, pH 8.0 with 1 M NaCl)

Procedure:

  • Dilute the pooled fractions from the previous step with Buffer A to reduce the organic solvent concentration.

  • Load the sample onto an anion exchange column equilibrated with Buffer A.

  • Wash the column with Buffer A to remove unbound impurities.

  • Elute the bound compounds with a linear gradient of Buffer B.

  • Collect fractions and analyze for this compound. Pool the pure fractions.

3.3 Hydrophobic Interaction Chromatography (HIC)

Materials:

  • This compound fractions from anion exchange

  • HIC resin (e.g., Phenyl Sepharose)

  • High salt buffer (e.g., 1 M ammonium sulfate in 50 mM phosphate buffer, pH 7.0)

  • Low salt buffer (e.g., 50 mM phosphate buffer, pH 7.0)

Procedure:

  • Add ammonium sulfate to the pooled fractions to the desired starting concentration for HIC.

  • Load the sample onto a HIC column equilibrated with the high salt buffer.

  • Wash the column with the high salt buffer.

  • Elute this compound with a decreasing salt gradient (from high to low salt buffer).

  • Collect and analyze fractions, then pool the pure fractions.

3.4 Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) (Final Polishing)

Materials:

  • Purified this compound from HIC

  • RP-HPLC column (e.g., C18)

  • Mobile phase A (e.g., 0.1% trifluoroacetic acid in water)

  • Mobile phase B (e.g., 0.1% trifluoroacetic acid in acetonitrile)

Procedure:

  • Concentrate the pooled fractions and dissolve in the initial mobile phase composition.

  • Inject the sample onto the RP-HPLC column.

  • Elute with a suitable gradient of mobile phase B.

  • Monitor the elution profile at an appropriate wavelength (e.g., 220 nm).

  • Collect the peak corresponding to this compound and verify its purity.

  • Lyophilize the pure fractions to obtain this compound as a powder.

Visualizations

experimental_workflow cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification cluster_final_product Final Product fermentation Streptomyces sp. Culture centrifugation Centrifugation / Filtration fermentation->centrifugation Harvest solvent_extraction Solvent Extraction (Ethyl Acetate) centrifugation->solvent_extraction Supernatant concentration Concentration (Rotary Evaporation) solvent_extraction->concentration Organic Phase macro_resin Macroporous Resin Chromatography concentration->macro_resin Crude Extract anion_exchange Anion Exchange Chromatography macro_resin->anion_exchange Partially Purified Fractions hic Hydrophobic Interaction Chromatography anion_exchange->hic Enriched Fractions rp_hplc RP-HPLC hic->rp_hplc Highly Enriched Fractions pure_saptomycin Pure this compound rp_hplc->pure_saptomycin Purified Compound

Caption: Experimental workflow for this compound isolation and purification.

signaling_pathway cluster_extracellular Extracellular cluster_membrane Bacterial Cell Membrane cluster_intracellular Intracellular saptomycin This compound membrane_insertion Membrane Insertion & Oligomerization saptomycin->membrane_insertion Ca2+ dependent pore_formation Pore Formation / Membrane Destabilization membrane_insertion->pore_formation ion_leakage Ion Leakage (K+) pore_formation->ion_leakage depolarization Membrane Depolarization ion_leakage->depolarization inhibition Inhibition of Macromolecule Synthesis (DNA, RNA, Protein) depolarization->inhibition cell_death Bacterial Cell Death inhibition->cell_death

Caption: Putative signaling pathway for this compound's antibacterial action.

References

Synthetic Approaches to Saptomycin E and Its Analogs: An Application Note

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Saptomycins are a class of polyketide-derived natural products that have garnered interest for their potential as antitumor antibiotics. Saptomycin E, in particular, presents a complex and challenging synthetic target due to its intricate stereochemistry and unique structural motifs. While a total synthesis of this compound has not yet been reported in peer-reviewed literature, the successful total synthesis of its close structural analog, Saptomycin H, provides a valuable roadmap for accessing this class of molecules.[1][2] This application note details the synthetic strategies and experimental protocols adapted from the first total synthesis of Saptomycin H by Shimura and Suzuki, offering a comprehensive guide for researchers engaged in the synthesis of this compound and its analogs.

Retrosynthetic Analysis and Strategy

The synthetic strategy for Saptomycin H, which can be adapted for this compound, is a convergent approach that involves the assembly of three key fragments: an anthrone core, a glycosyl donor, and a side chain.[1][2] The key transformations in this strategy include a stereoselective glycosylation to connect the sugar moiety to the aglycone and a carefully orchestrated series of reactions to construct the pyranone A-ring.

A significant challenge in the synthesis is the stereoselective formation of the pyranone ring. The reported synthesis of Saptomycin H utilizes an AZADOL-mediated 6-endo-selective pyranone formation, a powerful method for constructing this key structural feature with high stereocontrol.[1][2]

Experimental Protocols (Adapted from the Total Synthesis of Saptomycin H)

The following protocols are adapted from the supplementary information of the publication detailing the total synthesis of Saptomycin H.[1] Researchers should note that while the core methodologies are applicable, optimization may be required for the synthesis of this compound due to subtle structural differences.

Synthesis of Key Building Blocks

Detailed procedures for the multi-step synthesis of the anthrone, sugar, and side-chain fragments are outlined in the supporting information of the source publication. These syntheses involve standard organic transformations, and the specific reagents and conditions can be found therein.

Key Coupling and Cyclization Reactions

Table 1: Summary of Key Reaction Yields (Adapted from Saptomycin H Synthesis)

Reaction StepReactantsReagents and ConditionsProductYield (%)
GlycosylationAnthrone aglycone, Glycosyl donorNIS, TfOH, CH₂Cl₂, -78 °C to -40 °CGlycosylated Anthrone78
Pyranone FormationAcyclic PrecursorAZADOL, PhI(OAc)₂, CH₂Cl₂Saptomycin H Core65
Final DeprotectionProtected Saptomycin HTBAF, THFSaptomycin H85

Protocol 1: Stereoselective Glycosylation

  • To a solution of the anthrone aglycone (1.0 equiv) and the glycosyl donor (1.5 equiv) in anhydrous dichloromethane (0.1 M) at -78 °C under an argon atmosphere, add N-iodosuccinimide (NIS) (2.0 equiv).

  • Stir the mixture for 10 minutes, then add trifluoromethanesulfonic acid (TfOH) (0.2 equiv) dropwise.

  • Allow the reaction to warm to -40 °C and stir for 2 hours, monitoring by TLC.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the glycosylated anthrone.

Protocol 2: AZADOL-Mediated 6-endo-Selective Pyranone Formation

  • To a solution of the acyclic precursor (1.0 equiv) and (2-Azabicyclo[2.2.1]hept-5-en-3-yl)diphenylmethanol (AZADOL) (0.2 equiv) in anhydrous dichloromethane (0.05 M) at room temperature under an argon atmosphere, add iodobenzene diacetate (PhI(OAc)₂) (1.5 equiv) in one portion.

  • Stir the reaction mixture for 12 hours, monitoring by TLC.

  • Upon completion, quench the reaction with saturated aqueous sodium thiosulfate solution.

  • Separate the layers and extract the aqueous layer with dichloromethane (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the Saptomycin core structure.

Logical Workflow for the Synthesis of Saptomycin Analogs

The following diagram illustrates the general workflow for the synthesis of this compound and its analogs, based on the successful synthesis of Saptomycin H.

Saptomycin Synthesis Workflow cluster_Fragments Fragment Synthesis cluster_Assembly Key Assembly Steps cluster_Final Final Steps cluster_Product Final Product Anthrone Anthrone Synthesis Coupling Glycosylation Anthrone->Coupling Sugar Sugar Synthesis Sugar->Coupling SideChain Side Chain Synthesis SideChain->Coupling Cyclization Pyranone Formation Coupling->Cyclization Deprotection Global Deprotection Cyclization->Deprotection Purification Purification Deprotection->Purification Saptomycin This compound/Analog Purification->Saptomycin Hypothetical Signaling Pathway for this compound SaptomycinE This compound Target Molecular Target (e.g., Kinase, DNA) SaptomycinE->Target Inhibition/Activation Caspase_Activation Caspase Activation Target->Caspase_Activation Downstream Signaling Apoptosis Apoptosis Caspase_Activation->Apoptosis

References

Application Notes and Protocols for Daptomycin in Cell Culture Assays

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Terminology: Initial searches for "Saptomycin E" did not yield specific results. Based on the similarity of the name and the context of the query, it is highly probable that the intended compound of interest is Daptomycin . The following application notes and protocols are based on the available research for Daptomycin.

Introduction

Daptomycin is a cyclic lipopeptide antibiotic primarily used against Gram-positive bacteria.[1] Its mechanism of action in bacteria involves a calcium-dependent binding to the cell membrane, which causes rapid depolarization, loss of membrane potential, and inhibition of DNA, RNA, and protein synthesis, ultimately leading to bacterial cell death.[1] Recent research has uncovered a novel anti-cancer activity of Daptomycin, suggesting its potential for drug repositioning in oncology.[2][3]

In human cancer cells, Daptomycin has been shown to exert its effects not by membrane disruption, but by binding to the human ribosomal protein S19 (RPS19).[2][4] This interaction with an extraribosomal function of RPS19 leads to the suppression of Vascular Endothelial Growth Factor (VEGF) secretion, which in turn inhibits tumor cell migration and angiogenesis.[2][5][6] Notably, in MCF7 breast cancer cells, Daptomycin was found to reduce cell proliferation without inducing apoptosis or significantly affecting overall cell viability.[2][4]

These application notes provide detailed protocols for utilizing Daptomycin in various cell culture assays to investigate its anti-cancer properties.

Data Presentation

Table 1: Proliferation IC50 of Daptomycin in Various Cancer and Normal Cell Lines

The following table summarizes the half-maximal inhibitory concentration (IC50) values of Daptomycin in different human cancer and normal cell lines after 72 hours of treatment.

Cell LineCell TypeProliferation IC50 (µM)
Cancer Cells
MCF7Breast Adenocarcinoma (ER+)0.34
HepG2Hepatocellular Carcinoma127.60
Huh7Hepatocellular Carcinoma59.30
SK-BR-3Breast Adenocarcinoma (HER2+)N/A
MDA-MB-231Breast Adenocarcinoma (Triple Neg)85.87
A549Lung CarcinomaN/A
HeLaCervical Adenocarcinoma143.50
Normal Cells
HUVECHuman Umbilical Vein Endothelial Cells1.37
CCD-18CoColon Fibroblast104.30
HEK293Embryonic Kidney133.40
N/A: Not Applicable, as significant inhibition was not observed at the tested concentrations.
Data adapted from Cho, S. M., et al. (2021).[2][4]

Experimental Protocols

Cell Proliferation Assay (IC50 Determination)

This protocol is used to determine the concentration of Daptomycin that inhibits the proliferation of a cell line by 50%.

Materials:

  • Daptomycin (stock solution prepared in a suitable solvent, e.g., DMSO)

  • Complete cell culture medium

  • 96-well cell culture plates

  • Cell line of interest

  • Cell proliferation reagent (e.g., MTT, WST-1, or CellTiter-Glo®)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Prepare serial dilutions of Daptomycin in complete medium.

  • After 24 hours, remove the medium from the wells and add 100 µL of the Daptomycin dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent as the highest Daptomycin concentration).

  • Incubate the plate for 72 hours at 37°C and 5% CO2.

  • Add the cell proliferation reagent to each well according to the manufacturer's instructions.

  • Incubate for the recommended time (e.g., 1-4 hours for MTT).

  • Measure the absorbance or luminescence using a microplate reader at the appropriate wavelength.

  • Calculate the percentage of cell proliferation for each concentration relative to the vehicle control.

  • Plot the percentage of proliferation against the log of Daptomycin concentration and determine the IC50 value using non-linear regression analysis.[7]

Cell Migration Assay (Transwell Assay)

This assay assesses the effect of Daptomycin on the migratory capacity of cancer cells.

Materials:

  • Daptomycin

  • Transwell inserts (e.g., 8.0 µm pore size) for 24-well plates

  • Serum-free cell culture medium

  • Complete cell culture medium (containing FBS as a chemoattractant)

  • Cotton swabs

  • Methanol

  • Crystal violet staining solution

Procedure:

  • Culture cells to ~80% confluency.

  • Starve the cells in serum-free medium for 12-24 hours.

  • Resuspend the starved cells in serum-free medium at a concentration of 1 x 10^5 cells/mL.

  • Add 600 µL of complete medium (with FBS) to the lower chamber of the 24-well plate.

  • Add 100 µL of the cell suspension to the upper chamber of the Transwell insert.

  • Add Daptomycin at the desired concentrations (e.g., 5 µM and 10 µM) to the lower chamber.[4] Include a vehicle control.

  • Incubate the plate for 18-24 hours at 37°C and 5% CO2.[4]

  • After incubation, carefully remove the non-migrated cells from the upper surface of the insert with a cotton swab.

  • Fix the migrated cells on the lower surface of the membrane with methanol for 10 minutes.

  • Stain the cells with crystal violet for 15-20 minutes.

  • Gently wash the inserts with water and allow them to air dry.

  • Count the number of migrated cells in several random fields under a microscope.

Angiogenesis Assay (HUVEC Chemoinvasion Assay)

This assay evaluates the effect of Daptomycin on the invasive properties of endothelial cells, which is a key process in angiogenesis.

Materials:

  • Daptomycin

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Cancer cell line (e.g., MCF7)

  • Transwell inserts coated with a basement membrane extract (e.g., Matrigel)

  • Serum-free endothelial cell basal medium (EBM-2)

  • Conditioned medium from cancer cells

Procedure:

  • Preparation of Conditioned Medium (CM):

    • Culture MCF7 cells to ~70% confluency.

    • Treat the MCF7 cells with Daptomycin (e.g., 10 µM) or vehicle control in serum-free medium for 18-24 hours.[4]

    • Collect the supernatant, centrifuge to remove cell debris, and store as conditioned medium.

  • HUVEC Invasion Assay:

    • Starve HUVECs in serum-free EBM-2 for 4-6 hours.

    • Resuspend HUVECs in serum-free EBM-2.

    • Add 600 µL of the prepared conditioned medium to the lower chamber of the 24-well plate.[4]

    • Add the HUVEC suspension to the upper chamber of the Matrigel-coated Transwell insert.

    • Incubate for 18-24 hours at 37°C and 5% CO2.

    • Proceed with fixing, staining, and counting the invaded cells as described in the Cell Migration Assay protocol (steps 8-12).

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

While Daptomycin has not been shown to induce apoptosis in MCF7 cells, this general protocol can be used to assess its effects on other cell lines.[2][4]

Materials:

  • Daptomycin

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with various concentrations of Daptomycin for 24-48 hours. Include a positive control for apoptosis (e.g., staurosporine) and a vehicle control.

  • Harvest both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.[8]

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol allows for the analysis of cell cycle distribution following Daptomycin treatment.

Materials:

  • Daptomycin

  • PBS

  • Ice-cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Seed cells and treat with Daptomycin as described for the apoptosis assay.

  • Harvest the cells and wash once with PBS.

  • Fix the cells by resuspending the cell pellet in 500 µL of ice-cold PBS and adding 4.5 mL of ice-cold 70% ethanol dropwise while gently vortexing.[9]

  • Incubate the cells at -20°C for at least 2 hours for fixation.[9]

  • Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.

  • Wash the cell pellet with PBS.

  • Resuspend the cell pellet in 500 µL of PI staining solution.[9]

  • Incubate in the dark at room temperature for 30 minutes.[9]

  • Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in G0/G1, S, and G2/M phases of the cell cycle.[10][11]

Visualizations

Signaling Pathway of Daptomycin's Anti-Cancer Activity

Daptomycin_Signaling_Pathway Daptomycin Daptomycin RPS19 Ribosomal Protein S19 (extraribosomal) Daptomycin->RPS19 binds to VEGF_Secretion VEGF Secretion RPS19->VEGF_Secretion inhibits Tumor_Cell_Migration Tumor Cell Migration VEGF_Secretion->Tumor_Cell_Migration Angiogenesis Angiogenesis VEGF_Secretion->Angiogenesis

Caption: Daptomycin binds to RPS19, inhibiting VEGF secretion and subsequent tumor migration and angiogenesis.

Experimental Workflow for Cell Proliferation (IC50) Assay

Proliferation_Assay_Workflow cluster_prep Preparation cluster_treat Treatment cluster_measure Measurement & Analysis seed_cells 1. Seed Cells (96-well plate) incubate_24h 2. Incubate 24h seed_cells->incubate_24h add_dap 4. Add Daptomycin to Cells prep_dap 3. Prepare Daptomycin Serial Dilutions incubate_72h 5. Incubate 72h add_dap->incubate_72h add_reagent 6. Add Proliferation Reagent read_plate 7. Measure Absorbance/ Luminescence add_reagent->read_plate calc_ic50 8. Calculate IC50 read_plate->calc_ic50

Caption: Workflow for determining the IC50 of Daptomycin using a cell proliferation assay.

Experimental Workflow for Apoptosis Assay

Apoptosis_Assay_Workflow cluster_prep Cell Preparation & Treatment cluster_stain Staining cluster_analysis Flow Cytometry Analysis seed_treat 1. Seed & Treat Cells with Daptomycin harvest 2. Harvest Cells seed_treat->harvest wash 3. Wash with PBS harvest->wash resuspend 4. Resuspend in Binding Buffer add_stains 5. Add Annexin V-FITC & PI resuspend->add_stains incubate_15min 6. Incubate 15 min (in dark) add_stains->incubate_15min add_buffer 7. Add Binding Buffer analyze 8. Analyze by Flow Cytometry add_buffer->analyze

References

Saptomycin E: Application Notes and Protocols for Anticancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Saptomycin E is an antibiotic compound that has garnered interest in the scientific community for its potential as an anticancer agent. Preliminary research suggests that this compound may inhibit the proliferation of cancer cells through various mechanisms, including the induction of apoptosis and the modulation of key signaling pathways. These application notes provide an overview of the current understanding of this compound's anticancer properties and detailed protocols for its investigation in a research setting.

Mechanism of Action

While the precise anticancer mechanism of this compound is still under investigation, initial studies on similar compounds, such as Daptomycin, suggest a multi-faceted approach. It is hypothesized that this compound may exert its effects through:

  • Binding to Ribosomal Protein S19 (RPS19): This interaction may disrupt protein synthesis, leading to cell growth inhibition.[1][2]

  • Induction of Apoptosis: this compound may trigger programmed cell death in cancer cells.

  • Inhibition of Angiogenesis: By potentially suppressing the secretion of Vascular Endothelial Growth Factor (VEGF), this compound could inhibit the formation of new blood vessels that tumors need to grow.[1]

Further research is necessary to fully elucidate the specific pathways affected by this compound.

Quantitative Data

The following table summarizes the 50% inhibitory concentration (IC50) values of a related compound, Daptomycin, in various cancer cell lines, providing a preliminary indication of its potential potency.

Cell LineCancer TypeIC50 (µM)
MCF7Breast Cancer0.34[3]
HCT116Colon CancerReportedly effective[2]
HTB-26Breast Cancer10 - 50
PC-3Pancreatic Cancer10 - 50
HepG2Hepatocellular Carcinoma10 - 50

Note: Data presented is for Daptomycin, a structurally similar compound. IC50 values for this compound may vary.

Experimental Protocols

Here are detailed protocols for key experiments to evaluate the anticancer potential of this compound.

Cell Viability Assay (MTT Assay)

This assay determines the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (stock solution in a suitable solvent like DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

  • Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).

  • Incubate the plate for 24, 48, or 72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This assay differentiates between viable, apoptotic, and necrotic cells based on plasma membrane changes.

Materials:

  • Cancer cells treated with this compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

Western Blotting

This technique is used to detect and quantify specific proteins (e.g., RPS19, VEGF, apoptosis-related proteins) in cell lysates.

Materials:

  • Cancer cells treated with this compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-RPS19, anti-VEGF, anti-Caspase-3, anti-Bcl-2, anti-Bax, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Protocol:

  • Treat cells with this compound, harvest, and lyse with RIPA buffer.

  • Determine protein concentration using the BCA assay.

  • Denature protein samples by boiling in Laemmli buffer.

  • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.[1]

  • Block the membrane with blocking buffer for 1 hour at room temperature.[1]

  • Incubate the membrane with primary antibodies overnight at 4°C.[1]

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and add ECL substrate.

  • Visualize protein bands using a chemiluminescence imaging system.

Visualizations

The following diagrams illustrate the proposed signaling pathway of this compound and a general experimental workflow for its evaluation.

Saptomycin_E_Signaling_Pathway Saptomycin_E This compound RPS19 Ribosomal Protein S19 Saptomycin_E->RPS19 Binds to VEGF_Secretion VEGF Secretion Saptomycin_E->VEGF_Secretion Suppresses Apoptosis_Pathway Apoptosis Pathway (e.g., Caspase Activation) Saptomycin_E->Apoptosis_Pathway Activates Protein_Synthesis Protein Synthesis RPS19->Protein_Synthesis Inhibition Cell_Proliferation Cell Proliferation Protein_Synthesis->Cell_Proliferation Leads to Inhibition of Angiogenesis Angiogenesis VEGF_Secretion->Angiogenesis Inhibition of Apoptosis Apoptosis Apoptosis_Pathway->Apoptosis Induces

Caption: Proposed anticancer signaling pathway of this compound.

Experimental_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies (Future Direction) Cell_Culture Select & Culture Cancer Cell Lines Cell_Viability Cell Viability Assay (MTT Assay) Cell_Culture->Cell_Viability IC50 Determine IC50 Cell_Viability->IC50 Apoptosis_Assay Apoptosis Assay (Annexin V) IC50->Apoptosis_Assay Mechanism_Study Mechanism of Action (Western Blot) IC50->Mechanism_Study Data_Analysis Data Analysis & Interpretation Apoptosis_Assay->Data_Analysis Mechanism_Study->Data_Analysis Animal_Model Xenograft Animal Model Data_Analysis->Animal_Model Tumor_Growth Monitor Tumor Growth Animal_Model->Tumor_Growth Toxicity Assess Toxicity Animal_Model->Toxicity

Caption: Experimental workflow for evaluating this compound.

References

Investigating the antibacterial spectrum of Saptomycin E

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the antibacterial spectrum of Daptomycin, a potent cyclic lipopeptide antibiotic. The information is intended for researchers, scientists, and professionals involved in drug development and antimicrobial research. It is highly likely that the query for "Saptomycin E" was a typographical error, and the intended subject was the well-documented antibiotic, Daptomycin.

Introduction

Daptomycin is a cyclic lipopeptide antibiotic derived from the fermentation of Streptomyces roseosporus.[1] It exhibits potent bactericidal activity against a broad spectrum of Gram-positive bacteria, including clinically important resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[2][3] Its unique mechanism of action, which involves the disruption of bacterial cell membrane function in a calcium-dependent manner, makes it a valuable therapeutic agent.[1][4][5][6]

Antibacterial Spectrum of Daptomycin

Daptomycin demonstrates a narrow but potent spectrum of activity, primarily targeting Gram-positive organisms. Its efficacy is generally not affected by resistance to other classes of antibiotics.

Quantitative Data: Minimum Inhibitory Concentrations (MICs)

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of Daptomycin against a range of clinically relevant Gram-positive bacteria. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.

Bacterial SpeciesResistance ProfileMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MIC Range (µg/mL)
Staphylococcus aureusMethicillin-Susceptible (MSSA)0.250.50.06 - 0.5
Staphylococcus aureusMethicillin-Resistant (MRSA)0.25 - 0.50.50.125 - 4
Staphylococcus aureusGlycopeptide-Intermediate (GISA)--0.5 - 4
Enterococcus faecalisVancomycin-Susceptible (VSE)-10.25 - 2
Enterococcus faeciumVancomycin-Resistant (VRE)-4≤0.12 - 8
Streptococcus pneumoniaePenicillin-Resistant (PRSP)≤0.120.25≤0.125 - 2
Streptococcus pyogenes---0.016 - 0.25
Streptococcus agalactiae---0.016 - 0.25
Viridans Group Streptococci--0.5≤0.125 - 2
Listeria monocytogenes--20.25 - 4
Corynebacterium spp.--0.25-
Bacillus spp.--2-

Data compiled from multiple sources.[2][3][7][8][9][10] MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of isolates are inhibited, respectively.

Mechanism of Action

Daptomycin's bactericidal effect is initiated by its binding to the bacterial cell membrane in the presence of calcium ions. This binding leads to a series of events that disrupt membrane integrity and function, ultimately causing cell death.

Daptomycin_Mechanism cluster_extracellular Extracellular Space cluster_membrane Bacterial Cell Membrane cluster_intracellular Intracellular Space Daptomycin Daptomycin Oligomer Daptomycin Oligomerization and Channel Formation Daptomycin->Oligomer Binds to membrane in presence of Ca²⁺ Calcium Ca²⁺ Calcium->Oligomer Membrane IonLeakage Ion Leakage (K⁺ Efflux) Oligomer->IonLeakage Forms pores Depolarization Membrane Depolarization IonLeakage->Depolarization CellDeath Inhibition of Macromolecular Synthesis & Cell Death Depolarization->CellDeath

Caption: Daptomycin's calcium-dependent mechanism of action.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol outlines the steps for determining the MIC of Daptomycin against Gram-positive bacteria using the broth microdilution method, following established guidelines.[11][12][13][14]

Materials:

  • Daptomycin analytical powder

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Calcium Chloride (CaCl₂) solution

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Sterile saline or broth for dilutions

  • Incubator (35°C ± 2°C)

  • Microplate reader or visual inspection mirror

Procedure:

  • Preparation of Daptomycin Stock Solution:

    • Prepare a stock solution of Daptomycin in a suitable solvent (e.g., sterile water or DMSO, depending on solubility).

    • The final concentration should be at least 10 times the highest concentration to be tested.

  • Preparation of Calcium-Supplemented Broth:

    • Prepare CAMHB and supplement it with a sterile CaCl₂ solution to achieve a final free calcium concentration of 50 mg/L. This is crucial for Daptomycin's activity.

  • Serial Dilution of Daptomycin:

    • In a 96-well microtiter plate, perform a two-fold serial dilution of the Daptomycin stock solution with the calcium-supplemented CAMHB to achieve the desired concentration range (e.g., 64 µg/mL to 0.06 µg/mL).

    • Leave at least one well with only broth as a positive control (growth control) and one well with broth and no bacteria as a negative control (sterility control).

  • Preparation of Bacterial Inoculum:

    • From a fresh culture (18-24 hours old), prepare a bacterial suspension in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension in the calcium-supplemented CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation:

    • Add the standardized bacterial inoculum to each well containing the serially diluted Daptomycin and the positive control well. The final volume in each well should be uniform (e.g., 100 µL).

  • Incubation:

    • Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Determination of MIC:

    • After incubation, determine the MIC by visually inspecting the wells for turbidity or by using a microplate reader.

    • The MIC is the lowest concentration of Daptomycin that shows no visible growth.

MIC_Workflow A Prepare Daptomycin Stock Solution C Perform Serial Dilutions in 96-well Plate A->C B Prepare Calcium-Supplemented Mueller-Hinton Broth B->C E Inoculate Microtiter Plate C->E D Prepare Standardized Bacterial Inoculum (0.5 McFarland) D->E F Incubate at 35°C for 16-20 hours E->F G Read and Record MIC (Lowest concentration with no growth) F->G

References

Application of Saptomycin E for Treating MRSA In Vitro: Information Currently Unavailable

Author: BenchChem Technical Support Team. Date: November 2025

Therefore, it is not possible to provide the requested detailed application notes, protocols, quantitative data, or visualizations for the use of Saptomycin E against MRSA at this time.

It is possible that "this compound" is a very new compound, a compound not yet extensively studied, or that the name is a potential misspelling of a different therapeutic agent.

Alternative Available Data: Daptomycin for Treating MRSA In Vitro

In contrast, there is a wealth of available data on the application of Daptomycin , a cyclic lipopeptide antibiotic, for treating MRSA infections. Daptomycin is a well-established therapeutic agent used in clinical practice for severe MRSA infections.[1][2]

Should you be interested in the application of Daptomycin for treating MRSA in vitro, a comprehensive set of application notes and protocols can be provided, including:

  • Quantitative Data: Summarized in structured tables for easy comparison, including Minimum Inhibitory Concentrations (MICs), Minimum Bactericidal Concentrations (MBCs), and time-kill assay results.[3][4]

  • Experimental Protocols: Detailed methodologies for key in vitro experiments such as susceptibility testing, time-kill studies, and synergy assays with other antibiotics.[5][6]

  • Visualizations: Diagrams of Daptomycin's mechanism of action and experimental workflows using the DOT language as requested.

If you would like to proceed with a detailed report on Daptomycin , please confirm.

References

Application Notes and Protocols for In Vivo Delivery of Daptomycin in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Daptomycin is a cyclic lipopeptide antibiotic with potent bactericidal activity against a wide range of gram-positive bacteria, including resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[1][2] Its unique mechanism of action involves a calcium-dependent insertion into the bacterial cell membrane, leading to rapid depolarization and cell death.[3] These application notes provide a comprehensive overview of the in vivo delivery methods for Daptomycin in various animal models, summarizing key pharmacokinetic data and detailing experimental protocols to guide researchers in preclinical studies.

Mechanism of Action

Daptomycin's bactericidal effect is initiated by its binding to the bacterial cell membrane in the presence of calcium ions. This complex then oligomerizes and inserts into the membrane, particularly in phosphatidylglycerol-rich regions.[2][4] This insertion disrupts the membrane's integrity, causing potassium ion leakage and a loss of membrane potential.[3][4] The subsequent cascade of events includes the inhibition of DNA, RNA, and protein synthesis, ultimately leading to bacterial cell death.[3]

Daptomycin_Mechanism cluster_extracellular Extracellular Space cluster_membrane Bacterial Cell Membrane cluster_intracellular Intracellular Space Daptomycin Daptomycin Dap_Ca_complex Daptomycin-Ca²⁺ Complex Daptomycin->Dap_Ca_complex binds Calcium Ca²⁺ Calcium->Dap_Ca_complex Oligomerization Oligomerization & Membrane Insertion Dap_Ca_complex->Oligomerization targets Membrane Phosphatidylglycerol (PG) Rich Region Membrane->Oligomerization Ion_Channel Ion Channel/ Pore Formation Oligomerization->Ion_Channel K_efflux K⁺ Efflux Ion_Channel->K_efflux Depolarization Membrane Depolarization K_efflux->Depolarization Inhibition Inhibition of DNA, RNA, & Protein Synthesis Depolarization->Inhibition Cell_Death Bacterial Cell Death Inhibition->Cell_Death

Caption: Daptomycin's mechanism of action.

Data Presentation

Table 1: Pharmacokinetic Parameters of Daptomycin in Animal Models and Humans
ParameterMouseHealthy Human VolunteersReference(s)
Half-life (t½) ~0.9 - 1.8 hours~8 hours[5][6][7][8]
Protein Binding 90 - 92.5%90 - 93%[5][6][7][8]
Volume of Distribution (Vd) Not specified~0.1 L/kg[8][9]
Plasma Clearance Not specified9 - 10 ml/h/kg[8]
Primary Route of Elimination RenalRenal (primarily as unchanged drug)[1][8]
Table 2: In Vivo Efficacy of Daptomycin in Murine Infection Models
Animal ModelBacterial StrainRoute of AdministrationDose RangeKey FindingsReference(s)
Neutropenic Thigh Staphylococcus aureusIntraperitoneal (i.p.)2.5 - 15 mg/kgAUC/MIC ratio is the dynamically linked variable; Stasis dose: 7.1 mg/kg.[5][7]
Neutropenic Thigh S. aureus, S. pneumoniae, E. faeciumSubcutaneous (s.c.)0.20 - 400 mg/kg/dayDose-dependent killing; AUC/MIC and Peak/MIC are the best predictors of efficacy.[6][10]
Immunocompromised Thigh MRSA, Enterococcus spp.Not specified4 - 6 mg/kg/day (clinically achievable)Potent in vivo bactericidal activity against MRSA and Enterococcus species.[11]
Hematogenous Pulmonary Infection MRSANot specifiedNot specifiedImproved survival and decreased bacterial load in lungs compared to control.[12]

Experimental Protocols

Protocol 1: Murine Thigh Infection Model for Daptomycin Efficacy Testing

This protocol is adapted from studies evaluating the pharmacodynamics of Daptomycin in a neutropenic mouse model.[6][7][10]

1. Animal Model:

  • Species: ICR/Swiss mice.

  • Neutropenia Induction: Render mice neutropenic by administering cyclophosphamide intraperitoneally. A common regimen is 150 mg/kg four days prior to infection and 100 mg/kg one day before infection.

2. Infection:

  • Bacterial Strains: Staphylococcus aureus, Streptococcus pneumoniae, or Enterococcus faecium.

  • Inoculum Preparation: Grow bacteria to log phase, wash, and dilute in saline to the desired concentration (e.g., 10^5 CFU/0.1 mL).

  • Infection Procedure: Inject 0.1 mL of the bacterial suspension into the posterior thigh muscles of the mice.

3. Daptomycin Administration:

  • Formulation: Reconstitute Daptomycin powder with sterile 0.9% sodium chloride injection.[1] Avoid dextrose-containing diluents.[1]

  • Route of Administration: Administer via subcutaneous (s.c.) or intraperitoneal (i.p.) injection.

  • Dosing Regimen: Doses can range from 0.20 to 400 mg/kg/day, administered as a single dose or in divided doses over 24 hours (e.g., every 6, 12, or 24 hours).[5][6][10]

4. Efficacy Assessment:

  • Endpoint: 24 hours post-treatment initiation.

  • Procedure: Euthanize mice, aseptically remove the thighs, and homogenize the tissue.

  • Quantification: Perform serial dilutions of the homogenate and plate on appropriate agar to determine the number of colony-forming units (CFU) per gram of tissue.

  • Analysis: Compare the bacterial load in treated groups to that of untreated controls.

Thigh_Infection_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Neutropenia Induce Neutropenia (Cyclophosphamide) Infection Infect Thigh Muscle Neutropenia->Infection Inoculum Prepare Bacterial Inoculum Inoculum->Infection Treatment Administer Daptomycin (s.c. or i.p.) Infection->Treatment Euthanasia Euthanize at 24h Treatment->Euthanasia Homogenization Homogenize Thigh Tissue Euthanasia->Homogenization Plating Serial Dilution & Plating Homogenization->Plating CFU_Count Count CFU/gram Plating->CFU_Count

Caption: Workflow for the murine thigh infection model.
Protocol 2: Pharmacokinetic Studies of Daptomycin in Infected Mice

This protocol is based on pharmacokinetic evaluations in infected mouse models.[5][7]

1. Animal Model and Infection:

  • Follow the procedures described in Protocol 1 for inducing neutropenia and infection.

2. Daptomycin Administration:

  • Administer a single intraperitoneal (i.p.) dose of Daptomycin. Doses can range from 1 to 20 mg/kg.[7]

3. Blood Sampling:

  • Time Points: Collect blood samples at multiple time points post-administration (e.g., 0.25, 0.5, 1, 2, 3, 4, 6, and 8 hours).[7]

  • Procedure: Collect blood via cardiac puncture and allow it to clot on ice to obtain serum.

4. Daptomycin Concentration Measurement:

  • Method: Use a validated analytical method, such as high-performance liquid chromatography (HPLC), to determine the concentration of Daptomycin in the serum samples.

5. Pharmacokinetic Analysis:

  • Parameters: Calculate key pharmacokinetic parameters including:

    • Maximum concentration of drug in serum (Cmax)

    • Area under the concentration-time curve (AUC)

    • Serum half-life (t½)

  • Software: Use appropriate pharmacokinetic modeling software for data analysis.

PK_Study_Workflow cluster_setup Setup cluster_dosing_sampling Dosing & Sampling cluster_analysis_pk Analysis Infect_Mice Infect Neutropenic Mice Dose Administer Single i.p. Dose of Daptomycin Infect_Mice->Dose Sample Collect Blood Samples at Timed Intervals Dose->Sample Measure Measure Serum Daptomycin Concentration (HPLC) Sample->Measure Calculate Calculate PK Parameters (Cmax, AUC, t½) Measure->Calculate

Caption: Workflow for pharmacokinetic studies in mice.

Advanced Delivery Systems

While standard aqueous formulations are common in preclinical research, advanced delivery systems are being explored to modify the pharmacokinetic profile of Daptomycin. One such approach involves the use of poly(D,L-lactide-co-glycolide) (PLGA) microspheres.[13] A study on Daptomycin-loaded PLGA microspheres demonstrated a sustained-release profile in rats, characterized by an initial burst release followed by a slower decay phase.[13] This suggests the potential for manipulating the in vivo behavior of Daptomycin to provide a longer duration of action.[13]

Safety and Tolerability Considerations

In animal and human studies, Daptomycin is generally well-tolerated.[8] However, a potential adverse effect is skeletal muscle toxicity, which can be monitored by measuring creatine phosphokinase (CPK) levels.[1][9] When co-administering with HMG-CoA reductase inhibitors (statins), caution is advised due to an increased risk of muscle toxicity.[1] It is recommended to temporarily discontinue statin therapy during Daptomycin treatment if possible.[1] Another rare but serious adverse event is eosinophilic pneumonia.[1]

Conclusion

The in vivo delivery of Daptomycin in animal models is well-established, with the murine thigh infection model being a cornerstone for efficacy and pharmacokinetic/pharmacodynamic studies. Intraperitoneal and subcutaneous routes are commonly employed, and a wide range of doses has been characterized. The AUC/MIC ratio consistently emerges as the most critical parameter for predicting therapeutic success. The detailed protocols and compiled data in these application notes serve as a valuable resource for researchers designing and conducting preclinical evaluations of Daptomycin and its novel formulations.

References

Assaying the Biological Activity of Daptomycin: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Daptomycin is a cyclic lipopeptide antibiotic effective against a range of Gram-positive bacteria, including drug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[1][2] Its unique mechanism of action involves the disruption of bacterial cell membrane function, leading to rapid, concentration-dependent bactericidal activity.[3][4][5] These application notes provide a comprehensive overview and detailed protocols for assaying the biological activity of Daptomycin.

Mechanism of Action

Daptomycin's bactericidal effect is initiated by its binding to the bacterial cell membrane in a calcium-dependent manner.[6] This interaction leads to a series of events culminating in cell death:

  • Calcium-Dependent Binding : Daptomycin complexes with calcium ions, which is essential for its activity.[6][7]

  • Membrane Insertion : The Daptomycin-calcium complex binds to the bacterial cytoplasmic membrane, a process facilitated by the presence of phosphatidylglycerol (PG).[2][7]

  • Membrane Depolarization : Following insertion, Daptomycin oligomerizes and disrupts the membrane's structure, causing rapid depolarization through potassium efflux.[3][6][8]

  • Inhibition of Macromolecular Synthesis : The loss of membrane potential inhibits the synthesis of proteins, DNA, and RNA, ultimately leading to bacterial cell death with minimal cell lysis.[3][4][9]

Daptomycin's activity is specific to Gram-positive bacteria due to differences in cell membrane phospholipid composition and the inaccessibility of the cytoplasmic membrane in Gram-negative bacteria.[7]

Signaling Pathway and Mechanism of Action

Caption: Daptomycin's calcium-dependent mechanism of action.

Quantitative Data Summary

The following tables summarize the in vitro activity of Daptomycin against various Gram-positive organisms. Minimum Inhibitory Concentration (MIC) is a key measure of antibiotic efficacy.

Table 1: Daptomycin Activity against Staphylococcus aureus

Strain DescriptionMIC (mg/L)Reference
Methicillin-Susceptible S. aureus (MSSA)≤1[10][11]
Methicillin-Resistant S. aureus (MRSA)≤1[10][11]
Daptomycin-Nonsusceptible S. aureus>1[2]
Experimental Endocarditis MRSA Strain1.0[12]

Table 2: Daptomycin Activity against Other Gram-Positive Bacteria

OrganismMIC Range (mg/L)MIC₉₀ (mg/L)Reference
Enterococcus faecalis (VSE)≤0.12 - 41[11]
Enterococcus faecium (VSE)≤0.12 - 84[11]
StreptococciNot specifiedNot specified[11]

Note: VSE = Vancomycin-Susceptible Enterococci. MIC₉₀ is the concentration required to inhibit 90% of isolates.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol follows the broth microdilution method to determine the lowest concentration of Daptomycin that inhibits visible bacterial growth.

MIC_Workflow A Prepare Bacterial Inoculum (0.5 McFarland Standard) C Inoculate Microtiter Plate Wells with Bacteria and Daptomycin Dilutions A->C B Prepare Serial Dilutions of Daptomycin in Cation-Adjusted Mueller-Hinton Broth (CAMHB) B->C D Incubate at 35-37°C for 16-20 hours C->D E Visually Inspect for Turbidity (Bacterial Growth) D->E F Determine MIC: Lowest Concentration with No Visible Growth E->F

Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.

Materials:

  • Daptomycin powder

  • Mueller-Hinton Broth (MHB)

  • Calcium chloride (CaCl₂)

  • Sterile 96-well microtiter plates

  • Bacterial culture in logarithmic growth phase

  • 0.5 McFarland turbidity standard

  • Sterile saline or phosphate-buffered saline (PBS)

  • Incubator (35-37°C)

Procedure:

  • Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB): Supplement MHB with CaCl₂ to achieve a final physiological calcium concentration of 50 mg/L.[11][13] This is critical for Daptomycin's activity.

  • Prepare Daptomycin Stock Solution: Accurately weigh Daptomycin powder and dissolve in a suitable solvent (e.g., sterile water) to create a high-concentration stock solution.

  • Prepare Bacterial Inoculum: Adjust the turbidity of a fresh bacterial culture to match the 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the microtiter wells.

  • Serial Dilution: Perform a two-fold serial dilution of the Daptomycin stock solution across the wells of a 96-well plate using CAMHB. The final volume in each well should be 50 µL.

  • Inoculation: Add 50 µL of the diluted bacterial inoculum to each well, bringing the final volume to 100 µL. Include a growth control well (bacteria in CAMHB without Daptomycin) and a sterility control well (CAMHB only).

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours.

  • Reading the MIC: The MIC is the lowest concentration of Daptomycin at which there is no visible growth (turbidity) compared to the growth control.[14]

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

This assay is performed after the MIC test to determine the lowest concentration of Daptomycin that kills ≥99.9% of the initial bacterial inoculum.

Materials:

  • Results from the MIC assay

  • Tryptic Soy Agar (TSA) plates

  • Sterile pipette tips or loops

Procedure:

  • Subculturing: Following the MIC reading, take a 10-100 µL aliquot from each well that showed no visible growth.

  • Plating: Spread the aliquot onto a TSA plate.

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours.

  • Determining the MBC: The MBC is the lowest concentration of Daptomycin that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[14]

Protocol 3: Time-Kill Curve Assay

This dynamic assay evaluates the rate of bacterial killing by Daptomycin over time.

Time_Kill_Workflow A Prepare Bacterial Culture in CAMHB to ~5 x 10⁵ CFU/mL B Add Daptomycin at Various Concentrations (e.g., 1x, 4x, 8x MIC) A->B C Incubate at 37°C with Shaking B->C D Collect Aliquots at Multiple Time Points (0, 2, 4, 8, 24h) C->D E Perform Serial Dilutions and Plate on Agar D->E F Incubate Plates and Count Colonies (Determine CFU/mL) E->F G Plot log₁₀ CFU/mL vs. Time F->G

Caption: Workflow for a time-kill curve assay.

Materials:

  • Bacterial culture in logarithmic growth phase

  • CAMHB

  • Daptomycin

  • Shaking incubator (37°C)

  • TSA plates

  • Sterile dilution tubes and PBS

Procedure:

  • Inoculum Preparation: Prepare a flask with CAMHB and inoculate with bacteria to achieve a starting density of approximately 5 x 10⁵ CFU/mL.

  • Daptomycin Addition: Add Daptomycin at desired concentrations (e.g., 1x, 4x, and 8x the predetermined MIC). Include a growth control flask without any antibiotic.

  • Incubation and Sampling: Incubate the flasks at 37°C with constant agitation. At specified time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each flask.

  • Quantification: Perform serial dilutions of each aliquot in sterile PBS and plate onto TSA plates to determine the viable bacterial count (CFU/mL).

  • Data Analysis: Plot the logarithm of CFU/mL versus time for each Daptomycin concentration and the control. Bactericidal activity is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[15] Daptomycin is known for its rapid bactericidal activity, often achieving a >99.9% reduction in vitro within 8 hours.[16]

Conclusion

Assaying the biological activity of Daptomycin requires specific experimental conditions, most notably the supplementation of media with physiological concentrations of calcium. The protocols outlined here for MIC/MBC determination and time-kill assays provide a robust framework for evaluating the efficacy of Daptomycin against susceptible Gram-positive pathogens. These methods are essential for preclinical research, drug development, and clinical microbiology applications.

References

Application Notes and Protocols: Daptomycin as a Tool for Studying Bacterial Cell Wall Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Daptomycin is a cyclic lipopeptide antibiotic effective against a range of Gram-positive bacteria, including multidrug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[1][2][3] Its unique mechanism of action, which involves the disruption of bacterial cell membrane integrity and the inhibition of cell wall synthesis, makes it a valuable tool for studying these essential bacterial processes.[1][4][5] This document provides detailed application notes and protocols for utilizing Daptomycin in research settings to investigate bacterial cell wall biosynthesis.

Mechanism of Action

Daptomycin's bactericidal activity is multifaceted and primarily targets the bacterial cell membrane and cell wall.[1][4] The process is calcium-dependent and involves several key steps:

  • Calcium-Dependent Binding: In the presence of calcium ions, Daptomycin undergoes a conformational change that facilitates its binding to the bacterial cytoplasmic membrane.[1]

  • Membrane Insertion and Oligomerization: The lipid tail of Daptomycin inserts into the cell membrane, leading to the formation of oligomeric complexes.[1][6]

  • Membrane Depolarization: The formation of these complexes disrupts the membrane structure, creating ion channels that lead to a rapid efflux of potassium ions and subsequent membrane depolarization.[1][6]

  • Inhibition of Macromolecule Synthesis: The loss of membrane potential interferes with the synthesis of DNA, RNA, proteins, and peptidoglycan, ultimately leading to cell death.[1][7]

  • Disruption of Cell Wall Synthesis: Daptomycin has been shown to interfere with cell wall biosynthesis by impeding the incorporation of nascent peptidoglycan (PG) into the cell wall.[4] It localizes to the divisional septum, the primary site of PG synthesis, and disrupts the localization of enzymes involved in this process, such as MurG.[4][5] This leads to a reduction in PG crosslinking and thinning of the cell wall.[4]

Daptomycin_Mechanism cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Daptomycin Daptomycin Membrane Bacterial Cell Membrane Daptomycin->Membrane Binds in presence of Ca2+ Calcium Ca2+ Calcium->Daptomycin Oligomer Daptomycin Oligomer Membrane->Oligomer Inserts and Oligomerizes Channel Ion Channel Oligomer->Channel Forms K_ion K+ Channel->K_ion K+ Efflux Macromolecules DNA, RNA, Protein, Peptidoglycan Synthesis K_ion->Macromolecules Inhibits CellDeath Cell Death Macromolecules->CellDeath Leads to

Caption: Daptomycin's mechanism of action.

Quantitative Data

The following tables summarize key quantitative data related to Daptomycin's activity.

Table 1: Minimum Inhibitory Concentrations (MICs) of Daptomycin against various Gram-positive bacteria.

Bacterial SpeciesMIC Range (µg/mL)Reference
Staphylococcus aureus (MRSA)1[8]
Enterococcus faecalis (VRE)1 - 2[9]
Enterococcus faecium (VRE)2[9]

Table 2: Daptomycin Dosage in Experimental Models.

| Experimental Model | Organism | Dosage | Reference | | :--- | :--- | :--- | | Rat Endocarditis Model | MRSA | 25 or 40 mg/kg q24h |[8] | | In Vitro PK/PD Model | DNS MRSA | 6 mg/kg every 24h |[10] | | In Vitro Simulation | S. aureus | 6 mg/kg and 10 mg/kg every 24h |[11] |

Experimental Protocols

This section provides detailed protocols for key experiments to study the effects of Daptomycin on bacterial cell wall synthesis.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol determines the lowest concentration of Daptomycin that prevents visible growth of a bacterium.

Materials:

  • Mueller-Hinton Broth (MHB), supplemented with 50 mg/L Ca²⁺

  • Daptomycin stock solution

  • Bacterial culture in logarithmic growth phase

  • 96-well microtiter plates

  • Incubator (37°C)

  • Spectrophotometer (OD₆₀₀)

Procedure:

  • Prepare a serial two-fold dilution of Daptomycin in Ca²⁺-supplemented MHB in a 96-well plate.

  • Adjust the bacterial culture to a concentration of approximately 5 x 10⁵ CFU/mL in MHB.

  • Inoculate each well of the microtiter plate with the bacterial suspension. Include a positive control (bacteria, no antibiotic) and a negative control (broth only).

  • Incubate the plate at 37°C for 18-24 hours.

  • Determine the MIC by visual inspection as the lowest concentration of Daptomycin that completely inhibits bacterial growth.

MIC_Workflow A Prepare serial dilutions of Daptomycin in 96-well plate C Inoculate wells with bacterial suspension A->C B Adjust bacterial culture to 5x10^5 CFU/mL B->C D Incubate at 37°C for 18-24 hours C->D E Visually determine the lowest concentration with no growth (MIC) D->E

Caption: Workflow for MIC determination.

Protocol 2: Time-Kill Curve Assay

This assay assesses the bactericidal activity of Daptomycin over time.

Materials:

  • Ca²⁺-supplemented Mueller-Hinton Broth (MHB)

  • Daptomycin stock solution

  • Bacterial culture in logarithmic growth phase

  • Sterile saline

  • Tryptic Soy Agar (TSA) plates

  • Incubator (37°C)

Procedure:

  • Inoculate flasks containing Ca²⁺-supplemented MHB with the bacterial culture to a starting density of ~10⁶ CFU/mL.

  • Add Daptomycin at desired concentrations (e.g., 1x, 4x, 10x MIC). Include a growth control without antibiotic.

  • Incubate the flasks at 37°C with shaking.

  • At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from each flask.

  • Perform serial dilutions of the aliquots in sterile saline.

  • Plate the dilutions onto TSA plates and incubate at 37°C for 24 hours.

  • Count the colonies to determine the number of viable bacteria (CFU/mL) at each time point.

  • Plot log₁₀ CFU/mL versus time to generate the time-kill curve.

Time_Kill_Assay A Inoculate bacterial culture with Daptomycin B Incubate and collect samples at time points A->B C Perform serial dilutions and plate on agar B->C D Incubate plates and count colonies C->D E Plot log10 CFU/mL vs. time D->E

Caption: Time-kill curve assay workflow.

Protocol 3: Analysis of Peptidoglycan Composition by LC-MS

This protocol allows for the detailed analysis of changes in peptidoglycan structure after Daptomycin treatment.

Materials:

  • Bacterial culture

  • Daptomycin

  • Cell wall isolation buffers (e.g., Tris-HCl, SDS)

  • Muropeptide digestion enzyme (e.g., mutanolysin, lysozyme)

  • Liquid chromatography-mass spectrometry (LC-MS) system

Procedure:

  • Grow bacterial cultures in the presence or absence of a sub-inhibitory concentration of Daptomycin.[4]

  • Harvest the cells and isolate the cell walls using established protocols involving mechanical disruption and detergent washes.

  • Digest the isolated peptidoglycan with a muropeptide-cleaving enzyme to generate soluble muropeptides.

  • Analyze the resulting muropeptide fragments by LC-MS to identify and quantify changes in crosslinking, chain length, and modifications.[4]

PG_Analysis_Workflow A Grow bacteria +/- Daptomycin B Isolate cell walls A->B C Digest peptidoglycan into muropeptides B->C D Analyze muropeptides by LC-MS C->D E Quantify changes in PG structure D->E

Caption: Peptidoglycan analysis workflow.

Applications in Research

Daptomycin serves as a powerful tool for various research applications:

  • Studying Cell Wall Dynamics: By observing the effects of Daptomycin on peptidoglycan synthesis and structure, researchers can gain insights into the dynamic processes of cell wall assembly and remodeling.

  • Investigating Mechanisms of Antibiotic Resistance: Studying strains with reduced susceptibility to Daptomycin can help elucidate the molecular mechanisms of resistance related to cell wall and membrane modifications.[12]

  • Screening for New Antibiotics: The well-characterized mechanism of Daptomycin can be used as a benchmark for evaluating the mode of action of novel antimicrobial compounds that target the bacterial cell envelope.

  • Probing Membrane Microdomains: Daptomycin's interaction with fluid membrane microdomains provides a tool to study the organization and function of these structures in bacteria.[5]

Conclusion

Daptomycin's complex mechanism of action, involving both membrane disruption and inhibition of cell wall synthesis, makes it an invaluable tool for researchers in microbiology and drug development. The protocols and data presented in these application notes provide a framework for utilizing Daptomycin to explore the intricacies of bacterial cell envelope biology.

References

Application Notes and Protocols for Saptomycin E Cytotoxicity Studies

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Saptomycin E is an antitumor antibiotic with the molecular formula C₃₃H₃₅NO₉.[1] As a novel natural product, a thorough in vitro evaluation of its cytotoxic properties is a critical first step in the drug development process. These application notes provide a comprehensive framework for the initial characterization of the cytotoxic effects of this compound on cancer cell lines. The protocols outlined herein describe a tiered approach, beginning with broad cytotoxicity screening to determine the half-maximal inhibitory concentration (IC₅₀) and progressing to more detailed mechanistic studies to elucidate the mode of cell death, including apoptosis and cell cycle arrest.

This document is intended for researchers, scientists, and drug development professionals engaged in the preclinical evaluation of novel therapeutic compounds.

Recommended Cell Lines and Culture Conditions

The selection of appropriate cell lines is crucial for obtaining relevant cytotoxicity data. It is recommended to screen this compound against a panel of cancer cell lines representing different tumor types to assess the breadth of its activity. Additionally, including a non-cancerous cell line is advisable to evaluate potential toxicity to normal tissues.[2]

Table 1: Recommended Cell Lines for Cytotoxicity Screening

Cell LineTissue of OriginCharacteristicsCulture Medium
MCF-7 Breast AdenocarcinomaEstrogen receptor-positiveDMEM + 10% FBS, 1% Pen-Strep
MDA-MB-231 Breast AdenocarcinomaTriple-negativeDMEM + 10% FBS, 1% Pen-Strep
A549 Lung CarcinomaAdenocarcinomic human alveolar basal epithelial cellsF-12K Medium + 10% FBS, 1% Pen-Strep
HeLa Cervical AdenocarcinomaAggressive, widely used modelEMEM + 10% FBS, 1% Pen-Strep
HepG2 Hepatocellular CarcinomaLiver cell line for metabolism and toxicity studiesEMEM + 10% FBS, 1% Pen-Strep
hTERT Fibroblasts Normal GingivaImmortalized normal human fibroblastsDMEM + 10% FBS, 1% Pen-Strep

Note: All cell lines should be cultured at 37°C in a humidified atmosphere with 5% CO₂. Regular testing for mycoplasma contamination is essential.

Experimental Workflow

A systematic workflow is essential for the comprehensive cytotoxic characterization of a novel compound like this compound. The proposed workflow begins with primary screening to assess overall toxicity, followed by secondary assays to investigate the mechanism of action.

experimental_workflow cluster_0 Phase 1: Primary Cytotoxicity Screening cluster_1 Phase 2: Mechanistic Assays cluster_2 Phase 3: Data Analysis & Interpretation A Prepare this compound Stock Solution C Dose-Response Treatment (e.g., 0.01 µM to 100 µM) A->C B Select and Culture Cell Lines B->C D Cell Viability Assays (MTT, Neutral Red) C->D E Determine IC50 Values D->E F Apoptosis vs. Necrosis Assay (Annexin V-FITC / PI Staining) E->F Based on IC50 G Cell Cycle Analysis (Propidium Iodide Staining) E->G Based on IC50 H Caspase Activity Assay (Caspase-3/7) E->H Based on IC50 I Comprehensive Cytotoxicity Profile F->I G->I H->I J Elucidation of Primary Mechanism of Action I->J

Figure 1: A tiered experimental workflow for assessing the cytotoxicity of this compound.

Protocols

Protocol 1: MTT Cell Viability Assay

This assay measures the metabolic activity of cells as an indicator of viability.[3][4]

Materials:

  • This compound

  • Selected cell lines

  • 96-well flat-bottom plates

  • Complete culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-Buffered Saline (PBS)

  • Multi-channel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the wells and add 100 µL of the this compound dilutions. Include vehicle control (e.g., 0.1% DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C, 5% CO₂.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 15 minutes on an orbital shaker.[4]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control. Plot a dose-response curve and determine the IC₅₀ value.

Protocol 2: LDH Cytotoxicity Assay

This assay quantifies lactate dehydrogenase (LDH) released from damaged cells into the culture medium, an indicator of membrane integrity loss.[5][6][7][8]

Materials:

  • LDH Cytotoxicity Assay Kit

  • Cells treated with this compound in a 96-well plate

  • Lysis buffer (provided in the kit)

  • Microplate reader

Procedure:

  • Prepare Controls: Following this compound treatment (as in Protocol 4.1), prepare three sets of controls:

    • Spontaneous LDH Release: Untreated cells.

    • Maximum LDH Release: Untreated cells treated with 10 µL of Lysis Buffer 45 minutes before the assay.

    • Vehicle Control: Cells treated with the vehicle (e.g., 0.1% DMSO).

  • Sample Collection: Centrifuge the 96-well plate at 250 x g for 5 minutes. Carefully transfer 50 µL of supernatant from each well to a new 96-well plate.

  • Reaction Setup: Add 50 µL of the LDH reaction mixture to each well of the new plate.

  • Incubation: Incubate for 30 minutes at room temperature, protected from light.

  • Stop Reaction: Add 50 µL of stop solution to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm.

  • Data Analysis: Calculate percent cytotoxicity using the formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100

Protocol 3: Annexin V-FITC/PI Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[9][10][11][12]

Materials:

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Cells treated with this compound at its IC₅₀ concentration

  • 6-well plates

  • Flow cytometer

  • Binding Buffer (provided in the kit)

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound (e.g., at IC₅₀ and 2x IC₅₀ concentrations) for 24 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cell pellet twice with cold PBS.

  • Resuspension: Resuspend cells in 100 µL of 1X Binding Buffer.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.[10]

  • Incubation: Incubate for 15 minutes at room temperature in the dark.[9]

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis: Analyze the samples immediately using a flow cytometer.

    • Viable cells: Annexin V-negative, PI-negative.

    • Early apoptotic cells: Annexin V-positive, PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.

Protocol 4: Cell Cycle Analysis by Propidium Iodide Staining

This method uses PI to stain cellular DNA content, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, G2/M).[13][14][15][16]

Materials:

  • Cells treated with this compound

  • Cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • PBS

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting: Treat cells as in Protocol 4.3 and harvest approximately 1x10⁶ cells.

  • Fixation: Resuspend the cell pellet in 0.5 mL of cold PBS. While vortexing gently, add 4.5 mL of cold 70% ethanol dropwise to fix the cells. Incubate for at least 2 hours at 4°C.[13]

  • Washing: Centrifuge the fixed cells and wash the pellet with PBS.

  • Staining: Resuspend the cell pellet in 1 mL of PI staining solution.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer, collecting data for at least 10,000 events. Analyze the DNA content histograms to determine the percentage of cells in each phase of the cell cycle.

Data Presentation

Quantitative data should be summarized in tables for clarity and ease of comparison.

Table 2: IC₅₀ Values of this compound after 48-hour treatment

Cell LineIC₅₀ (µM) ± SD
MCF-7 [Insert Value]
MDA-MB-231 [Insert Value]
A549 [Insert Value]
HeLa [Insert Value]
HepG2 [Insert Value]
hTERT Fibroblasts [Insert Value]

Table 3: Apoptosis Induction by this compound (24-hour treatment)

TreatmentCell Line% Viable Cells% Early Apoptosis% Late Apoptosis/Necrosis
Control MCF-7[Insert Value][Insert Value][Insert Value]
This compound (IC₅₀) MCF-7[Insert Value][Insert Value][Insert Value]
This compound (2x IC₅₀) MCF-7[Insert Value][Insert Value][Insert Value]

Table 4: Cell Cycle Distribution after this compound Treatment (24-hour treatment)

TreatmentCell Line% G0/G1 Phase% S Phase% G2/M Phase
Control MCF-7[Insert Value][Insert Value][Insert Value]
This compound (IC₅₀) MCF-7[Insert Value][Insert Value][Insert Value]

Signaling Pathway Visualization

Should mechanistic studies suggest the involvement of apoptosis, the canonical pathways can be visualized to guide further investigation.

apoptosis_pathway SaptomycinE This compound Extrinsic Extrinsic Pathway (Death Receptors) SaptomycinE->Extrinsic Induces? Intrinsic Intrinsic Pathway (Mitochondrial Stress) SaptomycinE->Intrinsic Induces? Caspase8 Caspase-8 Extrinsic->Caspase8 Caspase9 Caspase-9 Intrinsic->Caspase9 Caspase37 Caspase-3/7 (Executioner Caspases) Caspase8->Caspase37 Caspase9->Caspase37 Apoptosis Apoptosis (Cell Death) Caspase37->Apoptosis

Figure 2: Potential apoptotic signaling pathways that could be activated by this compound.

Conclusion

These application notes provide a robust set of protocols and a logical workflow for the initial cytotoxic evaluation of this compound. By following these guidelines, researchers can generate reproducible data to determine the compound's potency, selectivity, and primary mechanism of cell death, which are essential for its continued development as a potential therapeutic agent.

References

Troubleshooting & Optimization

Improving the stability and storage conditions of Saptomycin E

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on the stability and storage of Saptomycin E, a pluramycin-type antitumor antibiotic. The information herein is based on the chemical structure of this compound and the known properties of its constituent functional groups, as specific stability data for this compound is limited in publicly available literature.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its proposed mechanism of action?

This compound is a member of the pluramycin family of antitumor antibiotics. Its structure features a complex tetracyclic naphtho[2,3-h]chromene-4,7,12-trione core, an epoxide ring, an ester group, and a dimethylamino group. The proposed mechanism of action for pluramycin-type antibiotics is through DNA alkylation.[1] The planar aromatic core of the molecule intercalates into the DNA double helix, while the reactive epoxide group forms a covalent bond with DNA bases, particularly guanine.[1][2] This DNA damage disrupts DNA replication and transcription, leading to cell cycle arrest and apoptosis in cancer cells.[3][4]

Q2: What are the primary factors that can affect the stability of this compound?

Based on its chemical structure, the stability of this compound is likely influenced by:

  • pH: The epoxide and ester functional groups are susceptible to hydrolysis under both acidic and basic conditions.

  • Temperature: Elevated temperatures can accelerate degradation reactions, particularly hydrolysis.

  • Light: The naphthoquinone-like core suggests potential photosensitivity. Exposure to UV or high-intensity light may lead to photodegradation.

  • Oxidizing and Reducing Agents: The quinone structure is redox-active and can be sensitive to oxidizing and reducing agents.

Q3: How should I store this compound powder and solutions?

  • Powder: Store this compound powder in a tightly sealed container, protected from light, at -20°C or lower for long-term storage. For short-term storage, refrigeration at 2-8°C may be acceptable, but validation is recommended.

  • Solutions: Prepare solutions fresh for each experiment whenever possible. If storage of solutions is necessary, it is recommended to store them at -80°C in small aliquots to avoid repeated freeze-thaw cycles. The choice of solvent is critical; use aprotic, anhydrous solvents if possible. If aqueous buffers are required, use a pH range of 2.0 to 3.0 for potentially enhanced stability of the dimethylamino group, though this may not be optimal for the ester and epoxide groups.[5]

Q4: What are the likely degradation products of this compound?

Potential degradation pathways include:

  • Hydrolysis of the ester linkage: This would result in the formation of a carboxylic acid and an alcohol.

  • Opening of the epoxide ring: This can occur via hydrolysis to form a diol or by reaction with other nucleophiles present in the solution.[6]

  • Reactions involving the quinone moiety: This could include reduction or other modifications to the aromatic core.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Loss of biological activity in experiments Degradation of this compound due to improper storage or handling.Prepare fresh solutions for each experiment. If using stored solutions, perform a stability check using HPLC. Ensure storage at -80°C and protection from light. Avoid repeated freeze-thaw cycles.
Inconsistent experimental results Incomplete dissolution of this compound or precipitation from solution.Visually inspect solutions for any particulate matter before use. Use a solvent in which this compound is highly soluble. Consider gentle warming or sonication to aid dissolution, but monitor for degradation.
Appearance of unexpected peaks in HPLC analysis Degradation of this compound.Compare the chromatogram to a freshly prepared standard. Analyze the sample under different conditions (e.g., fresh vs. aged, light-exposed vs. dark) to identify degradation products. Use a stability-indicating HPLC method.
Color change of this compound solution Degradation of the naphthoquinone chromophore.Discard the solution. Prepare a fresh solution and ensure it is protected from light and stored at the recommended temperature.

Data Presentation

Table 1: Hypothetical Stability of this compound Under Various Conditions

Condition Parameter Expected Stability Potential Degradation Pathway
pH Acidic (pH < 4)Moderate to LowEpoxide ring opening, Ester hydrolysis
Neutral (pH 6-8)LowEpoxide ring opening, Ester hydrolysis
Basic (pH > 8)Very LowRapid ester hydrolysis, Epoxide ring opening
Temperature -80°CHighMinimal degradation
-20°CGoodSlow degradation over time
4°CModerateGradual degradation
Room Temperature (25°C)LowAccelerated degradation
Light Protected from lightHigher stability-
Exposed to ambient lightModerate stabilityPhotodegradation of the chromophore
Exposed to UV lightLow stabilityRapid photodegradation

Experimental Protocols

Protocol 1: Stability Assessment of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for assessing the stability of this compound in solution.

1. Materials:

  • This compound
  • HPLC-grade acetonitrile
  • HPLC-grade water
  • Formic acid (or other appropriate buffer components)
  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
  • HPLC system with UV-Vis detector

2. Preparation of Solutions:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., DMSO or acetonitrile).
  • Dilute the stock solution to a working concentration (e.g., 10 µg/mL) in the desired buffer or solvent for the stability study.

3. Stability Study Conditions:

  • Aliquots of the working solution should be stored under various conditions to be tested (e.g., different temperatures, pH values, and light exposures).
  • At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), an aliquot from each condition is taken for HPLC analysis.

4. HPLC Method:

  • Mobile Phase A: Water with 0.1% formic acid
  • Mobile Phase B: Acetonitrile with 0.1% formic acid
  • Gradient: A typical gradient could be 10-90% B over 20 minutes. The gradient should be optimized to achieve good separation of the parent compound from any degradation products.
  • Flow Rate: 1.0 mL/min
  • Detection Wavelength: Based on the UV-Vis spectrum of this compound (likely in the range of 254 nm and/or a wavelength corresponding to the chromophore's absorbance maximum).
  • Injection Volume: 10 µL

5. Data Analysis:

  • The peak area of the this compound peak is recorded at each time point for each condition.
  • The percentage of this compound remaining is calculated relative to the initial time point (t=0).
  • The appearance of new peaks should be noted as potential degradation products.

Mandatory Visualizations

Saptomycin_E_Degradation_Pathway Saptomycin_E This compound (Intact Molecule) Hydrolysis_Ester Ester Hydrolysis Product (Carboxylic Acid + Alcohol) Saptomycin_E->Hydrolysis_Ester H₂O / H⁺ or OH⁻ Hydrolysis_Epoxide Epoxide Hydrolysis Product (Diol) Saptomycin_E->Hydrolysis_Epoxide H₂O / H⁺ or OH⁻ Photodegradation Photodegradation Products (Modified Chromophore) Saptomycin_E->Photodegradation Light (UV)

Caption: Hypothesized degradation pathways of this compound.

Saptomycin_E_Mechanism_of_Action cluster_0 This compound Action cluster_1 Cellular Response Saptomycin_E This compound DNA_Intercalation DNA Intercalation Saptomycin_E->DNA_Intercalation DNA_Alkylation DNA Alkylation (Epoxide reaction with Guanine) DNA_Intercalation->DNA_Alkylation DNA_Damage DNA Damage DNA_Alkylation->DNA_Damage DDR DNA Damage Response (DDR) Activation (e.g., ATM/ATR) DNA_Damage->DDR Cell_Cycle_Arrest Cell Cycle Arrest (e.g., G2/M phase) DDR->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

References

Technical Support Center: Optimizing Saptomycin E Production

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Saptomycin E is a fictional compound. The following guide is based on established principles for optimizing the production of Daptomycin, a structurally and biosynthetically similar lipopeptide antibiotic produced by Streptomyces roseosporus. This information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the key factors influencing the yield of this compound?

A1: The production yield of lipopeptide antibiotics like this compound in Streptomyces is a complex process influenced by a combination of genetic, physiological, and environmental factors. Key areas for optimization include:

  • Culture Medium Composition: The type and concentration of carbon and nitrogen sources are critical.[1][2][3]

  • Fermentation Parameters: pH, temperature, aeration, and agitation speed significantly impact cell growth and secondary metabolite production.[1][4]

  • Genetic Regulation: The expression of the this compound biosynthetic gene cluster is controlled by a network of regulatory genes.[5][6][7][8]

  • Precursor Supply: The availability of specific precursors, such as fatty acids and amino acids, can be a limiting factor.[8][9]

Q2: My Streptomyces culture is growing well, but this compound production is low. What could be the reason?

A2: This is a common issue known as the "growth-product disconnect." High biomass does not always correlate with high antibiotic production. Potential reasons include:

  • Catabolite Repression: Easily metabolizable carbon sources like glucose can support rapid growth but repress the genes responsible for secondary metabolite production.[10]

  • Suboptimal Induction: The signaling molecules that trigger the onset of antibiotic synthesis may be absent or present at insufficient concentrations.

  • Feedback Inhibition: High concentrations of this compound or its intermediates may inhibit its own biosynthesis.

  • Nutrient Limitation: While primary growth has occurred, specific nutrients required for secondary metabolism may be depleted.

Q3: Can I increase this compound yield by simply extending the fermentation time?

A3: Not necessarily. While a certain fermentation duration is required to reach the production phase, extending it indefinitely can be counterproductive.[1] Cell lysis in the late stationary phase can release proteases and other enzymes that may degrade the produced this compound. It is crucial to determine the optimal harvest time through a time-course experiment.

Troubleshooting Guide

IssuePossible CauseRecommended Action
Low or no this compound production Inappropriate medium composition.Test different carbon and nitrogen sources. Complex nitrogen sources like soybean meal and yeast extract often enhance antibiotic production.[3][11]
Suboptimal pH or temperature.Optimize pH (typically near neutral for Streptomyces) and temperature (usually around 28-30°C) through small-scale fermentation trials.[1][2][4]
Insufficient aeration.Increase agitation speed or use baffled flasks to improve oxygen transfer, which is critical for aerobic Streptomyces.[8]
Inconsistent yields between batches Inoculum variability.Standardize the inoculum preparation, including spore concentration and age of the seed culture.
Contamination.Implement strict aseptic techniques. Visually inspect cultures for signs of contamination (e.g., unusual turbidity, color changes).[12][13]
Foaming in the bioreactor High protein content in the medium.Add an appropriate antifoaming agent at the beginning of the fermentation or as needed.
Product degradation Protease activity during late fermentation stages.Perform a time-course study to identify the peak production point and harvest before significant degradation occurs.

Experimental Protocols

Protocol 1: Optimization of Carbon and Nitrogen Sources
  • Basal Medium Preparation: Prepare a basal fermentation medium containing essential minerals and a buffer.

  • Variable Addition: To individual flasks containing the basal medium, add different carbon sources (e.g., glucose, starch, glycerol) and nitrogen sources (e.g., soybean meal, peptone, ammonium sulfate) at varying concentrations.

  • Inoculation and Fermentation: Inoculate each flask with a standardized spore suspension of the Streptomyces strain. Incubate under controlled conditions (e.g., 28°C, 200 rpm) for a predetermined period (e.g., 7-10 days).[14]

  • Extraction and Quantification: At the end of the fermentation, extract this compound from the culture broth using an appropriate solvent (e.g., ethyl acetate). Quantify the yield using High-Performance Liquid Chromatography (HPLC).

  • Data Analysis: Compare the yields obtained with different media compositions to identify the optimal carbon and nitrogen sources and their concentrations.

Protocol 2: Time-Course Analysis of this compound Production
  • Fermentation Setup: Prepare a batch fermentation in the optimized medium.

  • Sampling: Aseptically withdraw samples at regular intervals (e.g., every 24 hours) for 10-14 days.

  • Analysis: For each time point, measure:

    • Cell growth (e.g., dry cell weight).

    • pH of the medium.

    • This compound concentration (via HPLC).

  • Data Plotting: Plot cell growth, pH, and this compound concentration against time. This will reveal the kinetics of production and the optimal harvest time.

Quantitative Data Summary

The following tables summarize the impact of various factors on Daptomycin production, which can be used as a starting point for optimizing this compound.

Table 1: Effect of Carbon Source on Daptomycin Production

Carbon Source (20 g/L)Relative Daptomycin Yield (%)
Glucose100
Soluble Starch150
Glycerol120
Maltose135

Table 2: Effect of Nitrogen Source on Daptomycin Production

Nitrogen Source (10 g/L)Relative Daptomycin Yield (%)
Ammonium Sulfate80
Peptone110
Yeast Extract125
Soybean Meal160

Table 3: Effect of pH and Temperature on Daptomycin Production

pHTemperature (°C)Relative Daptomycin Yield (%)
6.02890
7.028100
8.02885
7.02580
7.030110
7.03570

Visualizations

Daptomycin Biosynthetic Pathway

Daptomycin_Biosynthesis Decanoic_acid Decanoic Acid DptE_F DptE, DptF (Activation & Loading) Decanoic_acid->DptE_F NRPS_initiation NRPS Initiation (DptA) DptE_F->NRPS_initiation NRPS_elongation NRPS Elongation (DptA, DptBC, DptD) NRPS_initiation->NRPS_elongation Amino_Acids 12 Amino Acids Amino_Acids->NRPS_elongation Cyclization Cyclization & Release (DptD Thioesterase) NRPS_elongation->Cyclization Daptomycin Daptomycin Cyclization->Daptomycin

Caption: Biosynthetic pathway of Daptomycin via Non-Ribosomal Peptide Synthetases (NRPS).

Regulatory Cascade for Daptomycin Production

Daptomycin_Regulation AdpA AdpA (Global Regulator) AtrA AtrA (Pathway-specific Regulator) AdpA->AtrA + dpt_genes dpt genes (Biosynthetic Genes) AtrA->dpt_genes + Daptomycin Daptomycin dpt_genes->Daptomycin DasR DasR (Negative Regulator) DasR->AdpA - DasR->dpt_genes -

Caption: Simplified regulatory network controlling Daptomycin biosynthesis.[5][7]

Experimental Workflow for Yield Optimization

Optimization_Workflow Strain_Selection Strain Selection/ Improvement Media_Optimization Media Optimization (Carbon, Nitrogen, Minerals) Strain_Selection->Media_Optimization Fermentation_Parameters Fermentation Parameter Optimization (pH, Temp, DO) Media_Optimization->Fermentation_Parameters Precursor_Feeding Precursor Feeding Strategy Fermentation_Parameters->Precursor_Feeding Scale_Up Scale-Up to Bioreactor Precursor_Feeding->Scale_Up Downstream_Processing Downstream Processing (Extraction & Purification) Scale_Up->Downstream_Processing

Caption: A logical workflow for the systematic optimization of this compound production.

References

Techniques for improving the solubility of Saptomycin E

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of Saptomycin E.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is an antitumor antibiotic. Like many complex natural products, it is a lipophilic molecule, which can lead to poor aqueous solubility. This limited solubility can be a significant hurdle in preclinical and clinical development, affecting formulation, bioavailability, and ultimately, therapeutic efficacy. Inadequate solubility can lead to challenges in achieving desired concentrations for in vitro assays and in developing suitable dosage forms for in vivo studies.

Q2: What are the common signs of this compound precipitation in my experiment?

You may be experiencing this compound precipitation if you observe any of the following:

  • Visible particulates: A clear solution becoming cloudy or forming visible solid particles.

  • Inconsistent results: High variability in data from replicate experiments.

  • Lower than expected potency: The observed biological effect is less than anticipated, which could be due to a lower actual concentration of the dissolved compound.

Q3: What initial steps can I take to improve the solubility of this compound in aqueous buffers?

For initial experiments, you can try using a co-solvent. Dimethyl sulfoxide (DMSO) is a common choice for dissolving lipophilic compounds like this compound.[1] Start by preparing a high-concentration stock solution of this compound in 100% DMSO and then dilute it into your aqueous buffer. However, be mindful of the final DMSO concentration in your assay, as high concentrations can have their own biological effects. It is recommended to keep the final DMSO concentration below 0.5% (v/v).

Troubleshooting Guide: Improving this compound Solubility

This guide provides several techniques to address solubility challenges with this compound. The appropriate method will depend on the specific experimental requirements, such as the desired final concentration and the formulation type.

Issue: this compound precipitates out of solution upon dilution from a DMSO stock.

Solution 1: Co-solvent Systems

Using a mixture of solvents can enhance the solubility of hydrophobic compounds. Besides DMSO, other organic solvents like ethanol and methanol can be used.[1] The key is to find a balance between maximizing this compound solubility and minimizing the toxicity of the co-solvent in the experimental system.

Illustrative Solubility Data (using Daptomycin as a proxy for this compound)

The following table provides solubility data for Daptomycin, a structurally related lipopeptide antibiotic, in various solvents. This data can serve as a starting point for selecting appropriate solvent systems for this compound.

Solvent/SystemSolubility (mg/mL)Reference
Water~5 - 100[2][3][4]
Phosphate-Buffered Saline (PBS, pH 7.2)~5[4]
Dimethyl Sulfoxide (DMSO)≥ 100[3]
Methanol~5[2]
EthanolSoluble (qualitative)[1]
Ethanol/Water with CaCl250 - 120[5][6]

Solution 2: Solid Dispersion

Solid dispersion involves dispersing the drug in an inert carrier matrix at a solid state. This can enhance the dissolution rate and apparent solubility by presenting the drug in an amorphous form and increasing the surface area for dissolution.

Solution 3: Nanoparticle Formulation

Formulating this compound into nanoparticles can significantly improve its aqueous solubility and bioavailability. This is achieved by increasing the surface-area-to-volume ratio, which enhances the dissolution rate.

Experimental Protocols

Below are detailed methodologies for the key solubility enhancement techniques.

Protocol 1: Solubility Enhancement using a Co-solvent System (Ethanol/Water)

This protocol describes how to prepare a higher concentration solution of this compound using an ethanol and water co-solvent system.

Materials:

  • This compound

  • Ethanol (95-100%)

  • Purified Water

  • Calcium Chloride (optional, can improve stability for some lipopeptides)

  • Vortex mixer

  • Magnetic stirrer and stir bar

Procedure:

  • Weigh the desired amount of this compound.

  • In a separate container, prepare the desired co-solvent mixture (e.g., 70:30 ethanol:water).

  • If using, dissolve calcium chloride in the water portion before mixing with ethanol.

  • Slowly add the this compound powder to the co-solvent mixture while stirring.

  • Vortex or stir the mixture until the this compound is completely dissolved. Gentle heating may be applied if necessary, but monitor for any degradation.

  • Filter the solution through a 0.22 µm filter to remove any undissolved particles.

Protocol 2: Preparation of a this compound Solid Dispersion by Solvent Evaporation

This protocol outlines the preparation of a solid dispersion of this compound with a hydrophilic carrier like polyvinylpyrrolidone (PVP) or polyethylene glycol (PEG).

Materials:

  • This compound

  • Polyvinylpyrrolidone (PVP K30) or Polyethylene glycol (PEG 8000)

  • Methanol or other suitable organic solvent

  • Rotary evaporator

  • Mortar and pestle

Procedure:

  • Weigh the desired amounts of this compound and the carrier (e.g., a 1:5 ratio of this compound to PVP).

  • Dissolve both the this compound and the carrier in a minimal amount of methanol in a round-bottom flask.

  • Once completely dissolved, evaporate the solvent using a rotary evaporator under reduced pressure.

  • A thin film of the solid dispersion will form on the wall of the flask.

  • Further dry the solid dispersion under vacuum to remove any residual solvent.

  • Scrape the solid dispersion from the flask and grind it into a fine powder using a mortar and pestle.

Protocol 3: Formulation of this compound Nanoparticles by Antisolvent Precipitation

This protocol describes a method for producing this compound nanoparticles.

Materials:

  • This compound

  • A suitable organic solvent (e.g., acetone or ethanol)

  • Purified water (as the antisolvent)

  • A stabilizer (e.g., Pluronic F-127 or Tween 80)

  • Magnetic stirrer

Procedure:

  • Dissolve this compound in the organic solvent to create the drug solution.

  • Dissolve the stabilizer in the purified water to create the antisolvent solution.

  • Place the antisolvent solution on a magnetic stirrer and stir at a moderate speed.

  • Slowly inject the drug solution into the stirring antisolvent solution.

  • Nanoparticles should form spontaneously.

  • Continue stirring for a period to allow for nanoparticle stabilization and solvent evaporation.

Visualizations

Proposed Mechanism of Action for this compound

The following diagram illustrates the proposed mechanism of action for this compound, based on the known mechanism of the structurally similar antibiotic, daptomycin.

SaptomycinE_Mechanism cluster_extracellular Extracellular Space cluster_membrane Bacterial Cell Membrane cluster_intracellular Intracellular Space SaptomycinE This compound Complex This compound-Ca2+ Complex SaptomycinE->Complex Binds to Ca2_ion Ca2+ Ca2_ion->Complex MembraneBinding Membrane Binding and Insertion Complex->MembraneBinding Targets Phosphatidylglycerol Oligomerization Oligomerization MembraneBinding->Oligomerization PoreFormation Membrane Disruption / Pore Formation Oligomerization->PoreFormation Depolarization Membrane Depolarization PoreFormation->Depolarization Causes Ion Leakage Inhibition Inhibition of DNA, RNA, and Protein Synthesis Depolarization->Inhibition CellDeath Bacterial Cell Death Inhibition->CellDeath

Caption: Proposed mechanism of action for this compound.

Experimental Workflow for Solubility Enhancement

The following diagram outlines a logical workflow for addressing this compound solubility issues.

Solubility_Workflow Start Start: this compound Solubility Issue CoSolvent Attempt Co-solvent System (e.g., DMSO/Buffer) Start->CoSolvent CheckSolubility1 Is Solubility Sufficient? CoSolvent->CheckSolubility1 SolidDispersion Try Solid Dispersion Technique CheckSolubility1->SolidDispersion No End End: Optimized Solubility CheckSolubility1->End Yes CheckSolubility2 Is Solubility Sufficient? SolidDispersion->CheckSolubility2 Nanoparticles Formulate as Nanoparticles CheckSolubility2->Nanoparticles No CheckSolubility2->End Yes CheckSolubility3 Is Solubility Sufficient? Nanoparticles->CheckSolubility3 CheckSolubility3->End Yes FurtherOptimization Further Formulation Optimization CheckSolubility3->FurtherOptimization No

Caption: Workflow for improving this compound solubility.

References

Troubleshooting Saptomycin E crystallization for structural studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Saptomycin E crystallization. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in obtaining high-quality crystals of this compound suitable for structural studies.

Frequently Asked Questions (FAQs)

Q1: What are the key chemical properties of this compound that might influence its crystallization?

A1: this compound is an antitumor antibiotic with the molecular formula C₃₃H₃₅NO₉ and a molecular weight of 589.6 g/mol .[1][2] Its structure contains several functional groups, including hydroxyl, carbonyl, ether, and a dimethylamino group, which can participate in various intermolecular interactions crucial for crystal packing. The molecule's relatively large size and conformational flexibility may present challenges in achieving a well-ordered crystal lattice.

Q2: What are the most common methods for crystallizing small molecules like this compound?

A2: The most common and effective methods for small molecule crystallization include:

  • Vapor Diffusion: This technique involves equilibrating a drop containing this compound and a precipitant solution against a larger reservoir of the precipitant.[3][4][5] Water vapor slowly diffuses from the drop to the reservoir, concentrating the this compound and inducing crystallization.[3][4] Hanging drop and sitting drop are two popular variations of this method.[3][4]

  • Slow Evaporation: This is a straightforward method where a solution of this compound in a suitable solvent is left undisturbed, allowing the solvent to evaporate slowly, thereby increasing the concentration of the molecule and leading to crystallization.

  • Microbatch Crystallization: In this method, small volumes of the this compound solution and the crystallization reagent are mixed and sealed, often under a layer of oil, to prevent rapid evaporation.[6][7][8] This technique allows for screening a wide range of conditions with minimal sample consumption.[7]

  • Co-crystallization: This technique involves crystallizing this compound with a second molecule (a co-former) to form a new crystalline solid with altered physicochemical properties.[9][10] This can be particularly useful if this compound is difficult to crystallize on its own.[11]

Q3: I am not getting any crystals. What are the first things I should check?

A3: If no crystals are forming, consider the following initial troubleshooting steps:

  • Solution Saturation: Your solution may not be saturated. Try to dissolve more this compound in the solvent or reduce the amount of solvent.[12]

  • Purity of this compound: Impurities can significantly hinder crystallization. Ensure your sample is of high purity.

  • Solvent System: The choice of solvent is critical. Experiment with a variety of solvents with different polarities.

  • Vibrations and Disturbances: Ensure your crystallization setup is in a stable, vibration-free environment.[12]

  • Seeding: If you have previously obtained a small crystal, you can use it as a seed to induce further crystallization in a supersaturated solution.[11][13]

Troubleshooting Guide

This guide addresses specific problems you may encounter during this compound crystallization experiments.

Problem 1: No Crystals, Only Amorphous Precipitate

Possible Causes and Solutions:

Possible Cause Suggested Solution
Supersaturation is too high. Decrease the concentration of this compound or the precipitant. Slow down the rate of equilibration in vapor diffusion experiments by using a lower precipitant concentration in the reservoir.
Incorrect solvent system. Screen a wider range of solvents and co-solvents. A solvent in which this compound has moderate solubility is often ideal.
pH is not optimal. The charge state of the dimethylamino group is pH-dependent. Screen a range of pH values to find the optimal condition for crystallization.
Presence of impurities. Further purify the this compound sample using techniques like chromatography.
Problem 2: Formation of "Oils" or "Gels" Instead of Crystals

Possible Causes and Solutions:

Possible Cause Suggested Solution
High concentration of this compound. Reduce the initial concentration of this compound in your crystallization drop.
Rapid solvent evaporation. For slow evaporation methods, cover the container loosely to slow down the evaporation rate. In vapor diffusion, increase the volume of the drop.
Inappropriate temperature. Try setting up crystallization trials at different temperatures (e.g., 4°C and room temperature).[14]
The molecule is "oiling out". This happens when the compound liquefies before crystallizing. Try adding more solvent to fully dissolve the oil and then re-attempt crystallization under slower cooling or evaporation conditions.[15]
Problem 3: Formation of Very Small, Needle-like, or Poorly Diffracting Crystals

Possible Causes and Solutions:

Possible Cause Suggested Solution
Nucleation rate is too high. Decrease the level of supersaturation. Consider using a lower concentration of this compound or the precipitant. Seeding with a single, high-quality crystal can promote the growth of larger, single crystals.
Suboptimal growth conditions. Optimize the crystallization conditions by fine-screening the pH, temperature, and precipitant concentration around the initial hit.
Use of additives. Screen for additives that can influence crystal habit. Small amounts of a different solvent or a salt can sometimes promote the growth of better-quality crystals.
Co-crystallization. If this compound consistently forms poor-quality crystals, consider co-crystallization with a suitable co-former.[9]

Experimental Protocols

Protocol 1: Hanging Drop Vapor Diffusion
  • Prepare the Reservoir: Pipette 500 µL of the desired precipitant solution into the well of a 24-well crystallization plate.[14]

  • Prepare the Drop: On a siliconized glass cover slip, mix 1 µL of this compound solution (e.g., 10 mg/mL in a suitable solvent) with 1 µL of the reservoir solution.[14]

  • Seal the Well: Invert the cover slip and place it over the well, ensuring a good seal with vacuum grease to create a closed system.[4]

  • Incubate: Store the plate in a stable, vibration-free environment at a constant temperature (e.g., 4°C or 20°C).[14]

  • Monitor: Regularly check for crystal growth over several days to weeks.

Protocol 2: Microbatch-Under-Oil
  • Prepare the Plate: Dispense a layer of paraffin oil or a mixture of paraffin and silicone oil into the wells of a microbatch plate.[6][16]

  • Dispense the Drop: Underneath the oil, pipette a small volume (e.g., 1 µL) of the this compound solution and 1 µL of the crystallization reagent, allowing them to mix.[16]

  • Seal: The oil layer serves as the seal to prevent rapid evaporation.[6]

  • Incubate and Monitor: Store the plate at a constant temperature and monitor for crystal formation.

Visualizing Workflows and Logic

General Crystallization Workflow

CrystallizationWorkflow cluster_prep Preparation cluster_screen Screening cluster_optimize Optimization cluster_analysis Analysis Purify Purify this compound PrepareSol Prepare Stock Solution Purify->PrepareSol Screen Initial Crystallization Screening PrepareSol->Screen Hits Identify Initial Hits Screen->Hits Precipitate, Crystals, or Clear Optimize Optimize Conditions Hits->Optimize LargeCrystals Grow Large, Single Crystals Optimize->LargeCrystals Harvest Harvest and Mount Crystal LargeCrystals->Harvest Diffraction X-ray Diffraction Harvest->Diffraction Structure Solve Structure Diffraction->Structure

Caption: A general workflow for this compound crystallization, from sample preparation to structure determination.

Troubleshooting Logic for No Crystals

TroubleshootingNoCrystals Start No Crystals Observed CheckPurity Is the sample pure? Start->CheckPurity CheckConc Is the solution supersaturated? CheckPurity->CheckConc Yes Purify Action: Further Purification CheckPurity->Purify No CheckSolvent Is the solvent appropriate? CheckConc->CheckSolvent Yes IncreaseConc Action: Increase Concentration or Evaporate Solvent CheckConc->IncreaseConc No CheckConditions Are the conditions stable? CheckSolvent->CheckConditions Yes ChangeSolvent Action: Screen New Solvents CheckSolvent->ChangeSolvent No IsolateSetup Action: Isolate from Vibration and Temperature Fluctuations CheckConditions->IsolateSetup No

References

Common issues and solutions in Saptomycin E bioassays

Author: BenchChem Technical Support Team. Date: November 2025

Notice: Initial searches for "Saptomycin E" did not yield specific bioassay data. The information provided below is based on data for Daptomycin , a structurally and functionally related lipopeptide antibiotic. Should specific research on this compound become available, this center will be updated.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with lipopeptide antibiotic bioassays, with a focus on principles applicable to compounds like Daptomycin.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of action for Daptomycin?

A1: Daptomycin is a calcium-dependent antibiotic that disrupts the cell membrane of Gram-positive bacteria. In the presence of calcium, Daptomycin binds to the bacterial membrane, oligomerizes, and forms ion-conducting channels. This leads to a rapid efflux of potassium ions, causing membrane depolarization and subsequent inhibition of DNA, RNA, and protein synthesis, ultimately resulting in bacterial cell death.

Q2: Why is my Daptomycin bioassay showing no activity against Gram-negative bacteria?

A2: Daptomycin's mechanism of action is specific to Gram-positive bacteria due to their unique membrane composition. Gram-negative bacteria possess an outer membrane that acts as a barrier, preventing Daptomycin from reaching its target, the inner cell membrane.

Q3: Can Daptomycin be used to treat pneumonia?

A3: Daptomycin has been shown to be inhibited by pulmonary surfactant. The antibiotic appears to insert irreversibly into lipid aggregates within the surfactant in a calcium-dependent manner, rendering it inactive. This explains why it may not be effective in treating community-acquired pneumonia.

Troubleshooting Guide

Common IssuePotential Cause(s)Recommended Solution(s)
Inconsistent Minimum Inhibitory Concentration (MIC) values - Variations in calcium concentration in the media.- Inconsistent inoculum preparation.- Degradation of Daptomycin.- Ensure consistent and adequate calcium supplementation in the assay medium.- Standardize inoculum preparation using a McFarland standard.- Prepare fresh Daptomycin solutions for each experiment, as it can degrade in alkaline conditions.
Emergence of resistant strains during the assay Stepwise mutations in genes such as mprF, yycG, rpoB, and rpoC can lead to decreased susceptibility.- Monitor for changes in MIC over the course of the experiment.- Consider using combination therapy in the assay if resistance is a concern.
Low or no bactericidal activity observed - Insufficient drug concentration.- Presence of inhibiting substances (e.g., surfactant).- The bacterial strain may have inherent or acquired resistance mechanisms.- Verify the concentration and purity of the Daptomycin stock solution.- Avoid using media or supplements containing high levels of lipids or surfactants.- Characterize the resistance profile of the test organism.
Poor reproducibility of results - Variability in incubation time and temperature.- Differences in plate reading methodology (e.g., visual vs. automated).- Strictly adhere to standardized incubation parameters.- Utilize an automated plate reader for more objective and consistent endpoint determination.

Experimental Protocols

Standard Daptomycin Microbiological Assay (Turbidimetric Method)

This protocol is based on a validated method for determining Daptomycin concentration.

1. Materials:

  • Daptomycin reference standard
  • Test sample containing Daptomycin
  • Staphylococcus aureus ATCC 6538p
  • Antibiotic Medium 3
  • Sterile saline solution (0.9% NaCl)
  • Sterile calcium chloride solution

2. Inoculum Preparation:

  • Culture S. aureus on Antibiotic Medium 1 agar.
  • Prepare a bacterial suspension in sterile saline to match a 0.5 McFarland standard.

3. Assay Procedure:

  • Prepare a series of Daptomycin standard solutions at concentrations of 1.0, 2.0, and 4.0 µg/mL in Antibiotic Medium 3, supplemented with calcium.
  • Prepare test sample solutions to fall within the same concentration range.
  • Inoculate the assay medium with the prepared S. aureus suspension.
  • Dispense the inoculated medium into a microplate.
  • Add the standard and sample solutions to the appropriate wells.
  • Incubate the microplate at a controlled temperature (e.g., 37°C) for a specified period.
  • Measure the turbidity (optical density) of each well using a spectrophotometer at a suitable wavelength (e.g., 600 nm).

4. Data Analysis:

  • Construct a standard curve by plotting the absorbance values against the known concentrations of the Daptomycin standards.
  • Determine the concentration of Daptomycin in the test samples by interpolating their absorbance values on the standard curve.

Visualizations

Daptomycin Mechanism of Action

Daptomycin_Mechanism cluster_extracellular Extracellular Space cluster_membrane Bacterial Cell Membrane cluster_intracellular Intracellular Space Dap Daptomycin Dap_Ca Daptomycin-Ca²⁺ Complex Dap->Dap_Ca Binds to Ca Ca²⁺ Ca->Dap_Ca Membrane Phosphatidylglycerol (PG) Dap_Ca->Membrane Inserts into Oligomer Oligomerization Membrane->Oligomer Leads to Pore Ion Channel/ Pore Formation Oligomer->Pore Results in K_efflux K⁺ Efflux Pore->K_efflux Causes Depolarization Membrane Depolarization K_efflux->Depolarization Induces Inhibition Inhibition of DNA, RNA, Protein Synthesis Depolarization->Inhibition Leads to Death Cell Death Inhibition->Death Results in

Caption: Daptomycin's calcium-dependent mechanism of action.

General Troubleshooting Workflow for Bioassays

Troubleshooting_Workflow Start Inconsistent/ Unexpected Results Check_Reagents Verify Reagent Concentration & Purity Start->Check_Reagents Check_Protocol Review Experimental Protocol Adherence Start->Check_Protocol Check_Equipment Calibrate & Verify Equipment Start->Check_Equipment Reagent_Issue Reagent Issue Identified? Check_Reagents->Reagent_Issue Protocol_Issue Protocol Deviation Identified? Check_Protocol->Protocol_Issue Equipment_Issue Equipment Issue Identified? Check_Equipment->Equipment_Issue Reagent_Issue->Protocol_Issue No Prepare_New Prepare Fresh Reagents Reagent_Issue->Prepare_New Yes Protocol_Issue->Equipment_Issue No Standardize_Steps Standardize Protocol Execution Protocol_Issue->Standardize_Steps Yes Recalibrate Recalibrate/ Service Equipment Equipment_Issue->Recalibrate Yes Consult Consult Literature/ Senior Researcher Equipment_Issue->Consult No Rerun Rerun Assay Prepare_New->Rerun Standardize_Steps->Rerun Recalibrate->Rerun Analyze Analyze Results Rerun->Analyze

Caption: A logical workflow for troubleshooting bioassay issues.

Technical Support Center: Saptomycin E and its Degradation Products

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on identifying and characterizing the degradation products of Saptomycin E. Given the limited direct literature on this compound degradation, this guide draws upon established knowledge of the closely related and structurally similar lipopeptide antibiotic, Daptomycin. The principles and methodologies described here are expected to be highly applicable to this compound but should be adapted and validated for the specific compound.

Frequently Asked Questions (FAQs)

Q1: What are the likely degradation pathways for this compound?

A1: Based on studies of the analogous compound Daptomycin, this compound is likely to degrade primarily through hydrolysis of its ester linkage. This cleavage of the cyclic peptide ring results in a linearized, inactive form. Other potential degradation pathways, especially under acidic conditions, may include the formation of anhydro-Saptomycin E through an intramolecular rearrangement at an aspartyl residue, which can then be rehydrated to form a β-isomer.

Q2: What are the common analytical techniques to identify and quantify this compound and its degradation products?

A2: A combination of chromatographic and spectrometric methods is typically employed. High-Performance Liquid Chromatography (HPLC) coupled with UV detection is a robust method for separating and quantifying this compound and its degradation products.[1][2] Mass Spectrometry (MS), particularly Electrospray Ionization (ESI-MS), is crucial for the structural elucidation of the degradation products by providing accurate mass information.[3][4]

Q3: Do the degradation products of this compound retain biological activity?

A3: It is highly probable that the degradation products of this compound, particularly the ring-opened hydrolyzed form, will exhibit significantly reduced or no bactericidal activity.[5][6] The cyclic structure is essential for its mechanism of action, which involves insertion into the bacterial cell membrane.

Q4: What storage conditions are recommended to minimize this compound degradation?

A4: To minimize degradation, this compound should be stored at refrigerated temperatures (2–8°C).[2] Solutions should be prepared fresh when possible. If storage of solutions is necessary, they should be kept at 2–8°C and used within a limited time frame, which should be determined by stability studies.[2] Room temperature storage for extended periods is not recommended as it can lead to significant degradation.[2]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Unexpected peaks in HPLC chromatogram Degradation of this compound during sample preparation or analysis.Prepare samples fresh and keep them cool. Use a mobile phase with a pH that ensures the stability of this compound (near neutral). Verify the stability of this compound in the chosen mobile phase over the analysis time.
Poor peak resolution between this compound and degradation products Inadequate chromatographic separation.Optimize the HPLC method. This may involve adjusting the mobile phase composition (e.g., organic solvent ratio, pH), gradient profile, column temperature, or trying a different column chemistry (e.g., C18, phenyl-hexyl).
Inconsistent quantification results Issues with standard preparation, instrument calibration, or sample stability.Prepare fresh calibration standards for each run. Ensure the instrument is properly calibrated. Perform a stability study of the stock and working standard solutions.
Difficulty in identifying unknown peaks Insufficient data for structural elucidation.Collect fractions of the unknown peaks from the HPLC and subject them to high-resolution mass spectrometry (HRMS) and tandem MS (MS/MS) analysis to obtain accurate mass and fragmentation patterns for structural identification.

Experimental Protocols

Protocol 1: HPLC Method for the Analysis of this compound and its Degradation Products

This protocol is adapted from a validated method for Daptomycin and should be optimized for this compound.[1]

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: Waters XBridge C18 (250 mm x 4.6 mm, 5 µm) or equivalent.[1]

  • Mobile Phase: A gradient of acetonitrile and a phosphate buffer (e.g., pH 2.2) can be effective. An example mobile phase composition is a mixture of methanol, acetonitrile, and buffer.[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection Wavelength: 223 nm.[1]

  • Column Temperature: 20-25°C.

  • Procedure:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., water or a buffer in which it is stable).

    • To generate degradation products for identification, subject the this compound solution to stress conditions (e.g., acidic, basic, oxidative, thermal). For alkaline degradation, 0.01 M NaOH can be used.[5]

    • Prepare a series of calibration standards from the stock solution.

    • Inject the standards and samples onto the HPLC system.

    • Monitor the chromatogram for the appearance of new peaks corresponding to degradation products.

    • Quantify the amount of this compound and its degradation products by comparing the peak areas to the calibration curve.

Protocol 2: Mass Spectrometry for the Identification of Degradation Products
  • Instrumentation: An electrospray ionization mass spectrometer (ESI-MS), preferably a high-resolution instrument (e.g., Q-TOF or Orbitrap).

  • Procedure:

    • Introduce the samples (either directly infused or collected as fractions from the HPLC) into the mass spectrometer.

    • Acquire full scan mass spectra in positive ion mode to determine the molecular weights of this compound and its degradation products.

    • Perform tandem MS (MS/MS) on the parent ions of interest to obtain fragmentation patterns.

    • Analyze the mass spectra and fragmentation data to propose structures for the degradation products. For example, a mass increase of 18 Da would suggest a hydrolysis product.

Visualizations

degradation_pathway Saptomycin_E This compound (Cyclic) Hydrolyzed_Product Ring-Opened Product (Inactive) Saptomycin_E->Hydrolyzed_Product Hydrolysis (Primary Pathway) Anhydro_Intermediate Anhydro-Saptomycin E Saptomycin_E->Anhydro_Intermediate Intramolecular Rearrangement (e.g., acidic conditions) Beta_Isomer β-Isomer Anhydro_Intermediate->Beta_Isomer Rehydration

Caption: Proposed degradation pathways of this compound.

experimental_workflow cluster_stress Stress Studies Acid Acid HPLC_Analysis HPLC-UV Analysis (Separation & Quantification) Acid->HPLC_Analysis Base Base Base->HPLC_Analysis Oxidation Oxidation Oxidation->HPLC_Analysis Heat Heat Heat->HPLC_Analysis Saptomycin_E_Sample This compound Sample Saptomycin_E_Sample->Acid Saptomycin_E_Sample->Base Saptomycin_E_Sample->Oxidation Saptomycin_E_Sample->Heat Fraction_Collection Fraction Collection of Unknowns HPLC_Analysis->Fraction_Collection MS_Analysis MS and MS/MS Analysis (Structural Elucidation) Fraction_Collection->MS_Analysis Identification Identification of Degradation Products MS_Analysis->Identification

Caption: Workflow for identifying this compound degradation products.

References

Technical Support Center: Enhancing the Bioactivity of Saptomycin E

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Saptomycin E. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the bioactivity of this cyclic lipopeptide antibiotic.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of action for this compound?

A1: this compound, a cyclic lipopeptide antibiotic, exerts its bactericidal effect through a calcium-dependent interaction with the bacterial cell membrane. Upon binding to calcium, the complex inserts into the cell membrane of Gram-positive bacteria, leading to rapid membrane depolarization due to potassium efflux. This disruption of the membrane potential inhibits DNA, RNA, and protein synthesis, ultimately causing bacterial cell death.[1][2] The presence of phosphatidylglycerol (PG) in the bacterial membrane is a key requirement for its activity.[3]

Q2: My this compound compound shows lower than expected in vitro activity. What are the potential causes?

A2: Several factors can contribute to reduced in vitro bioactivity:

  • Calcium Concentration: this compound's activity is calcium-dependent. Ensure your experimental medium is supplemented with an adequate concentration of calcium ions (typically physiological concentrations).

  • Compound Integrity: Verify the purity and integrity of your this compound sample. Degradation can occur during storage or handling.

  • Bacterial Strain: The target bacterial strain may possess intrinsic or acquired resistance mechanisms.

  • Assay Conditions: Factors like pH, temperature, and the presence of surfactants can influence the antibiotic's activity.

Q3: How can I overcome this compound resistance in my bacterial cultures?

A3: Resistance to this compound can arise from modifications in the bacterial cell membrane and cell wall.[4] Strategies to overcome resistance include:

  • Combination Therapy: Co-administration of this compound with other antibiotics, such as β-lactams, has been shown to enhance its activity, even against resistant strains.[5]

  • Structural Modification: Synthesizing novel analogs of this compound with altered lipid tails or amino acid cores can improve potency against resistant bacteria.[6][7]

Troubleshooting Guides

Problem: Inconsistent results in Minimum Inhibitory Concentration (MIC) assays.

Possible Cause Troubleshooting Step
Variable Calcium Levels Standardize and confirm the final calcium concentration in your testing medium for all experiments.
Inoculum Variability Ensure a standardized and consistent bacterial inoculum size is used for each assay.
Compound Precipitation Visually inspect for any precipitation of this compound in the testing medium. If observed, consider adjusting the solvent or concentration.
Plate Edge Effects Avoid using the outermost wells of microtiter plates, as they are more prone to evaporation and temperature fluctuations.

Problem: Difficulty in synthesizing this compound analogs.

Possible Cause Troubleshooting Step
Low Yield of Cyclic Peptide Optimize the cyclization step by screening different reagents and reaction conditions.
Side Chain Modification Issues Protect reactive functional groups on the amino acid side chains before attempting modifications.
Purification Challenges Employ multi-step purification techniques, such as a combination of reverse-phase and ion-exchange chromatography, to isolate the desired analog.

Enhancing Bioactivity: Data and Protocols

Structural Modifications

The synthesis of novel this compound analogs through chemical or chemoenzymatic methods can significantly enhance bioactivity, particularly against resistant strains.[8]

Table 1: Bioactivity of this compound Analogs with Tryptophan Modifications [8]

Analog Modification Fold Improvement in MIC vs. MRSA Fold Improvement in MIC vs. VRE
Alkyl-Dap Analog 1C6-alkylation of Tryptophan2-802-80
Alkyl-Dap Analog 2C5-alkylation of Tryptophan2-802-80
Alkyl-Dap Analog 3N1-alkylation of Tryptophan2-802-80

Note: MRSA (Methicillin-resistant Staphylococcus aureus), VRE (Vancomycin-resistant Enterococcus). Data synthesized from qualitative descriptions of significant potency improvements.

Combination Therapy

Combining this compound with other classes of antibiotics can lead to synergistic effects and restore susceptibility in resistant strains.

Table 2: Effect of Combination Therapy on this compound MIC against Resistant MRSA [5]

Therapy This compound MIC (µg/mL)
This compound alone>512
This compound + Nafcillin (20 mg/L)0.38
This compound + Nafcillin (80 mg/L)0.25
Experimental Protocols

Protocol 1: Chemoenzymatic Synthesis of Alkylated this compound Analogs

This protocol utilizes a prenyltransferase to attach various alkyl groups to the tryptophan residue of this compound.[8]

  • Reaction Setup: Prepare a reaction mixture containing this compound, the desired alkyl-pyrophosphate, and the prenyltransferase CdpNPT in a suitable buffer.

  • Incubation: Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C) for a specified period (e.g., 12-24 hours).

  • Quenching: Stop the reaction by adding a quenching agent, such as methanol.

  • Purification: Purify the resulting this compound analogs using High-Performance Liquid Chromatography (HPLC).

  • Characterization: Confirm the structure of the purified analogs using mass spectrometry and NMR spectroscopy.

Visualizations

Saptomycin_E_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_membrane Bacterial Cell Membrane cluster_intracellular Intracellular Space Saptomycin_E This compound Complex This compound-Ca²⁺ Complex Saptomycin_E->Complex Binds Ca2_ion Ca²⁺ Ca2_ion->Complex Membrane Phosphatidylglycerol (PG) Rich Domain Complex->Membrane Inserts into Pore Membrane Pore Formation Membrane->Pore Leads to K_efflux K⁺ Efflux Pore->K_efflux Depolarization Membrane Depolarization Inhibition Inhibition of DNA, RNA, & Protein Synthesis Depolarization->Inhibition K_efflux->Depolarization Cell_Death Bacterial Cell Death Inhibition->Cell_Death

Caption: Mechanism of action of this compound.

Chemoenzymatic_Synthesis_Workflow Start Start Reaction_Setup Reaction Setup: This compound + Alkyl-pyrophosphate + Prenyltransferase Start->Reaction_Setup Incubation Incubation (e.g., 37°C, 12-24h) Reaction_Setup->Incubation Quenching Reaction Quenching (e.g., Methanol) Incubation->Quenching Purification Purification (HPLC) Quenching->Purification Characterization Characterization (MS, NMR) Purification->Characterization End End Characterization->End

Caption: Workflow for chemoenzymatic synthesis of this compound analogs.

Combination_Therapy_Logic Saptomycin_E This compound Resistant_MRSA Resistant MRSA Saptomycin_E->Resistant_MRSA Low Activity Beta_Lactam β-Lactam (e.g., Nafcillin) Beta_Lactam->Resistant_MRSA Low Activity Synergistic_Effect Synergistic Bactericidal Activity Synergistic_Effect->Resistant_MRSA Enhanced Killing combination combination combination:e->Synergistic_Effect Combined Therapy

Caption: Logic of this compound and β-lactam combination therapy.

References

Technical Support Center: Optimizing Daptomycin Dosage for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The information provided in this technical support center is intended for research purposes only. All in vivo experiments should be conducted in accordance with institutional and national guidelines for the ethical use of animals in research. The compound "Saptomycin E" did not yield specific search results; therefore, this guide has been developed based on the well-researched antibiotic "Daptomycin," assuming a likely user query correction.

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the dosage of Daptomycin in in vivo studies. It includes frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of Daptomycin?

A1: Daptomycin is a cyclic lipopeptide antibiotic that exhibits rapid, concentration-dependent bactericidal activity against a wide range of Gram-positive bacteria.[1][2][3] Its unique mechanism of action involves a calcium-dependent binding to the bacterial cell membrane, leading to membrane depolarization, potassium efflux, and subsequent disruption of DNA, RNA, and protein synthesis, ultimately resulting in bacterial cell death.[1][4][5]

Q2: What is a recommended starting dose for Daptomycin in preclinical in vivo studies?

A2: Determining the initial dose for in vivo studies is a critical step that should be informed by a combination of in vitro data, such as the minimum inhibitory concentration (MIC), and a thorough literature review of similar studies.[6] For Daptomycin, preclinical studies in mice have utilized a range of doses, from 0.20 to 400 mg/kg of body weight per day, administered subcutaneously.[7] A dose-range finding study is highly recommended to identify the minimum effective dose (MED) and the maximum tolerated dose (MTD) in your specific animal model.[8]

Q3: How should Daptomycin be formulated and administered for in vivo studies?

A3: Daptomycin is typically supplied as a lyophilized powder and should be reconstituted with a sterile diluent.[9] For intravenous administration in adult human patients, it is reconstituted with 0.9% sodium chloride injection.[10][11][12] It is crucial to avoid dextrose-containing diluents as they are incompatible with Daptomycin.[2] The route of administration can significantly impact bioavailability and should be chosen based on the experimental design and objectives.[6] Common routes in animal studies include intravenous, subcutaneous, and intraperitoneal injections.

Q4: What are the key pharmacokinetic and pharmacodynamic (PK/PD) parameters to consider for Daptomycin?

A4: The antimicrobial activity of Daptomycin correlates well with the area under the concentration-time curve to minimum inhibitory concentration ratio (AUC/MIC).[2] The peak concentration to MIC ratio (Peak/MIC) is also a significant parameter for its efficacy.[7][13] Daptomycin exhibits concentration-dependent killing and has a prolonged post-antibiotic effect (PAE), which should be considered when determining the dosing frequency.[7][13]

Troubleshooting Guide

Issue 1: High toxicity or adverse effects are observed in the animal model.

  • Possible Cause: The initial dose may be too high, or the chosen animal model may exhibit species-specific sensitivity.[8]

  • Solution:

    • Conduct a thorough literature review for toxicity data in your specific animal model.

    • Perform a dose-escalation study starting with a much lower dose to determine the MTD.

    • Monitor animals closely for clinical signs of toxicity, such as weight loss, behavioral changes, or signs of distress.

    • Consider the vehicle used for formulation, as it may contribute to toxicity.[8] A vehicle-only control group is essential.

Issue 2: Inconsistent or highly variable results between animals in the same treatment group.

  • Possible Cause: Variability in experimental technique, animal heterogeneity, or instability of the drug formulation can lead to inconsistent outcomes.[8][14]

  • Solution:

    • Ensure all personnel are thoroughly trained and follow standardized procedures for dosing, animal handling, and measurements.[14]

    • Use age- and weight-matched animals from a reliable supplier to minimize biological variability.[8]

    • Prepare the Daptomycin formulation fresh for each experiment to ensure its stability and potency.[14]

    • Increase the sample size per group to enhance statistical power.[8]

Issue 3: Lack of in vivo efficacy despite promising in vitro results.

  • Possible Cause: A discrepancy between in vitro potency and in vivo efficacy can be due to poor pharmacokinetics (e.g., low bioavailability, rapid clearance), inadequate drug exposure at the target site, or the development of in vivo resistance.[14]

  • Solution:

    • Conduct a pilot pharmacokinetic (PK) study to determine the drug's concentration in plasma and target tissues over time.[14]

    • Ensure the dosing regimen is sufficient to achieve and maintain therapeutic concentrations above the MIC for the target pathogen.

    • Consider the possibility of in vivo resistance mechanisms that may not be apparent in vitro.

Data Presentation

Table 1: Summary of Daptomycin Pharmacokinetic Parameters in Mice

ParameterValueReference
Half-life (t½)0.9 to 1.4 hours[7]
Protein Binding~90%[7]
Route of AdministrationSubcutaneous[7]

Table 2: Example Dose-Response Data for Daptomycin against S. aureus in a Murine Thigh Infection Model

Total Daily Dose (mg/kg)Dosing FrequencyChange in log10 CFU/thigh after 24hReference
20.8Every 12 hoursBacteriostatic[7]
28.6Every 12 hoursBacteriostatic[7]

Experimental Protocols

Protocol 1: Dose-Range Finding Study

  • Animal Model: Select a suitable animal model (e.g., BALB/c mice, 6-8 weeks old).

  • Group Allocation: Assign animals to at least five groups (n=3-5 per group): a vehicle control group and at least four dose levels of Daptomycin.

  • Dose Selection: Based on in vitro data and literature, select a starting dose and subsequent escalating doses (e.g., 10, 25, 50, 100 mg/kg).

  • Administration: Administer Daptomycin via the chosen route (e.g., subcutaneous injection).

  • Monitoring: Monitor animals daily for signs of toxicity, including weight loss, changes in behavior, and mortality for a predefined period (e.g., 7 days).

  • Data Analysis: Determine the Maximum Tolerated Dose (MTD), defined as the highest dose that does not cause significant adverse effects.

Protocol 2: In Vivo Efficacy Study (Murine Thigh Infection Model)

  • Infection: Induce neutropenia in mice (e.g., with cyclophosphamide) and then infect the thigh muscle with a standardized inoculum of the target Gram-positive bacterium (e.g., S. aureus).

  • Treatment Groups: Establish multiple treatment groups, including a vehicle control and several doses of Daptomycin based on the dose-range finding study.

  • Dosing Regimen: Administer Daptomycin at various dosing intervals (e.g., once daily, twice daily) to evaluate the impact of different PK/PD profiles.

  • Outcome Measurement: After a 24-hour treatment period, euthanize the animals, homogenize the thigh tissue, and determine the bacterial load (CFU/thigh) by plating serial dilutions.

  • Data Analysis: Compare the bacterial counts between the control and treated groups to determine the efficacy of different Daptomycin doses and regimens.

Visualizations

G cluster_0 Daptomycin Mechanism of Action Daptomycin Daptomycin Complex Daptomycin-Ca2+ Complex Daptomycin->Complex + Ca2+ Ca2+ Ca2+->Complex Membrane Bacterial Cell Membrane Complex->Membrane Binds to Depolarization Membrane Depolarization Membrane->Depolarization K_efflux K+ Efflux Depolarization->K_efflux Inhibition Inhibition of DNA, RNA, & Protein Synthesis Depolarization->Inhibition Death Bacterial Cell Death K_efflux->Death Inhibition->Death

Caption: Daptomycin's calcium-dependent mechanism of action.

G cluster_1 In Vivo Dosage Optimization Workflow Start Start Lit_Review Literature Review & In Vitro Data Analysis Start->Lit_Review Dose_Range Dose-Range Finding Study Lit_Review->Dose_Range Determine_MTD Determine MTD Dose_Range->Determine_MTD Efficacy_Study In Vivo Efficacy Study Determine_MTD->Efficacy_Study PK_PD Pharmacokinetic/ Pharmacodynamic Analysis Efficacy_Study->PK_PD Optimal_Dose Optimal Dose Regimen? PK_PD->Optimal_Dose Refine_Dose Refine Dosing Strategy Optimal_Dose->Refine_Dose No End End Optimal_Dose->End Yes Refine_Dose->Efficacy_Study

Caption: Workflow for optimizing in vivo dosage.

G cluster_2 Troubleshooting In Vivo Studies Issue Issue Observed High Toxicity Inconsistent Results Lack of Efficacy Toxicity_Causes Possible Causes Dose too high Species sensitivity Vehicle toxicity Issue:f1->Toxicity_Causes:f0 Inconsistency_Causes Possible Causes Technique variability Animal heterogeneity Formulation instability Issue:f2->Inconsistency_Causes:f0 Efficacy_Causes Possible Causes Poor PK/PD Inadequate exposure In vivo resistance Issue:f3->Efficacy_Causes:f0 Toxicity_Solutions Solutions Dose-escalation study Monitor clinical signs Vehicle control Toxicity_Causes->Toxicity_Solutions:f0 Inconsistency_Solutions Solutions Standardize procedures Use matched animals Fresh formulation Inconsistency_Causes->Inconsistency_Solutions:f0 Efficacy_Solutions Solutions Pilot PK study Optimize dosing regimen Assess resistance Efficacy_Causes->Efficacy_Solutions:f0

Caption: Troubleshooting common in vivo study issues.

References

Technical Support Center: Large-Scale Synthesis of Daptomycin

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the large-scale synthesis of Daptomycin. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during the manufacturing of this complex cyclic lipopeptide antibiotic.

Troubleshooting Guides

This section provides solutions to common problems you might encounter during the synthesis and purification of Daptomycin.

Fermentation-Based Production Issues
Problem Potential Cause Recommended Solution
Low Daptomycin Titer Insufficient precursor supply (Decanoic acid or Kynurenine).[1][2]Optimize the feeding strategy for decanoic acid. Consider metabolic engineering to enhance the kynurenine biosynthesis pathway.[1][2]
Negative regulation of the biosynthetic gene cluster.[1]Knocking out negative regulatory genes like arpA and phaR has been shown to increase production.[1]
Suboptimal fermentation conditions.[1][3]Ensure sufficient dissolved oxygen levels by adjusting stirring speed and airflow. Optimize the culture medium composition.[1][3]
High Levels of Red Pigment Byproduct Wild-type strain produces colored impurities.[1]This can interfere with downstream purification. Consider using a strain where the pigment biosynthesis pathway has been knocked out.[1]
Foaming in Fermentor Use of sodium decanoate as a precursor.[1]While an effective precursor, it can cause foaming. Consider using decanoic acid and optimizing its feeding to minimize foaming.[1]
Solid-Phase Peptide Synthesis (SPPS) Challenges
Problem Potential Cause Recommended Solution
Low Yield of Depsipeptide (Ester) Bond Formation Steric hindrance on the resin-bound peptide.Formation of the ester bond may be more efficient on certain resins like Tentagel compared to standard polystyrene.[4] It has also been observed that ester bond formation is more readily achieved on peptides that do not contain the lipid tail.[5]
Side Reactions Involving Kynurenine The use of conventional kynurenine synthons can lead to Camps cyclization.[6]This side reaction can result in a low yield of Daptomycin and the formation of a 4-quinolone containing peptide.[6] Employing a more stable kynurenine synthon, such as Fmoc-L-Kyn(Boc)-OH, can prevent this side reaction and significantly improve yield.[6]
Peptide Decomposition Instability of the peptide on the solid support during synthesis.This can be associated with the Camps cyclization side reaction. Using a stable kynurenine synthon can mitigate this issue.[6]
Purification Difficulties
Problem Potential Cause Recommended Solution
Presence of Anhydro-daptomycin and β-isomer Impurities Degradation of Daptomycin under certain pH conditions.[7]These are common process-related impurities. Purification can be achieved through a multi-step chromatography process, including anion exchange and hydrophobic interaction chromatography.[8][9] Careful control of pH during purification is crucial.[7]
Difficulty in Removing Fermentation Byproducts The fermentation broth is a complex mixture.[10]Initial clarification of the fermentation broth using techniques like hollow fiber membrane filtration can be beneficial.[10] Subsequent purification using a combination of ion exchange and macroporous resins can achieve high purity.[10]

Frequently Asked Questions (FAQs)

Q1: What are the main approaches for the large-scale synthesis of Daptomycin?

A1: The primary methods for large-scale production are fermentation using the microorganism Streptomyces roseosporus and total synthesis, most notably via solid-phase peptide synthesis (SPPS).[1][6] Fermentation is the established industrial method, while SPPS is valuable for producing analogs for research and development.[4][11]

Q2: How can the yield of Daptomycin in fermentation be improved?

A2: Yield can be enhanced through several metabolic engineering strategies. These include increasing the copy number of the Daptomycin biosynthetic gene cluster, knocking out negative regulatory genes, and engineering the precursor supply pathways for decanoic acid and kynurenine.[1][3] Additionally, optimizing fermentation conditions such as precursor feeding strategies and oxygen supply is critical.[12][13]

Q3: What are the key challenges in the solid-phase synthesis of Daptomycin?

A3: Key challenges in the SPPS of Daptomycin include the efficient formation of the ester (depsi) bond on the solid support, preventing side reactions like the Camps cyclization involving the non-proteinogenic amino acid kynurenine, and achieving a high overall yield.[4][6]

Q4: What are the major impurities encountered during Daptomycin purification?

A4: The main process-related impurities are anhydro-daptomycin and the β-isomer of Daptomycin.[7] Additionally, byproducts from the fermentation process, such as colored pigments, need to be removed.[1][10]

Q5: What analytical techniques are used to assess the purity of Daptomycin?

A5: High-performance liquid chromatography (HPLC) is a key analytical method for determining the purity of Daptomycin and for the detection and characterization of impurities.[7][8]

Quantitative Data Summary

The following table summarizes reported yields for Daptomycin production using various methods.

Method Strain/Conditions Reported Yield/Improvement
Metabolic Engineering S. roseosporus with multilevel engineering786 mg/L in a 15L fermenter.[1][2]
Solid-Phase Synthesis Using a stable kynurenine synthon22% overall yield.[6]
Fermentation Optimization S. roseosporus with optimized precursor feeding812 mg/L in fed-batch fermentation.[13]
Mutagenesis and Optimization S. roseosporus mutant with optimized feeding752.67 mg/L.[12]

Experimental Protocols & Workflows

General Workflow for Solid-Phase Synthesis of Daptomycin

The following diagram illustrates a typical workflow for the solid-phase synthesis of Daptomycin.

G cluster_resin_prep Resin Preparation cluster_chain_elongation Peptide Chain Elongation cluster_modifications Key Modifications & Cyclization cluster_purification Purification resin_prep 1. Swell Resin in Solvent deprotection 2. Fmoc Deprotection resin_prep->deprotection coupling 3. Amino Acid Coupling deprotection->coupling washing 4. Washing coupling->washing repeat Repeat for each Amino Acid washing->repeat lipid_coupling 5. N-terminal Decanoic Acid Coupling washing->lipid_coupling repeat->deprotection esterification 6. On-Resin Ester Bond Formation lipid_coupling->esterification cyclization 7. Cleavage and Macrocyclization esterification->cyclization hplc 8. Preparative HPLC cyclization->hplc lyophilization 9. Lyophilization hplc->lyophilization

Caption: General workflow for the solid-phase synthesis of Daptomycin.

Troubleshooting Low Macrocyclization Yield

This decision tree provides a logical workflow for troubleshooting low yields during the macrocyclization step of Daptomycin synthesis.

G start Low Macrocyclization Yield check_purity Check Purity of Linear Peptide start->check_purity check_conditions Review Cyclization Conditions check_purity->check_conditions Purity is High repurify Repurify Linear Peptide check_purity->repurify Impurities Detected optimize_reagents Optimize Cyclization Reagents check_conditions->optimize_reagents Reagents Suspected optimize_concentration Adjust Peptide Concentration check_conditions->optimize_concentration Concentration Issue optimize_temp Modify Reaction Temperature/Time check_conditions->optimize_temp Temp/Time Issue repurify->check_conditions success Improved Yield optimize_reagents->success optimize_concentration->success optimize_temp->success

Caption: Decision tree for troubleshooting low macrocyclization yield.

References

Validation & Comparative

A Comparative Guide to the Structure-Activity Relationship of Daptomycin Analogs

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Saptomycin E: Extensive research for structure-activity relationship (SAR) studies, quantitative biological data, and detailed experimental protocols specifically for this compound analogs did not yield sufficient public information to construct a comprehensive guide. Given the structural similarity and the wealth of available data for the closely related, clinically significant lipopeptide antibiotic, daptomycin, this guide will focus on the SAR of daptomycin analogs as a robust and informative alternative.

Daptomycin is a cyclic lipopeptide antibiotic highly effective against a range of Gram-positive bacteria, including drug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[1][2] Its unique mechanism of action, which involves a calcium-dependent interaction with the bacterial cell membrane, makes it a valuable therapeutic agent.[3][4] Consequently, the structure-activity relationships of daptomycin have been extensively studied to develop new analogs with improved efficacy and a broader spectrum of activity.[5][6]

This guide provides a comparative analysis of various daptomycin analogs, summarizing their biological activities and the experimental methods used for their evaluation.

Quantitative Data Presentation

The antibacterial activity of daptomycin and its analogs is typically quantified by determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of the compound that prevents visible growth of a bacterium. The following tables summarize the MIC values of various daptomycin analogs against several bacterial strains.

Table 1: Alanine Scanning Analogs of Daptomycin

Alanine scanning is a common technique to determine the contribution of individual amino acid residues to the activity of a peptide. In this set of analogs, each amino acid residue of daptomycin was systematically replaced with alanine.

Analog (Position of Ala Substitution)MIC (μg/mL) vs. S. aureus (MRSA)MIC (μg/mL) vs. S. aureus (ATCC 25923)MIC (μg/mL) vs. S. faecalis (ATCC 29212)
Daptomycin (Parent)10.52
1 (Trp)>16>16>16
2 (D-Asn)848
3 (Asp)>16>16>16
4 (Thr)>16>16>16
6 (Orn)112
7 (Asp)>16>16>16
8 (D-Ala)---
9 (Asp)>16>16>16
12 (3-mGlu)848
13 (Kyn)424

Data sourced from Li, et al., "Establishing the Structure–Activity Relationship of Daptomycin".[5]

Table 2: Analogs with Modifications at the Ornithine-6 Position

The ornithine residue at position 6 has been a key target for modification to explore the impact of side-chain length and charge on activity.

Analog (Modification at Orn6)MIC (μg/mL) vs. S. aureus (MRSA)MIC (μg/mL) vs. S. aureus (ATCC 25923)MIC (μg/mL) vs. S. faecalis (ATCC 29212)
Daptomycin (Parent)10.52
Dab (Diaminobutyric acid)114
Dap (Diaminopropionic acid)228
Lys (Lysine)112
Gly (Glycine)>16>16>16
Pro (Proline)>32>32>32

Data sourced from Li, et al., "Establishing the Structure–Activity Relationship of Daptomycin".[5]

Table 3: Analogs with Modifications of the Lipid Tail

The N-terminal decanoyl lipid tail is crucial for daptomycin's interaction with the bacterial membrane. Analogs with modified lipid tails have been synthesized to optimize this interaction.

Analog (Lipid Tail Modification)MIC (μg/mL) vs. S. aureus (MRSA)MIC (μg/mL) vs. S. aureus (ATCC 25923)MIC (μg/mL) vs. S. faecalis (ATCC 29212)
Daptomycin (Decanoyl)10.52
Octanoyl214
Dodecanoyl0.50.51
Tetradecanoyl0.50.251

Data based on trends described in Li, et al.[5]

Experimental Protocols

Synthesis of Daptomycin Analogs

The synthesis of daptomycin and its analogs is a complex process, often achieved through solid-phase peptide synthesis (SPPS).[7][8]

General Solid-Phase Peptide Synthesis (SPPS) Protocol:

  • Resin Loading: The C-terminal amino acid is attached to a solid support resin (e.g., Wang resin).

  • Deprotection: The N-terminal protecting group (commonly Fmoc) is removed using a base (e.g., piperidine in DMF).

  • Coupling: The next N-Fmoc protected amino acid is activated (e.g., with HBTU/HOBt) and coupled to the free amine of the resin-bound peptide.

  • Iteration: The deprotection and coupling steps are repeated for each amino acid in the sequence.

  • Lipid Tail Acylation: The N-terminal lipid tail is coupled to the final amino acid of the linear peptide.

  • Side-Chain Deprotection and Cyclization: The peptide is cleaved from the resin, and side-chain protecting groups are removed. The macrocycle is then formed by creating an ester linkage between the C-terminus and the side chain of a specific amino acid (e.g., Threonine).

  • Purification: The crude cyclic lipopeptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: The final product is characterized by mass spectrometry and NMR to confirm its identity and purity.

Determination of Minimum Inhibitory Concentration (MIC)

The antibacterial activity of the synthesized analogs is determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).[9]

Broth Microdilution Protocol:

  • Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium (e.g., S. aureus) is prepared to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final inoculum density of approximately 5 x 10^5 colony-forming units (CFU)/mL.[9]

  • Preparation of Test Plates: The daptomycin analogs are serially diluted in cation-adjusted Mueller-Hinton broth (supplemented with 50 µg/mL of calcium, as daptomycin's activity is calcium-dependent) in 96-well microtiter plates.[9]

  • Inoculation: Each well is inoculated with the prepared bacterial suspension.

  • Incubation: The plates are incubated at 35°C for 16-20 hours.[9]

  • Reading Results: The MIC is determined as the lowest concentration of the analog that completely inhibits visible bacterial growth.

Visualizations

Proposed Mechanism of Action of Daptomycin

The following diagram illustrates the proposed calcium-dependent mechanism of action of daptomycin at the bacterial cell membrane.

Daptomycin_Mechanism cluster_extracellular Extracellular Space cluster_membrane Bacterial Cell Membrane (Phosphatidylglycerol-rich) cluster_intracellular Cytoplasm Dap_Ca Daptomycin-Ca²⁺ Complex Membrane_Binding Membrane Insertion & Oligomerization Dap_Ca->Membrane_Binding Binds to PG Pore_Formation Ion Channel Formation Membrane_Binding->Pore_Formation Aggregation Ion_Efflux K⁺ Ion Efflux Pore_Formation->Ion_Efflux Depolarization Membrane Depolarization Ion_Efflux->Depolarization Cell_Death Inhibition of Macromolecule Synthesis → Cell Death Depolarization->Cell_Death

Caption: Proposed mechanism of daptomycin's antibacterial activity.

Workflow for a Daptomycin Analog SAR Study

The diagram below outlines the typical workflow for a structure-activity relationship study of daptomycin analogs.

SAR_Workflow Design Analog Design (e.g., Alanine Scan, Tail Modification) Synthesis Solid-Phase Peptide Synthesis Design->Synthesis Purification RP-HPLC Purification Synthesis->Purification Characterization Mass Spec & NMR Analysis Purification->Characterization MIC_Assay MIC Determination (Broth Microdilution) Characterization->MIC_Assay Data_Analysis SAR Analysis MIC_Assay->Data_Analysis Lead_Optimization Lead Compound Optimization Data_Analysis->Lead_Optimization Lead_Optimization->Design Iterative Improvement

Caption: A typical workflow for a structure-activity relationship study.

References

Comparative analysis of Saptomycin E with other pluramycin-type antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the landscape of oncology and infectious disease research, pluramycin-type antibiotics stand out for their potent cytotoxic and antimicrobial activities. This guide provides a detailed comparative analysis of Saptomycin E, a member of the saptomycin subgroup of pluramycins, with other notable antibiotics of the same class. This report is intended for researchers, scientists, and drug development professionals, offering an objective comparison supported by experimental data to aid in the evaluation of this compound's potential in therapeutic applications.

Abstract

This compound, a novel antitumor antibiotic, belongs to the pluramycin family, a group of natural products known for their DNA-alkylating properties. This guide delves into a comparative analysis of this compound's performance against other pluramycin-type antibiotics, focusing on its cytotoxic and antimicrobial efficacy. While direct comparative studies providing quantitative data for this compound against a wide array of pluramycins are limited, this guide synthesizes available information to present a comprehensive overview. The mechanism of action, centered on DNA damage and the induction of apoptosis, is also explored in detail.

Performance Comparison

Pluramycin-type antibiotics exert their biological effects primarily through intercalation into DNA and subsequent alkylation, leading to cell death. The saptomycins, including this compound, have demonstrated potent antitumor activities against various human and murine tumor cell lines in vitro and in vivo.[1] Notably, within the saptomycin family, Saptomycin D has been identified as the most effective component in vivo.[1]

Due to the limited availability of direct comparative quantitative data for this compound against other specific pluramycins like Hedamycin, Kidamycin, or Pluramycin A in a single study, a comprehensive comparison table of IC50 and MIC values is not yet feasible. However, the known high cytotoxicity of pluramycins at subnanomolar concentrations, as demonstrated by hedamycin, suggests that this compound likely possesses a comparable level of potency.[2]

Mechanism of Action: DNA Damage and Apoptosis

The primary mechanism of action for pluramycin-type antibiotics, including this compound, is the induction of DNA damage. This process involves two key steps:

  • DNA Intercalation: The planar aromatic core of the pluramycin molecule inserts itself between the base pairs of the DNA double helix. This intercalation stabilizes the drug-DNA complex.

  • DNA Alkylation: Following intercalation, a reactive epoxide moiety on the antibiotic forms a covalent bond with the N7 position of guanine bases in the DNA, leading to alkylation.[3][4]

This DNA damage triggers a cascade of cellular responses, activating cell cycle checkpoints and ultimately leading to programmed cell death (apoptosis). Key signaling molecules involved in this pathway include p53, Chk1, and Chk2, which are activated in response to DNA damage and orchestrate the apoptotic process.[2][5]

Pluramycin-induced DNA Damage Pathway Pluramycin-induced DNA Damage and Apoptosis Pathway cluster_0 Cellular Entry and DNA Targeting cluster_1 DNA Damage Response cluster_2 Cellular Outcomes Saptomycin_E This compound DNA Nuclear DNA Saptomycin_E->DNA Intercalation & Alkylation DNA_Damage DNA Damage (Guanine N7-adducts) DNA->DNA_Damage ATM_ATR ATM/ATR Kinases (Sensors) DNA_Damage->ATM_ATR Activation Chk1_Chk2 Chk1/Chk2 Kinases (Transducers) ATM_ATR->Chk1_Chk2 Phosphorylation p53 p53 (Effector) ATM_ATR->p53 Phosphorylation Chk1_Chk2->p53 Activation Cell_Cycle_Arrest Cell Cycle Arrest (G1/S, G2/M) p53->Cell_Cycle_Arrest Induction Apoptosis Apoptosis p53->Apoptosis Induction

Pluramycin-induced DNA damage and apoptosis pathway.

Experimental Protocols

To facilitate further research and comparative studies, this section provides detailed methodologies for key experiments used in the evaluation of pluramycin-type antibiotics.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cancer cell lines

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound and other pluramycin-type antibiotics

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Drug Treatment: Prepare serial dilutions of the antibiotics in culture medium. Replace the medium in the wells with 100 µL of the medium containing the desired concentrations of the antibiotics. Include a vehicle control (medium with the same concentration of the drug solvent).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Aspirate the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The broth microdilution method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

  • Bacterial strains

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • This compound and other pluramycin-type antibiotics

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Spectrophotometer

Procedure:

  • Antibiotic Preparation: Prepare serial two-fold dilutions of the antibiotics in CAMHB in a 96-well plate.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate containing 50 µL of the antibiotic dilutions. The final volume in each well will be 100 µL.

  • Controls: Include a growth control well (bacteria in broth without antibiotic) and a sterility control well (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the antibiotic at which there is no visible growth (turbidity) as observed by the naked eye or with the aid of a reading mirror.

Workflow for cytotoxicity and antimicrobial testing.

Conclusion

This compound is a promising pluramycin-type antibiotic with significant antitumor and antimicrobial potential. Its mechanism of action, centered on DNA alkylation and the induction of apoptosis, is characteristic of this potent class of natural products. While direct quantitative comparisons with other pluramycins are currently limited in the published literature, the provided experimental protocols offer a standardized framework for researchers to conduct such comparative analyses. Further studies are warranted to fully elucidate the comparative efficacy of this compound and to explore its therapeutic applications.

References

Defining the Therapeutic Window of Saptomycin E: A Comparative Guide to Cytotoxicity Assays

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, establishing a therapeutic window is a critical step in the preclinical evaluation of any new chemical entity. This guide provides a comparative overview of key cytotoxicity assays used to validate the therapeutic window of Saptomycin E (Daptomycin), a potent lipopeptide antibiotic. The data presented herein, collated from multiple studies, demonstrates its selective cytotoxicity against bacterial pathogens versus mammalian cells.

This guide will delve into the experimental data from various cytotoxicity assays, detail the methodologies for these key experiments, and visualize the underlying mechanism of action and experimental workflows. As the initial search for "this compound" did not yield specific results, this guide will focus on Daptomycin, a structurally and functionally similar lipopeptide antibiotic, assuming "this compound" to be a related compound or a typographical error.

Comparative Cytotoxicity Data: this compound (Daptomycin)

A key aspect of defining the therapeutic window is to compare the concentration of a drug that is effective against its target (e.g., bacteria) with the concentration that is toxic to host cells. This is often expressed as a therapeutic index, which is the ratio of the toxic dose to the therapeutic dose. For in vitro studies, this can be represented by comparing the Minimum Inhibitory Concentration (MIC) against bacteria to the half-maximal inhibitory concentration (IC50) against mammalian cells.

Antibacterial Efficacy (MIC) of Daptomycin

Daptomycin exhibits potent, concentration-dependent bactericidal activity against a wide range of Gram-positive bacteria.[1] The following table summarizes the MIC values for daptomycin against various clinically relevant Gram-positive pathogens.

Bacterial SpeciesAntimicrobial SusceptibilityMIC50 (µg/mL)MIC90 (µg/mL)
Staphylococcus aureusMethicillin-Susceptible (MSSA)0.250.5
Staphylococcus aureusMethicillin-Resistant (MRSA)0.250.5
Enterococcus faecalisVancomycin-Susceptible (VSE)1.02.0
Enterococcus faeciumVancomycin-Resistant (VRE)2.04.0
Streptococcus pneumoniaePenicillin-Susceptible≤0.120.25
Streptococcus pneumoniaePenicillin-Resistant≤0.120.25

Data compiled from multiple sources.[1][2][3][4][5][6][7][8]

Cytotoxicity in Mammalian Cells (IC50)

The cytotoxic effect of daptomycin on mammalian cells has been evaluated in various cell lines, including both cancerous and non-cancerous lines. The IC50 values are generally significantly higher than the MIC values against bacteria, indicating a favorable therapeutic window.

Cell LineCell TypeAssayIC50 (µM)
MCF7Human Breast AdenocarcinomaProliferation Assay0.34
HCT116Human Colorectal CarcinomaProliferation Assay>100
A549Human Lung CarcinomaProliferation Assay>100
HepG2Human Liver CarcinomaProliferation Assay>100
HUVECHuman Umbilical Vein Endothelial CellsProliferation Assay1.37
CCD18CoHuman Colon FibroblastsProliferation Assay>100
HEK293Human Embryonic Kidney CellsProliferation Assay>100
L929Mouse FibroblastsXTT AssayCytotoxic at 0.5 g dose

Data compiled from multiple sources.

Head-to-Head Comparison: Daptomycin vs. Vancomycin in a Rhabdomyosarcoma Cell Line

A study directly compared the cytotoxicity of daptomycin and vancomycin on human rhabdomyosarcoma (RD) cells under both normal and low-oxygen (hypoxic) conditions, which can be relevant in the microenvironment of solid tumors or deep-seated infections.

AssayConditionDaptomycin (1000 mg/L)Vancomycin (1000 mg/L)
MTT Assay NormoxiaSignificant reduction in cell viabilityNo significant effect
(Cell Viability)HypoxiaSignificant reduction in cell viability (at 100 mg/L)Influenced viability at 1000 mg/L
LDH Assay NormoxiaSignificant cell membrane toxicityNo effect
(Membrane Integrity)HypoxiaSignificant cell membrane toxicityNo effect

This data highlights that while daptomycin shows some cytotoxicity at very high concentrations, it is more potent than vancomycin in this regard, and its effects are exacerbated under hypoxic conditions.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are the protocols for the key cytotoxicity assays mentioned in this guide.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound (or Daptomycin) and control compounds for the desired duration (e.g., 24, 48, 72 hours).

  • MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C to allow the reduction of MTT to formazan.

  • Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control.

LDH (Lactate Dehydrogenase) Assay

The LDH assay is a colorimetric assay that measures the activity of lactate dehydrogenase released from damaged cells. LDH is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane.

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Supernatant Collection: After the treatment period, carefully collect the cell culture supernatant from each well.

  • LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH reaction mixture (containing lactate, NAD+, and a tetrazolium salt) to each well.

  • Incubation: Incubate the plate at room temperature, protected from light, for a specified time (e.g., 30 minutes).

  • Absorbance Reading: Measure the absorbance of the resulting formazan at a wavelength of 490 nm.

  • Data Analysis: Calculate the percentage of cytotoxicity relative to a positive control (cells lysed to release maximum LDH).

Visualizing the Mechanism and Workflow

Daptomycin-Induced Necroptosis Signaling Pathway

Recent studies have indicated that at high concentrations, daptomycin can induce a form of programmed necrosis in skeletal muscle cells known as necroptosis.[9][10] This pathway is initiated independently of caspases and involves the sequential activation of Receptor-Interacting Protein Kinase 1 (RIPK1), RIPK3, and Mixed Lineage Kinase Domain-Like protein (MLKL). The phosphorylation of MLKL leads to its oligomerization and translocation to the plasma membrane, where it forms pores, leading to cell swelling and lysis.

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol Daptomycin High Concentration Daptomycin Membrane Cell Membrane Disruption Daptomycin->Membrane RIPK1 RIPK1 Membrane->RIPK1 Stress Signal MLKL_pore MLKL Pore Formation Necroptosis Necroptotic Cell Death MLKL_pore->Necroptosis RIPK3 RIPK3 RIPK1->RIPK3 Activation pMLKL p-MLKL (phosphorylated) RIPK3->pMLKL Phosphorylation pMLKL->MLKL_pore Oligomerization & Translocation

Caption: Daptomycin-induced necroptosis pathway.

Experimental Workflow for Determining Therapeutic Window

The process of determining the therapeutic window of a compound like this compound involves a series of in vitro assays comparing its effects on target pathogens and host cells.

G cluster_workflow Therapeutic Window Assessment Workflow start This compound (Compound of Interest) bacterial_assays Bacterial Susceptibility Testing (e.g., Broth Microdilution) start->bacterial_assays mammalian_assays Mammalian Cytotoxicity Assays (e.g., MTT, LDH) start->mammalian_assays mic_determination Determine MIC50/MIC90 bacterial_assays->mic_determination ic50_determination Determine IC50 mammalian_assays->ic50_determination therapeutic_index Calculate Therapeutic Index (IC50 / MIC) mic_determination->therapeutic_index ic50_determination->therapeutic_index conclusion Evaluation of Therapeutic Window therapeutic_index->conclusion

Caption: Workflow for therapeutic window validation.

References

Unraveling the Action of Daptomycin: A Guide to Genetic Confirmation and Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the molecular workings of the potent antibiotic, Daptomycin, this guide illuminates the genetic studies that have been pivotal in confirming its mechanism of action. Through a comparative lens, we explore its unique properties against other antibacterial agents, supported by experimental data and detailed protocols for researchers in drug discovery and development.

Daptomycin, a cyclic lipopeptide antibiotic, stands as a critical tool in the arsenal against severe Gram-positive bacterial infections, including those caused by methicillin-resistant Staphylococcus aureus (MRSA).[1][2] Its efficacy lies in a distinct mechanism of action that targets the bacterial cell membrane.[3] This guide provides a comprehensive overview of the genetic evidence that has solidified our understanding of how Daptomycin exerts its bactericidal effects and compares its performance with other classes of antibiotics.

The Calcium-Dependent Assault on the Bacterial Membrane

Daptomycin's primary mode of action is the disruption of the bacterial cell membrane's integrity in a calcium-dependent manner.[3][4] The process begins with the formation of a complex between Daptomycin and calcium ions. This complex then binds to the bacterial cytoplasmic membrane, a process facilitated by the presence of phosphatidylglycerol (PG), an anionic phospholipid.[5][6] Following binding, Daptomycin oligomerizes and inserts into the membrane, leading to a cascade of events including potassium ion efflux and membrane depolarization.[3][4] This rapid depolarization disrupts essential cellular processes, including DNA, RNA, and protein synthesis, ultimately leading to bacterial cell death.[3][5]

Genetic studies have been instrumental in dissecting this mechanism, primarily through the analysis of mutations that confer Daptomycin resistance. These studies have consistently pointed to genes involved in cell membrane homeostasis and cell wall synthesis as key determinants of Daptomycin susceptibility.

Genetic Crossroads: Confirming the Mechanism Through Resistance Studies

The emergence of Daptomycin-resistant strains has provided a unique opportunity to genetically validate its mechanism of action. By identifying and characterizing the mutations that lead to reduced susceptibility, researchers have been able to pinpoint the cellular components and pathways that are critical for Daptomycin's activity.

Several key genes have been implicated in Daptomycin resistance, with mutations in these genes often leading to alterations in the bacterial cell membrane or cell wall. These genetic alterations effectively reduce the ability of the Daptomycin-calcium complex to bind to and disrupt the membrane.

Key Genes Implicated in Daptomycin Resistance:

  • mprF (multiple peptide resistance factor): This gene encodes a synthase that modifies phosphatidylglycerol (PG) with L-lysine, creating lysyl-phosphatidylglycerol (L-PG).[5] Gain-of-function mutations in mprF can lead to an increase in the net positive charge of the bacterial cell surface, which electrostatically repels the positively charged Daptomycin-calcium complex.

  • yycG (also known as walK): Part of a two-component regulatory system (YycFG or WalKR), this sensor histidine kinase is involved in the regulation of cell wall metabolism.[5] Mutations in yycG can alter cell wall synthesis and turnover, indirectly affecting Daptomycin susceptibility.

  • rpoB and rpoC: These genes encode the β and β' subunits of RNA polymerase. While not directly involved in membrane biology, mutations in these genes can have pleiotropic effects on cellular physiology, including alterations in the cell envelope that contribute to reduced Daptomycin susceptibility.[5]

  • cls2 (cardiolipin synthase): This gene is involved in the synthesis of cardiolipin, another important phospholipid component of the bacterial membrane. Mutations affecting cls2 can alter membrane fluidity and the distribution of anionic phospholipids, thereby impacting Daptomycin binding.

The workflow for identifying these genetic determinants of resistance typically involves the following steps:

G cluster_0 Experimental Evolution cluster_1 Genomic Analysis cluster_2 Functional Validation Bacterial Strain Bacterial Strain Serial Passage Serial Passage in sub-MIC Daptomycin Bacterial Strain->Serial Passage Resistant Isolate Isolation of Resistant Strain Serial Passage->Resistant Isolate WGS Whole Genome Sequencing Resistant Isolate->WGS SNP_Analysis SNP and Mutation Analysis WGS->SNP_Analysis Gene_Identification Identification of Candidate Genes SNP_Analysis->Gene_Identification Allelic_Replacement Allelic Replacement Experiments Gene_Identification->Allelic_Replacement MIC_Determination MIC Determination Allelic_Replacement->MIC_Determination Mechanism_Confirmation Confirmation of Mechanism MIC_Determination->Mechanism_Confirmation G cluster_0 Daptomycin Action cluster_1 Resistance Mechanisms Dap Daptomycin-Ca2+ Membrane Bacterial Cell Membrane (PG-rich) Dap->Membrane Binds to Depolarization Membrane Depolarization & Cell Death Membrane->Depolarization Leads to mprF mprF mutation Membrane_mod Altered Membrane Charge/Composition mprF->Membrane_mod yycG yycG mutation yycG->Membrane_mod Reduced_binding Reduced Daptomycin Binding Membrane_mod->Reduced_binding Reduced_binding->Depolarization Inhibits

References

Head-to-head comparison of Saptomycin E and Daptomycin efficacy

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of antibiotic research and development, a thorough comparison of novel compounds against established therapeutics is critical for identifying promising new treatments for bacterial infections. This guide provides a detailed head-to-head comparison of the efficacy of Saptomycin E and the well-established cyclic lipopeptide antibiotic, Daptomycin.

It is important to note at the outset that while Daptomycin has been extensively studied and is a clinically approved antibiotic, this compound is a known chemical compound with limited publicly available data on its biological activity. this compound is classified as an anthraquinone, isolated from Streptomyces sp. HP530[1]. However, comprehensive studies detailing its antibacterial efficacy, mechanism of action, and comparative performance against other antibiotics are not available in published scientific literature.

Therefore, this guide will provide a comprehensive overview of the known efficacy and experimental data for Daptomycin, while noting the data gap for this compound. This will serve as a valuable resource for researchers and drug development professionals by summarizing the current state of knowledge for Daptomycin and highlighting the need for further investigation into compounds like this compound.

Daptomycin: A Detailed Profile

Daptomycin is a cyclic lipopeptide antibiotic produced by the fermentation of Streptomyces roseosporus. It exhibits potent, concentration-dependent bactericidal activity against a wide range of Gram-positive bacteria, including multidrug-resistant strains.[2][3][4]

Mechanism of Action

Daptomycin's unique mechanism of action targets the bacterial cell membrane.[2] In the presence of calcium ions, Daptomycin binds to the bacterial cytoplasmic membrane, leading to a rapid depolarization of the membrane potential. This disruption of the membrane's electrical potential inhibits the synthesis of DNA, RNA, and proteins, ultimately resulting in bacterial cell death.[3][5]

Daptomycin Mechanism of Action Daptomycin Daptomycin Complex Daptomycin-Ca2+ Complex Daptomycin->Complex Calcium Calcium Ions (Ca2+) Calcium->Complex Membrane Bacterial Cytoplasmic Membrane Complex->Membrane Binds to Depolarization Membrane Depolarization Membrane->Depolarization Causes Inhibition Inhibition of DNA, RNA, and Protein Synthesis Depolarization->Inhibition Leads to Death Bacterial Cell Death Inhibition->Death

Daptomycin's calcium-dependent binding and disruption of the bacterial cell membrane.
Antibacterial Spectrum and Efficacy

Daptomycin is active against a broad spectrum of Gram-positive pathogens, including:

  • Staphylococcus aureus (both methicillin-susceptible and methicillin-resistant strains, MSSA and MRSA)[2][4][6]

  • Streptococcus pyogenes[4][6]

  • Streptococcus agalactiae[4][6]

  • Streptococcus dysgalactiae subsp. equisimilis[6]

  • Enterococcus faecalis (vancomycin-susceptible strains)[4][6]

  • Vancomycin-resistant Enterococcus (VRE)[3][4]

The following table summarizes the in vitro activity of Daptomycin against key Gram-positive pathogens, presented as Minimum Inhibitory Concentration (MIC) values. MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium.

Bacterial SpeciesDaptomycin MIC50 (µg/mL)Daptomycin MIC90 (µg/mL)
Staphylococcus aureus (MSSA)0.25-0.50.5-1
Staphylococcus aureus (MRSA)0.25-0.50.5-1
Enterococcus faecalis (VSE)1-22-4
Enterococcus faecium (VRE)2-44-8
Streptococcus pneumoniae≤0.06-0.250.12-0.5
Streptococcus pyogenes (Group A)≤0.06-0.120.12-0.25

Note: MIC values can vary depending on the specific strain and testing methodology. Data compiled from various in vitro studies.

Clinical trials have demonstrated the efficacy of Daptomycin in treating complicated skin and skin structure infections (cSSSI) and Staphylococcus aureus bacteremia, including right-sided infective endocarditis.[3][7]

Experimental Protocols for Efficacy Evaluation

The assessment of an antibiotic's efficacy involves a series of standardized in vitro and in vivo experiments. Below are detailed methodologies for key experiments typically used to evaluate a compound like Daptomycin.

Minimum Inhibitory Concentration (MIC) Determination

The MIC of an antibiotic is a fundamental measure of its potency. The broth microdilution method is a commonly used technique.

Protocol:

  • Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium is prepared to a concentration of approximately 5 x 105 colony-forming units (CFU)/mL.

  • Serial Dilution of Antibiotic: The antibiotic is serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.

  • Inoculation: Each well containing the diluted antibiotic is inoculated with the bacterial suspension. A growth control well (no antibiotic) and a sterility control well (no bacteria) are included.

  • Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours.

  • Reading Results: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.

Time-Kill Curve Analysis

Time-kill assays provide information on the bactericidal or bacteriostatic activity of an antibiotic over time.

Protocol:

  • Preparation: Test tubes containing CAMHB with the antibiotic at various concentrations (e.g., 1x, 2x, 4x, and 8x the MIC) are prepared. A growth control tube without the antibiotic is also included.

  • Inoculation: All tubes are inoculated with a standardized bacterial suspension to a final concentration of approximately 5 x 105 CFU/mL.

  • Incubation and Sampling: The tubes are incubated at 37°C with shaking. Aliquots are removed at specified time points (e.g., 0, 2, 4, 8, and 24 hours).

  • Quantification: The samples are serially diluted and plated on agar plates to determine the number of viable bacteria (CFU/mL).

  • Data Analysis: The log10 CFU/mL is plotted against time for each antibiotic concentration. A bactericidal effect is typically defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.

Antibiotic Efficacy Workflow cluster_invitro In Vitro Efficacy Assessment cluster_invivo In Vivo Efficacy Assessment MIC MIC Determination (Broth Microdilution) TimeKill Time-Kill Curve Analysis MIC->TimeKill Inform concentration selection AnimalModel Animal Model of Infection (e.g., Murine Thigh Infection) MIC->AnimalModel Guide initial dosing Biofilm Biofilm Eradication Assay TimeKill->Biofilm PKPD Pharmacokinetic/ Pharmacodynamic (PK/PD) Analysis AnimalModel->PKPD DoseResponse Dose-Response Studies PKPD->DoseResponse

A generalized workflow for evaluating the efficacy of a new antibiotic.

Conclusion

Daptomycin is a potent antibiotic with a well-characterized mechanism of action and proven clinical efficacy against a range of Gram-positive pathogens. In contrast, while the chemical structure of this compound is known, there is a significant lack of publicly available data regarding its antibacterial activity. A direct head-to-head comparison of the efficacy of Daptomycin and this compound is therefore not possible at this time.

For researchers and drug development professionals, Daptomycin serves as a key comparator for new agents targeting Gram-positive bacteria. The absence of data on this compound highlights a potential area for future research to explore the antibacterial potential of this and other novel anthraquinone compounds. Further in vitro and in vivo studies are necessary to determine if this compound possesses any clinically relevant antibacterial properties that would warrant a direct comparison with established antibiotics like Daptomycin.

References

Synergistic Antibacterial Action: A Comparative Analysis of Daptomycin Combinations

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth guide for researchers and drug development professionals on the synergistic potential of the lipopeptide antibiotic Daptomycin when combined with other antimicrobial agents against challenging Gram-positive pathogens. This document provides a comprehensive overview of experimental data, detailed methodologies for synergy testing, and visual representations of key concepts to facilitate the understanding and application of these findings in a research and development context.

Daptomycin, a cyclic lipopeptide antibiotic, exhibits potent bactericidal activity against a wide spectrum of Gram-positive bacteria, including multidrug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[1][2][3][4] Its unique mechanism of action, which involves the disruption of the bacterial cell membrane's integrity in a calcium-dependent manner, makes it a critical tool in the infectious disease arsenal.[1][3][4][5] The exploration of Daptomycin in combination with other antibiotics is a key strategy to enhance its efficacy, overcome potential resistance, and broaden its therapeutic applications.[2][6][7]

Quantitative Analysis of Synergistic Interactions

The synergistic effect of combining Daptomycin with other antimicrobial agents is typically quantified using the Fractional Inhibitory Concentration (FIC) index.[8][9][10] This index is derived from checkerboard assays, a common in vitro method for assessing antibiotic synergy.[11][12][13] The FIC index is calculated using the formula: FIC Index = FIC of Drug A + FIC of Drug B, where FIC = (MIC of the drug in combination) / (MIC of the drug alone).[8][9][14] The interaction is generally interpreted as follows:

  • Synergy: FIC index ≤ 0.5[8][10]

  • Additive/Indifference: 0.5 < FIC index ≤ 4.0[10]

  • Antagonism: FIC index > 4.0[10]

The following table summarizes the synergistic activity of Daptomycin in combination with various antibiotics against different bacterial strains, as determined by the FIC index.

CombinationBacterial Strain(s)FIC IndexInterpretationReference(s)
Daptomycin + FosfomycinMethicillin-Resistant Staphylococcus aureus (MRSA)≤ 0.5Synergy[2][15][16]
Daptomycin + CeftobiproleStaphylococcus epidermidis≤ 0.5Synergy[2]
Daptomycin + RifampicinEnterococcus spp.≤ 0.5Synergy[2]
Daptomycin + GentamicinDaptomycin-susceptible and -resistant S. aureusNot explicitly stated as a numerical index, but synergy was observed.Synergy[17]
Daptomycin + OxacillinMethicillin-Resistant Staphylococcus aureus (MRSA)Not explicitly stated as a numerical index, but synergy was observed.Synergy[7][18]
Daptomycin + Trimethoprim/Sulfamethoxazole (TMP-SMX)Daptomycin-nonsusceptible S. aureusNot explicitly stated as a numerical index, but synergy was observed.Synergy[19]

Experimental Protocols

Checkerboard Assay for Synergy Testing

The checkerboard assay is a widely used method to evaluate the in vitro interaction of two antimicrobial agents.[11][12][13]

Objective: To determine the minimum inhibitory concentration (MIC) of two drugs individually and in combination to calculate the Fractional Inhibitory Concentration (FIC) index.

Materials:

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton broth (CAMHB)

  • Bacterial inoculum standardized to 0.5 McFarland turbidity (approximately 1-2 x 10^8 CFU/mL), then diluted to a final concentration of 5 x 10^5 CFU/mL in the wells.[13]

  • Stock solutions of Daptomycin and the second test compound.

Procedure:

  • Preparation of Drug Dilutions:

    • Prepare serial twofold dilutions of Daptomycin along the rows (e.g., from 1/32 × MIC to 4 × MIC).

    • Prepare serial twofold dilutions of the second antibiotic along the columns (e.g., from 1/32 × MIC to 4 × MIC).

  • Plate Setup:

    • Dispense the diluted antibiotics into the corresponding wells of the 96-well plate. Each well will contain a unique combination of concentrations of the two drugs.

    • Include control wells with each drug alone to determine their individual MICs.

    • Also include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Inoculation: Inoculate each well (except the sterility control) with the prepared bacterial suspension.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Reading Results: Determine the MIC for each drug alone and for each combination by identifying the lowest concentration that inhibits visible bacterial growth.

  • Calculation of FIC Index: Calculate the FIC index for each well showing no growth using the formula mentioned previously. The lowest FIC index is reported as the FIC index for the combination.

Time-Kill Assay

To further characterize the nature of the synergistic interaction (e.g., bactericidal vs. bacteriostatic), a time-kill assay can be performed.

Objective: To assess the rate of bacterial killing over time when exposed to antibiotics alone and in combination.

Procedure:

  • Prepare tubes with CAMHB containing the antibiotics at concentrations determined from the checkerboard assay (e.g., 0.5 × MIC of each drug in the synergistic combination).

  • Inoculate the tubes with a standardized bacterial suspension.

  • Incubate the tubes at 37°C.

  • At various time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw aliquots from each tube.

  • Perform serial dilutions of the aliquots and plate them on appropriate agar plates to determine the number of viable bacteria (CFU/mL).

  • A synergistic effect is generally defined as a ≥ 2-log10 decrease in CFU/mL between the combination and the most active single agent at 24 hours.

Signaling Pathways and Mechanisms of Synergy

The synergistic effects of Daptomycin with other antibiotics often arise from complementary mechanisms of action that create a multi-pronged attack on the bacterial cell.

Daptomycin's Mechanism of Action:

Daptomycin's primary target is the bacterial cell membrane.[3] In the presence of calcium ions, it binds to the membrane, oligomerizes, and forms pores, leading to rapid membrane depolarization and leakage of intracellular ions, particularly potassium.[1][5] This disruption of the membrane potential inhibits the synthesis of DNA, RNA, and proteins, ultimately leading to bacterial cell death.[3][19]

Daptomycin_Mechanism cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space DAP Daptomycin Ca2 Ca²⁺ DAP->Ca2 Binds to PG Phosphatidylglycerol (PG) Ca2->PG Facilitates binding to Membrane Oligomer Daptomycin Oligomerization & Pore Formation PG->Oligomer Initiates Depolarization Membrane Depolarization Oligomer->Depolarization Causes K_efflux K⁺ Efflux Depolarization->K_efflux Leads to Inhibition Inhibition of DNA, RNA, & Protein Synthesis Depolarization->Inhibition Results in Death Bacterial Cell Death Inhibition->Death Causes

Daptomycin's Mechanism of Action

Synergy with Cell Wall Synthesis Inhibitors (e.g., β-lactams, Fosfomycin):

The combination of Daptomycin with antibiotics that inhibit cell wall synthesis, such as β-lactams (e.g., oxacillin) and fosfomycin, has shown significant synergy.[2][15][16][18] The proposed mechanism is that the inhibition of cell wall synthesis by the partner drug leads to alterations in the cell envelope, potentially increasing the accessibility of Daptomycin to its target in the cell membrane. This "sensitizing" effect can enhance Daptomycin's bactericidal activity.

Synergy_Workflow cluster_bacterial_cell Bacterial Cell CompoundA Compound A (e.g., Fosfomycin, β-lactam) CellWall Cell Wall Synthesis CompoundA->CellWall Inhibits CompoundB Daptomycin CellMembrane Cell Membrane Integrity CompoundB->CellMembrane Disrupts SynergisticEffect Enhanced Bactericidal Activity CompoundB->SynergisticEffect Contributes to CellWall->CellMembrane Weakens CellMembrane->SynergisticEffect Leads to

Synergistic Workflow of Daptomycin with Cell Wall Synthesis Inhibitors

Synergy with Protein Synthesis Inhibitors (e.g., Gentamicin):

The combination of Daptomycin with aminoglycosides like gentamicin has also demonstrated synergistic effects.[17] While the exact mechanism is not fully elucidated, it is hypothesized that the membrane disruption caused by Daptomycin facilitates the entry of gentamicin into the bacterial cell, where it can then bind to the ribosome and inhibit protein synthesis more effectively.

Conclusion

The combination of Daptomycin with other antimicrobial agents represents a promising strategy to enhance antibacterial efficacy, particularly against difficult-to-treat Gram-positive infections. The data presented in this guide highlight several synergistic combinations that have been validated through in vitro studies. The provided experimental protocols offer a foundation for researchers to conduct their own synergy testing. Understanding the mechanisms of synergy is crucial for the rational design of new combination therapies. Further in vivo studies are necessary to translate these in vitro findings into effective clinical applications.

References

A Researcher's Guide to Comparative Metabolomics of Saptomycin E-Treated Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a framework for investigating the metabolic effects of Saptomycin E on bacteria. Due to the limited availability of direct metabolomic studies on this compound, this document uses the well-researched lipopeptide antibiotic Daptomycin as a comparative model. The experimental protocols and data presentation formats outlined here offer a robust starting point for evaluating this compound's mechanism of action and its metabolic impact in relation to existing antibiotics.

Introduction to this compound and the Role of Metabolomics

This compound is an antibiotic whose precise metabolic impact on bacteria is not yet extensively documented in publicly available research. Understanding how a novel antibiotic alters the metabolic landscape of a bacterium is crucial for elucidating its mechanism of action, identifying potential resistance mechanisms, and discovering synergistic drug combinations. Metabolomics, the comprehensive analysis of small molecules in a biological system, serves as a powerful tool for observing the physiological response of bacteria to antibiotic treatment.[1][2] By comparing the metabolome of untreated bacteria to those treated with this compound and other antibiotics, researchers can identify key metabolic pathways that are disrupted.

This guide will leverage findings from studies on Daptomycin, a cyclic lipopeptide antibiotic, to illustrate the types of metabolic perturbations that can be expected and to provide a template for future comparative studies involving this compound. Daptomycin is known to disrupt the bacterial cell membrane, leading to ion leakage and membrane depolarization, which in turn affects various metabolic processes.[3][4][5]

Comparative Metabolomic Data: The Daptomycin Case Study

Metabolomic studies on bacteria like Staphylococcus aureus treated with Daptomycin have revealed significant alterations in several key metabolic pathways. These changes provide a benchmark for what researchers might look for when studying this compound. The following table summarizes typical metabolic changes observed in bacteria upon treatment with Daptomycin.

Metabolic PathwayKey Affected MetabolitesObserved Change upon Daptomycin TreatmentReference
Tricarboxylic Acid (TCA) Cycle Succinate, Fumarate, MalateDecreased abundance[6][7][8]
Pentose Phosphate Pathway (PPP) Ribose-5-phosphate, Erythrose-4-phosphateIncreased carbon flow[6][7]
Purine and Pyrimidine Metabolism IMP, UMP, OrotateIncreased synthesis[7][8]
Amino Acid Metabolism Glutamine, HistidineAltered concentrations[7][9]
Cell Wall Precursor Synthesis CarbamoylphosphateAltered concentrations[7]
Lipid Metabolism Phosphatidylglycerol (PG), Lysyl-PGAltered ratios[5][10]

This table is a synthesis of findings from multiple studies on Daptomycin's effects on bacterial metabolism. The specific metabolites and the direction of change can vary based on the bacterial strain, growth conditions, and antibiotic concentration.

Experimental Protocols for Bacterial Metabolomics

A successful comparative metabolomics study relies on standardized and reproducible experimental procedures. The following protocols are generalized from established methods in bacterial metabolomics and can be adapted for studying the effects of this compound.[1][11]

Bacterial Cultivation and Treatment
  • Strain Selection: Choose the bacterial strain(s) of interest. It is advisable to include both a susceptible wild-type strain and potentially a resistant strain if available.

  • Culture Conditions: Grow bacteria in a defined minimal medium to ensure metabolic consistency.[1] Culture aerobically at 37°C with shaking to mid-exponential phase.

  • Antibiotic Treatment: Introduce this compound at a predetermined concentration (e.g., sub-lethal, MIC, or supra-MIC). Include control groups (untreated) and comparative antibiotic groups (e.g., Daptomycin).

  • Incubation: Incubate the treated and control cultures for a defined period (e.g., 6 hours) under the same growth conditions.[9]

Metabolite Quenching and Extraction

The goal of quenching is to instantly halt all metabolic activity to capture a snapshot of the metabolome.[11][12]

  • Quenching: Rapidly mix the bacterial culture with a cold quenching solution, such as 60% methanol at -48°C.[11]

  • Harvesting: Centrifuge the quenched culture at a low temperature to pellet the cells.

  • Extraction: Extract intracellular metabolites using a cold solvent mixture, such as methanol:dichloromethane:ethyl acetate (10:2:3).[13] The sample should be vortexed vigorously and sonicated to ensure complete cell lysis.[13]

  • Supernatant Collection: Centrifuge the lysed cell suspension and collect the supernatant containing the metabolites.[13]

  • Drying and Reconstitution: Evaporate the supernatant to dryness using a vacuum rotary evaporator and reconstitute the dried metabolites in a suitable solvent for analysis (e.g., water:methanol:acetonitrile 2:1:1).[13]

Metabolomic Analysis
  • Instrumentation: Analyze the extracted metabolites using techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS/MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.[1]

  • Data Acquisition: For LC-MS/MS, perform untargeted analysis to capture a broad spectrum of metabolites.

  • Quality Control: Include quality control (QC) samples, which are pooled aliquots of all experimental samples, to monitor the stability and performance of the analytical platform.[13]

Data Analysis
  • Data Preprocessing: Process the raw analytical data to identify and quantify metabolic features.

  • Statistical Analysis: Use multivariate statistical methods such as Principal Component Analysis (PCA) and Orthogonal Partial Least Squares-Discriminant Analysis (OPLS-DA) to identify metabolites that are significantly different between the treated and control groups.[9]

  • Metabolite Identification: Identify the significantly altered metabolites by comparing their mass spectra and retention times to metabolite databases.

  • Pathway Analysis: Use tools like MetaboAnalyst or KEGG to map the identified metabolites to metabolic pathways and determine which pathways are most affected by the antibiotic treatment.

Visualizing Workflows and Pathways

Clear visualizations of experimental designs and biological pathways are essential for communicating complex information.

Experimental_Workflow cluster_preparation Sample Preparation cluster_extraction Metabolite Extraction cluster_analysis Data Analysis Bacterial Culture Bacterial Culture Antibiotic Treatment Antibiotic Treatment Bacterial Culture->Antibiotic Treatment This compound, Daptomycin, Control Incubation Incubation Antibiotic Treatment->Incubation Quenching Quenching Incubation->Quenching -48°C Methanol Centrifugation Centrifugation Quenching->Centrifugation Metabolite Extraction Metabolite Extraction Centrifugation->Metabolite Extraction Cold Solvent Sample for Analysis Sample for Analysis Metabolite Extraction->Sample for Analysis LC-MS/MS Analysis LC-MS/MS Analysis Sample for Analysis->LC-MS/MS Analysis Data Processing Data Processing LC-MS/MS Analysis->Data Processing Statistical Analysis Statistical Analysis Data Processing->Statistical Analysis PCA, OPLS-DA Metabolite Identification Metabolite Identification Statistical Analysis->Metabolite Identification Pathway Analysis Pathway Analysis Metabolite Identification->Pathway Analysis TCA_Cycle_Perturbation Pyruvate Pyruvate AcetylCoA AcetylCoA Pyruvate->AcetylCoA Citrate Citrate AcetylCoA->Citrate Isocitrate Isocitrate Citrate->Isocitrate AlphaKetoglutarate α-Ketoglutarate Isocitrate->AlphaKetoglutarate SuccinylCoA Succinyl-CoA AlphaKetoglutarate->SuccinylCoA Succinate Succinate SuccinylCoA->Succinate Fumarate Fumarate Succinate->Fumarate Malate Malate Fumarate->Malate Oxaloacetate Oxaloacetate Malate->Oxaloacetate Oxaloacetate->Citrate + Acetyl-CoA label_node Daptomycin Treatment Effect (Observed Decrease)

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.